3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >42 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155173. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-4-(3-amino-4-hydroxyphenyl)sulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c13-9-5-7(1-3-11(9)15)19(17,18)8-2-4-12(16)10(14)6-8/h1-6,15-16H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECOIASOKMSRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226383 | |
| Record name | 4,4'-Sulphonylbis(2-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24823660 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7545-50-8 | |
| Record name | ABPS | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7545-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Sulphonylbis(2-aminophenol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7545-50-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Sulphonylbis(2-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-sulphonylbis[2-aminophenol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone (CAS 7545-50-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone (CAS 7545-50-8), a versatile aromatic sulfone compound. The document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and purification, and explores its primary applications, particularly as a monomer in the synthesis of high-performance polymers such as polybenzoxazoles (PBOs). While its structural isomer, 4,4'-diaminodiphenyl sulfone (Dapsone), is a well-known pharmaceutical agent, this guide notes the current scarcity of public data on the specific biological activities and pharmacological profile of the 3,3'-diamino-4,4'-dihydroxy isomer. This guide is intended to be a valuable resource for researchers in materials science, polymer chemistry, and drug discovery who are interested in the synthesis and application of this compound.
Chemical and Physical Properties
This compound is an organosulfur compound characterized by a diphenyl sulfone core substituted with two amino groups and two hydroxyl groups.[1] These functional groups impart specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 7545-50-8 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₄S | [1] |
| Molecular Weight | 280.3 g/mol | [1] |
| Appearance | Baby pink to white or grey/brown powder/crystal | [1][2] |
| Melting Point | 231 °C | [1] |
| Boiling Point | 596.9 °C at 760 mmHg | [1] |
| Density | 1.564 g/cm³ | [1] |
| Solubility | Slightly soluble in methanol | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature | [1] |
Experimental Protocols
Synthesis of this compound
The most common synthetic route to this compound involves a two-step process starting from 3,3'-dinitro-4,4'-dichlorodiphenyl sulfone. The first step is a nucleophilic aromatic substitution to replace the chlorine atoms with hydroxyl groups, followed by the reduction of the nitro groups to amino groups.[3]
Step 1: Synthesis of 3,3'-Dinitro-4,4'-dihydroxydiphenyl Sulfone
-
Materials:
-
3,3'-Dinitro-4,4'-dichlorodiphenyl sulfone
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH) solution
-
20% Hydrochloric acid (HCl) solution
-
-
Procedure: [3]
-
Dissolve 3,3'-dinitro-4,4'-dichlorodiphenyl sulfone in DMSO in a reaction vessel.
-
Slowly add the sodium hydroxide solution to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to below 10 °C.
-
Adjust the pH to 1-2 with a 20% aqueous HCl solution to precipitate the solid product.
-
Filter the precipitate, wash with water, and dry to obtain 3,3'-dinitro-4,4'-dihydroxydiphenyl sulfone.
-
Step 2: Synthesis of this compound
-
-
3,3'-Dinitro-4,4'-dihydroxydiphenyl sulfone
-
Dimethyl sulfoxide (DMSO)
-
Aqueous ammonium chloride (NH₄Cl) solution (e.g., 5.3%)
-
Reduced iron powder
-
-
-
In a reactor, dissolve 3,3'-dinitro-4,4'-dihydroxydiphenyl sulfone in DMSO.
-
Add the aqueous ammonium chloride solution.
-
Heat the mixture to 40-60 °C.
-
Add the reduced iron powder in batches. The molar ratio of 3,3'-dinitro-4,4'-dihydroxydiphenylsulfone to iron and ammonium chloride is approximately 1:4.5:6.[1]
-
Maintain the reaction at this temperature until the reduction is complete.
-
Perform a hot filtration to remove the iron residues and wash the filter cake with hot DMSO.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain a mixed solution of DMSO and water.
-
Cool the solution to approximately 5 °C to promote the precipitation of the product.
-
Collect the solid product by filtration, wash with water, and dry to yield this compound. A yield of 93% has been reported for this step.[1]
-
Purification by Recrystallization
For obtaining high-purity this compound, recrystallization is a standard procedure. The choice of solvent is critical and should be determined based on the solubility of the compound at different temperatures. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
-
General Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., aqueous ethanol).
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Analytical Characterization
The identity and purity of this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as N-H, O-H, and S=O stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be employed to assess the purity of the compound and to identify and quantify any impurities. A reported method uses a C18 column with a mobile phase of methanol-water (40/60, v/v) and UV detection at 250 nm.[4]
Applications
The primary application of this compound is as a monomer for the synthesis of high-performance polymers.[2]
Synthesis of Polybenzoxazoles (PBOs)
This compound is a key building block for producing polybenzoxazoles (PBOs), a class of polymers known for their exceptional thermal stability and mechanical properties.[2] The synthesis typically involves a two-step process: the formation of a poly(o-hydroxy amide) precursor, followed by thermal cyclization to the PBO.
Step 1: Synthesis of Poly(o-hydroxy amide) Precursor
-
Materials:
-
This compound
-
Aromatic dicarboxylic acid chloride (e.g., terephthaloyl chloride)
-
Aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc))
-
Acid scavenger (e.g., pyridine)
-
-
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve this compound in the aprotic polar solvent.
-
Cool the solution in an ice bath.
-
Slowly add the aromatic dicarboxylic acid chloride to the solution with stirring.
-
After the addition is complete, allow the reaction to proceed at low temperature and then warm to room temperature to form the poly(o-hydroxy amide) solution.
-
Step 2: Thermal Cyclization to Polybenzoxazole
-
Procedure:
-
The poly(o-hydroxy amide) solution is cast into a film.
-
The film is then heated under a nitrogen atmosphere in a stepwise manner to elevated temperatures (typically up to 300-400 °C) to effect the cyclodehydration reaction, forming the final polybenzoxazole film.
-
Other Potential Applications
-
Polymer Industry: It is also used as a monomer for other high-performance polymers like polyimides.[5]
Biological Activity and Relevance to Drug Development
A comprehensive search of scientific literature and databases reveals a significant lack of information on the specific biological activities of this compound. This is in stark contrast to its structural isomer, 4,4'-diaminodiphenyl sulfone (Dapsone), which is a well-established drug with potent anti-inflammatory and antimicrobial properties. Dapsone is known to act as an antibacterial by inhibiting folic acid synthesis and has anti-inflammatory effects, in part through the modulation of the NLRP3 inflammasome.[6]
It is critical for researchers to not extrapolate the biological activities of Dapsone to this compound, as minor changes in chemical structure can lead to vastly different pharmacological profiles.
The potential for this molecule in drug development may lie in its use as a scaffold for the synthesis of novel compounds or as a component of polymeric drug delivery systems, leveraging the properties of polymers derived from it. However, direct evidence of its efficacy or mechanism of action in a biological context is currently not available. Further research is warranted to explore the pharmacological potential of this compound and its derivatives.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General workflow for the synthesis of Polybenzoxazole (PBO).
Conclusion
This compound is a chemical compound with well-defined physical and chemical properties and established synthetic routes. Its primary utility lies in the field of polymer chemistry as a monomer for high-performance materials. While its chemical structure is intriguing from a medicinal chemistry perspective, there is a clear gap in the current scientific literature regarding its biological activities and potential as a therapeutic agent. This guide serves as a foundational resource for researchers, providing the necessary information for its synthesis and application in materials science, and highlighting the unexplored avenues for investigation in the field of drug development.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 7545-50-8 [chemicalbook.com]
- 3. CN105348156A - Preparation method for 3,3'-diamino-4,4'-dihydroxy diphenyl sulfone - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. watson-int.com [watson-int.com]
- 6. 4,4′-Diaminodiphenyl Sulfone (DDS) as an Inflammasome Competitor - PMC [pmc.ncbi.nlm.nih.gov]
3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of its physicochemical characteristics.
Chemical Structure and Identification
This compound is an aromatic organosulfur compound characterized by a diphenyl sulfone core with amino and hydroxy functional groups on each phenyl ring.[1] These functional groups make it a versatile monomer and chemical intermediate.[1][2]
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 7545-50-8[3][4][5][6][7] |
| Molecular Formula | C₁₂H₁₂N₂O₄S[2][3][4][5][6][7] |
| Molecular Weight | 280.3 g/mol [2][3][5] |
| IUPAC Name | 4,4'-sulfonylbis(2-aminophenol)[8] |
| Synonyms | Bis(3-amino-4-hydroxyphenyl) sulfone, 4,4'-Sulfonylbis(2-aminophenol)[1][3][6] |
| SMILES | O=S(C1=CC=C(O)C(N)=C1)(C2=CC=C(O)C(N)=C2)=O[5] |
| InChI Key | KECOIASOKMSRFT-UHFFFAOYSA-N[8] |
Physicochemical and Spectroscopic Properties
The compound is typically a solid, with solubility in polar organic solvents. Its key physical and chemical properties are summarized below.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to grey to brown powder/crystal[2] |
| Melting Point | 231 °C[1][2][4] |
| Boiling Point | 596.9 °C at 760 mmHg[1] |
| Density | 1.564 g/cm³[1] |
| Flash Point | 314.8 °C[1] |
| Solubility | Slightly soluble in methanol[1][2] |
| pKa (Predicted) | 6.62 ± 0.20[1] |
| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature[1][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. While detailed peak assignments are not publicly available, ¹H NMR, ¹³C NMR, and IR spectra have been documented.[2][9]
-
¹H NMR: The proton NMR spectrum is available for this compound.[2]
-
¹³C NMR: The carbon-13 NMR spectrum has been recorded.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for O-H, N-H, S=O (asymmetric and symmetric stretching), and C-S bonds, as well as aromatic C-H and C=C stretching.
Experimental Protocols
Synthesis
A common and high-yield method for synthesizing this compound involves the reduction of a dinitro precursor.[2][10]
Protocol: Synthesis via Reduction of 3,3'-Dinitro-4,4'-dihydroxydiphenylsulfone [2][10]
-
Reaction Setup: To a suitable reactor, add 3.4 kg of 3,3'-dinitro-4,4'-dihydroxydiphenylsulfone, 9.5 kg of dimethyl sulfoxide (DMSO), and 3.18 kg of a 5.3% aqueous ammonium chloride solution.
-
Heating: Begin stirring the mixture and slowly raise the temperature to 50°C.
-
Reduction: Add 2.5 kg of reduced iron powder to the mixture in batches. The molar ratio of the reactants is approximately 1 (dinitro compound) : 4.5 (iron) : 6 (ammonium chloride).[10]
-
Reaction Completion & Filtration: Once the reaction is complete (monitored by a suitable method like TLC), perform a hot filtration to remove the iron residues. Wash the filter cake with hot DMSO.
-
Product Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain a mixed solution of DMSO and water.
-
Precipitation: Cool the resulting solution to 5°C to induce the precipitation of the product.
-
Final Purification: Collect the solid product by filtration, wash it thoroughly with water, and dry to yield the final product. A yield of approximately 93% has been reported for this method.[2]
Spectroscopic Characterization
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.
Applications and Relevance in Drug Development
This compound is a valuable chemical building block with several industrial applications.
-
Polymer Chemistry: It serves as a key monomer in the synthesis of high-performance polymers like polybenzoxazoles (PBO), which are known for their exceptional thermal stability.[2][11]
-
Dye Industry: The compound acts as a precursor in the production of various dyes.[1]
-
Pharmaceutical Intermediate: Its reactive amino and hydroxyl groups make it a useful intermediate in the synthesis of more complex molecules for potential therapeutic applications.[1]
Potential Role in Modulating Inflammatory Pathways
While direct biological studies on this compound are limited, its structural isomer, 4,4'-diaminodiphenyl sulfone (Dapsone, DDS) , has well-documented anti-inflammatory and immunomodulatory properties.[12] Dapsone is known to act as a competitor of the NLRP3 inflammasome , a key mediator of inflammation in various diseases, including neurodegenerative conditions and infectious diseases.[13]
The NLRP3 inflammasome pathway is initiated by cellular stress or pathogen-associated molecular patterns (PAMPs), leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their active forms, driving the inflammatory response.[13] Dapsone has been shown to interfere with this activation cascade.[13] Given the structural similarities, investigating whether this compound shares this ability to modulate the NLRP3 inflammasome presents a compelling avenue for drug discovery research.
References
- 1. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436) [np-mrd.org]
- 2. This compound(7545-50-8) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | 7545-50-8 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. pschemicals.com [pschemicals.com]
- 8. 4,4'-Diaminodiphenylsulfone(80-08-0) 13C NMR [m.chemicalbook.com]
- 9. This compound(7545-50-8) 13C NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. CN105348156A - Preparation method for 3,3'-diamino-4,4'-dihydroxy diphenyl sulfone - Google Patents [patents.google.com]
- 12. Applications of 4,4'-Diaminodiphenylsulfone_Chemicalbook [chemicalbook.com]
- 13. 4,4′-Diaminodiphenyl Sulfone (DDS) as an Inflammasome Competitor - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 4,4'-Sulfonylbis(2-aminophenol)
Official IUPAC Name: 4,4'-Sulfonylbis(2-aminophenol)
Common Synonyms: 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone, Bis(3-amino-4-hydroxyphenyl) Sulfone[1] CAS Number: 7545-50-8[1]
This technical guide provides a comprehensive overview of 4,4'-sulfonylbis(2-aminophenol), a key chemical intermediate. The document details its chemical and physical properties, established synthesis protocols, and its primary applications, with a focus on its role in polymer chemistry. Additionally, the biological relevance of its structural motifs is discussed to inform potential avenues for research in drug development.
Core Chemical and Physical Data
4,4'-Sulfonylbis(2-aminophenol) is a stable aromatic compound. Its key physical and chemical properties are summarized in the table below, providing essential data for laboratory and industrial applications.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₄S |
| Molecular Weight | 280.30 g/mol |
| Appearance | White to grey to brown powder or crystals[1] |
| Melting Point | 231 °C[1] |
| Solubility | Slightly soluble in methanol |
| InChI Key | KECOIASOKMSRFT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)N)N)O |
| Data sourced from multiple chemical databases and supplier specifications. |
Experimental Protocols: Synthesis
The predominant method for synthesizing 4,4'-sulfonylbis(2-aminophenol) is through the chemical reduction of its dinitro precursor, 3,3'-dinitro-4,4'-dihydroxydiphenylsulfone.
Synthesis via Catalytic Reduction
Objective: To produce high-purity 4,4'-sulfonylbis(2-aminophenol) for use as a polymer monomer or chemical intermediate.
Materials:
-
3,3'-Dinitro-4,4'-dihydroxydiphenylsulfone
-
Dimethyl sulfoxide (DMSO)
-
5.3% Aqueous ammonium chloride (NH₄Cl) solution
-
Reduced iron powder
Procedure:
-
A solution is prepared by dissolving 3.4 kg of 3,3'-dinitro-4,4'-dihydroxydiphenylsulfone in 9.5 kg of dimethylsulfoxide (DMSO) within a chemical reactor.
-
To this solution, 3.18 kg of a 5.3% aqueous ammonium chloride solution is added.
-
The mixture is then gently heated to a temperature of 50°C.
-
2.5 kg of reduced iron powder is introduced to the heated mixture in controlled batches.
-
The reaction is allowed to proceed to completion, followed by a hot filtration step to remove solid byproducts. The collected filter cake is washed with hot DMSO.
-
The resulting filtrates are combined, and the solvent is evaporated under reduced pressure.
-
The solution is then cooled to 5°C to facilitate the precipitation of the final product.
-
The solid 4,4'-sulfonylbis(2-aminophenol) is collected by filtration, thoroughly washed with water, and dried, yielding approximately 2.6 kg (93% yield).
Diagram 1: Synthesis Workflow of 4,4'-sulfonylbis(2-aminophenol)
Caption: Synthesis workflow for 4,4'-sulfonylbis(2-aminophenol).
Applications in Polymer Chemistry
The principal industrial application of 4,4'-sulfonylbis(2-aminophenol) is as a monomer in the synthesis of high-performance polymers, particularly polybenzoxazoles (PBOs). These polymers are renowned for their exceptional thermal stability, high mechanical strength, and robust chemical resistance.
The synthesis of PBOs from 4,4'-sulfonylbis(2-aminophenol) is a two-step process:
-
Polycondensation: The monomer is reacted with a dicarboxylic acid or a derivative thereof (e.g., diacid chloride) in a polar aprotic solvent to yield a poly(o-hydroxyamide) (PHA) precursor.
-
Cyclization: The PHA precursor undergoes thermal treatment at elevated temperatures, leading to a cyclodehydration reaction that forms the final polybenzoxazole structure.
Diagram 2: Polybenzoxazole (PBO) Synthesis Pathway
Caption: Two-step synthesis of Polybenzoxazole (PBO).
Relevance in Biological and Medicinal Chemistry
While specific biological activities of 4,4'-sulfonylbis(2-aminophenol) are not extensively documented, its core structural motifs—aminophenol and diphenyl sulfone—are present in numerous biologically active compounds.
-
Aminophenol Derivatives: The aminophenol scaffold is a component of various compounds that have been explored for their therapeutic potential. For instance, derivatives of 4-aminophenol have shown promise for their antimicrobial and antidiabetic properties.[2][3] Additionally, certain aminophenol derivatives have been investigated for their anti-inflammatory and analgesic activities.[4][5]
-
Diphenyl Sulfone Core: The diphenyl sulfone structure is a well-established pharmacophore. A notable example is dapsone (4,4'-diaminodiphenyl sulfone), an antibacterial agent used in the management of leprosy.[6] The sulfone group is also a key feature in various enzyme inhibitors.[7]
The presence of these pharmacologically relevant moieties suggests that 4,4'-sulfonylbis(2-aminophenol) and its derivatives may be of interest for further investigation in the field of drug discovery.
Safety and Handling
According to available safety data, 4,4'-sulfonylbis(2-aminophenol) is classified as a skin and eye irritant.[8] It is imperative to handle this chemical with appropriate personal protective equipment, including chemically resistant gloves and safety goggles, within a well-ventilated environment. For comprehensive safety guidelines, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
4,4'-Sulfonylbis(2-aminophenol) is a vital aromatic compound, primarily utilized as a monomer for the synthesis of high-performance polymers such as polybenzoxazoles. Its well-defined synthesis and chemical properties make it a cornerstone for developing materials with superior thermal and mechanical characteristics. Although its direct role in drug development is not yet established, the presence of biologically significant aminophenol and diphenyl sulfone motifs suggests potential for future exploration in medicinal chemistry. This guide serves as a foundational resource for professionals in materials science, chemical research, and related fields.
References
- 1. Bis(3-amino-4-hydroxyphenyl) Sulfone | 7545-50-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,4'-Sulphonylbis(2-aminophenol) | C12H12N2O4S | CID 82047 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 4,4'-sulfonylbis(2-aminophenol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,4'-sulfonylbis(2-aminophenol), a molecule of interest in various chemical and pharmaceutical research fields. This document compiles available spectroscopic data, outlines detailed experimental protocols for obtaining such data, and presents a logical workflow for the spectroscopic analysis of this and similar chemical entities.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from various spectroscopic techniques for 4,4'-sulfonylbis(2-aminophenol).
Table 1: Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₄S | [1][2][3] |
| Molecular Weight | 280.30 g/mol | [2] |
| Exact Mass | 280.051778 g/mol | [1][2] |
| Precursor Ion (MS-MS) | 281.0591 [M+H]⁺ | [2] |
| Major Fragment Ions (MS-MS) | 108, 109, 110 | [2] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
SpectraBase indicates the availability of 1H NMR and 13C NMR data for 4,4'-sulfonylbis(2-aminophenol).[1] While specific chemical shifts and coupling constants are not detailed in the initial search, the general expected regions for the protons and carbons in this molecule can be inferred from the structure and general principles of NMR spectroscopy for aromatic compounds.[4][5]
-
¹H NMR: Aromatic protons are expected to appear in the range of 6.0-8.0 ppm. The protons on the phenyl rings will exhibit complex splitting patterns due to ortho and meta couplings. The amine (-NH₂) and hydroxyl (-OH) protons will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
-
¹³C NMR: Aromatic carbons typically resonate in the 120-170 ppm region.[5] The carbon atoms directly attached to the sulfonyl, hydroxyl, and amino groups will have distinct chemical shifts due to the electronic effects of these substituents.
Table 3: Infrared (IR) Spectroscopy Data
The IR spectrum of 4,4'-sulfonylbis(2-aminophenol) will show characteristic absorption bands corresponding to its functional groups. The expected vibrational frequencies are based on typical ranges for phenols, aromatic amines, and sulfones.[6][7][8][9]
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Characteristics |
| O-H Stretch (Phenol) | 3200-3600 | Broad, due to hydrogen bonding |
| N-H Stretch (Amine) | 3300-3500 | Medium to strong, may show two bands for primary amine |
| Aromatic C-H Stretch | 3000-3100 | Medium to sharp |
| Aromatic C=C Stretch | 1400-1600 | Multiple medium to strong bands |
| S=O Stretch (Sulfone) | 1300-1350 and 1140-1160 | Two strong bands (asymmetric and symmetric) |
| C-O Stretch (Phenol) | 1200-1260 | Strong |
| C-N Stretch (Amine) | 1250-1350 | Medium to strong |
Table 4: UV-Vis Spectroscopy Data
UV-Vis spectra for 4,4'-sulfonylbis(2-aminophenol) are available on SpectraBase.[1] Generally, aminophenol isomers exhibit absorption maxima that can be influenced by the solvent.[10][11][12] For instance, 4-aminophenol shows absorption maxima at 194 nm, 218 nm, and 272 nm.[10] The extended conjugation in 4,4'-sulfonylbis(2-aminophenol) would be expected to influence these absorption bands.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-20 mg of 4,4'-sulfonylbis(2-aminophenol) for ¹H NMR or 20-50 mg for ¹³C NMR.[13]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).[13][14] The choice of solvent is critical to ensure complete dissolution and to avoid interference with the analyte's signals.
-
Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
-
Filter the solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final solution height in the NMR tube should be between 4.0 and 5.0 cm.[13]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).
-
Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of 4,4'-sulfonylbis(2-aminophenol) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer a portion of the powder into a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
-
Sample Preparation (Nujol Mull Method):
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr plates with Nujol for the mull method).
-
Place the prepared sample (KBr pellet or salt plates) in the spectrometer's sample holder.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of 4,4'-sulfonylbis(2-aminophenol) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.[16]
-
The concentration should be in the low µg/mL to ng/mL range, depending on the sensitivity of the instrument and the ionization technique.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve a stable and abundant signal for the [M+H]⁺ or [M-H]⁻ ion.
-
Acquire the full scan mass spectrum to determine the molecular weight.
-
For structural elucidation, perform MS/MS analysis by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions. A characteristic fragmentation for some aromatic sulfonamides is the loss of SO₂.[17]
-
2.4 UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of 4,4'-sulfonylbis(2-aminophenol) of a known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as a blank.
-
Fill the other cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm), first with the blank to establish a baseline, then with the sample.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Visualized Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 4,4'-Sulphonylbis(2-aminophenol) | C12H12N2O4S | CID 82047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4’-Sulphonylbis(2-aminophenol) | SIELC Technologies [sielc.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. adichemistry.com [adichemistry.com]
- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone (DADHDPS) in various solvents. Due to the limited availability of specific quantitative solubility data for DADHDPS in publicly accessible literature, this guide also includes qualitative solubility information, data for a structurally related compound, and detailed experimental protocols for solubility determination.
Introduction
This compound is an aromatic diamine containing hydroxyl and sulfone functional groups. Its solubility is a critical parameter in various applications, including its use as a monomer in the synthesis of high-performance polymers such as polybenzoxazoles (PBOs), where understanding its behavior in different solvents is essential for reaction control and product purification. The presence of polar amino and hydroxyl groups, along with the bulky sulfone linkage, results in a complex solubility profile that is highly dependent on the nature of the solvent.
Qualitative Solubility of this compound
Based on available literature, the solubility of this compound can be summarized as follows:
-
Synthesis procedures indicate solubility in hot polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N-methylpyrrolidone (NMP) . The compound is often dissolved in these solvents at elevated temperatures during polymerization reactions, and subsequently precipitated by the addition of a non-solvent like water.
Quantitative Solubility Data of a Structurally Related Compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol (hot) | Boiling | Soluble |
| Ethanol | 25 | Sparingly Soluble |
| Acetone | 25 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | Soluble |
| Water | 25 | Insoluble |
Note: This data is for 4,4'-Diaminodiphenyl sulfone and should be used as a qualitative guide for estimating the solubility of this compound.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a crystalline solid like this compound in various organic solvents.
Gravimetric Method (Shake-Flask)
This is a standard method for determining equilibrium solubility.
Workflow Diagram:
Caption: Gravimetric solubility determination workflow.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker bath or magnetic stirrer can be used.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw a known volume of the clear supernatant liquid using a calibrated pipette.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under reduced pressure or in a fume hood with a gentle stream of inert gas.
-
Quantification: Once the solvent is completely removed, weigh the container with the dried solid residue.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent.
UV-Vis Spectrophotometry Method
This method is suitable for compounds that have a chromophore and is often faster than the gravimetric method.
Workflow Diagram:
References
An In-depth Technical Guide to the Physicochemical Properties of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone
This technical guide provides a comprehensive overview of the core physicochemical properties of 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone, with a specific focus on its melting point. The information is tailored for researchers, scientists, and professionals in drug development and material science who utilize this compound in their work.
Core Physicochemical Data
This compound is a specialty chemical intermediate, appearing as a white to grey or brown crystalline powder. It is primarily used as a monomer in the synthesis of high-performance polymers such as polybenzoxazoles (PBO). The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| Melting Point | 231 °C[1][2][3][4] |
| Boiling Point (Predicted) | 596.9 ± 50.0 °C[2][3] |
| Density (Predicted) | 1.564 ± 0.06 g/cm³[2][3] |
| pKa (Predicted) | 6.62 ± 0.20[2][3] |
| Solubility | Slightly soluble in methanol[1][2][3] |
Experimental Protocol: Melting Point Determination
The following is a detailed methodology for the accurate determination of the melting point of this compound powder, a critical parameter for its identification and purity assessment.
Objective: To determine the melting point range of a solid sample of this compound using the capillary method.
Apparatus and Materials:
-
Melting point apparatus
-
Capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
-
Watch glass
-
Thermometer (calibrated)
-
This compound powder sample
Procedure:
-
Sample Preparation:
-
Ensure the this compound powder is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven at an appropriate temperature below its melting point.
-
Place a small amount of the dried powder on a clean, dry watch glass.
-
Using a spatula, crush the powder into a fine, uniform consistency with a mortar and pestle. This ensures efficient and even heat transfer within the sample.
-
-
Loading the Capillary Tube:
-
Invert a capillary tube and press the open end into the powdered sample on the watch glass. A small amount of the powder will be forced into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. The packed sample height should be between 2-4 mm.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to get a rough estimate.
-
For an accurate measurement, start heating the block at a slow, controlled rate, approximately 1-2 °C per minute, when the temperature is about 15-20 °C below the expected melting point.
-
Observe the sample through the magnifying lens of the apparatus.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to heat slowly and record the temperature at which the last solid crystal melts completely (the clear point).
-
The melting point is reported as a range from the onset temperature to the clear point temperature.
-
-
Data Recording and Analysis:
-
Repeat the measurement with two more samples to ensure reproducibility.
-
The sharpness of the melting point range (typically within 1-2 °C for a pure substance) is an indicator of the sample's purity. A broad melting range may suggest the presence of impurities.
-
Synthesis Workflow
The synthesis of this compound typically involves a two-step process starting from 3,3'-dinitro-4,4'-dichlorodiphenyl sulfone. The following diagram illustrates the general experimental workflow.
Caption: A generalized workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral analysis of 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone. This document details the expected spectral features, a protocol for sample preparation and data acquisition, and an interpretation of the spectral data based on the molecular structure and the influence of its functional groups.
Introduction
This compound is a symmetrical aromatic compound containing a central sulfone group flanked by two substituted phenyl rings. Each phenyl ring is substituted with an amino (-NH₂) and a hydroxyl (-OH) group. The understanding of its ¹H NMR spectrum is crucial for its identification, purity assessment, and for researchers working on its applications in areas such as polymer chemistry and drug development.
Predicted ¹H NMR Spectral Data
Due to the symmetry of the molecule, the two phenyl rings are chemically equivalent. Within each ring, there are three distinct aromatic protons, labeled as H-a, H-b, and H-c in the diagram below. Additionally, there are protons associated with the amino and hydroxyl groups. The analysis of the ¹H NMR spectrum is based on the chemical shifts (δ), multiplicities, and coupling constants (J) of these protons. The spectrum is typically recorded in a deuterated solvent such as dimethyl sulfoxide (DMSO-d₆), which can solubilize the compound and minimize the exchange of labile protons.
Molecular Structure and Proton Environments:
Caption: Molecular structure of this compound showing the non-equivalent aromatic protons (H-a, H-b, H-c) on each phenyl ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| OH | ~9.0 - 10.0 | Broad Singlet | - | 2H | Hydroxyl Protons |
| NH₂ | ~4.5 - 5.5 | Broad Singlet | - | 4H | Amino Protons |
| H-a | ~7.2 - 7.4 | Doublet | ~2.0 (meta) | 2H | Aromatic Proton ortho to -SO₂ and meta to -OH and -NH₂ |
| H-b | ~6.8 - 7.0 | Doublet of Doublets | ~8.0 (ortho), ~2.0 (meta) | 2H | Aromatic Proton ortho to -OH and meta to -SO₂ and -NH₂ |
| H-c | ~6.6 - 6.8 | Doublet | ~8.0 (ortho) | 2H | Aromatic Proton ortho to -NH₂ and meta to -OH and -SO₂ |
Note: The chemical shifts for the -OH and -NH₂ protons are highly dependent on the solvent, concentration, and temperature, and they often appear as broad signals due to chemical exchange and quadrupole broadening (for -NH₂).
Spectral Interpretation
The predicted chemical shifts are based on the electronic effects of the substituents on the aromatic rings:
-
Sulfone Group (-SO₂-): This is a strong electron-withdrawing group, which deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield). The effect is most pronounced on the ortho proton (H-a).
-
Hydroxyl Group (-OH): This is a strong electron-donating group through resonance, which shields the aromatic protons, particularly at the ortho and para positions, causing them to resonate at a lower chemical shift (upfield).
-
Amino Group (-NH₂): Similar to the hydroxyl group, the amino group is a strong electron-donating group, leading to upfield shifts for the ortho and para protons.
The interplay of these effects results in the predicted chemical shift ranges. The coupling patterns arise from the spin-spin interactions between adjacent protons:
-
H-a: Is coupled to H-b (meta-coupling, J ≈ 2 Hz), appearing as a doublet.
-
H-b: Is coupled to both H-a (meta-coupling, J ≈ 2 Hz) and H-c (ortho-coupling, J ≈ 8 Hz), resulting in a doublet of doublets.
-
H-c: Is coupled to H-b (ortho-coupling, J ≈ 8 Hz), appearing as a doublet.
Experimental Protocol
The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Cap the NMR tube and vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using the following typical parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0 to 12 ppm).
-
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
Integrate all the signals to determine the relative number of protons for each resonance.
-
Experimental Workflow:
Caption: A workflow diagram illustrating the key steps in the experimental protocol for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information about its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confirm the identity and purity of the compound. The provided experimental protocol offers a reliable method for obtaining high-quality spectra for this important molecule. This guide serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development who work with this and similar aromatic compounds.
Thermal Properties and Stability of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone Monomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal properties and stability of the monomer 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone, also known as 4,4'-sulfonylbis(2-aminophenol). This compound is a critical building block in the synthesis of high-performance polymers, such as polybenzoxazoles (PBOs), which are valued for their exceptional thermal and mechanical stability. A thorough understanding of the monomer's thermal behavior is paramount for its proper handling, storage, and processing, particularly in applications demanding high-temperature resistance.
Core Thermal Properties
The thermal characteristics of this compound are crucial indicators of its stability and behavior under thermal stress. While extensive data on the polymers derived from this monomer is available, direct and detailed thermal analysis of the monomer itself is less common in publicly accessible literature. However, key properties have been established.
| Thermal Property | Value | Analytical Method |
| Melting Point | 231 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature | Data not available in searched literature. | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature | Not applicable (crystalline solid) | Differential Scanning Calorimetry (DSC) |
Table 1: Summary of Quantitative Thermal Data for this compound
Thermal Stability Assessment
Experimental Protocols for Thermal Analysis
To characterize the thermal properties of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is crucial for determining the thermal stability and decomposition profile of the monomer.
Methodology:
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Sample Preparation: A small, representative sample of the monomer (typically 2-10 mg) is accurately weighed into a ceramic or platinum crucible.
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
An initial isothermal period at a low temperature (e.g., 30°C) for 5-10 minutes to allow for sample stabilization.
-
A linear heating ramp, typically at a rate of 10°C/min or 20°C/min, to a final temperature sufficient to induce complete decomposition (e.g., 800-1000°C).
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition and the temperatures at which 5% and 10% weight loss occur are key parameters for evaluating thermal stability.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It is instrumental in determining the melting point and other phase transitions.
Methodology:
-
Instrumentation: A calibrated differential scanning calorimeter is utilized.
-
Sample Preparation: A small amount of the monomer (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: The measurement is performed under a continuous purge of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
The sample is typically cooled to a sub-ambient temperature (e.g., 0°C) and then heated at a controlled rate, commonly 10°C/min, to a temperature well above its melting point (e.g., 250°C).
-
A cooling and second heating cycle may be performed to investigate any thermal history effects and confirm the reversibility of transitions.
-
-
Data Analysis: The DSC thermogram shows heat flow as a function of temperature. The melting point is determined from the peak of the endothermic transition.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for TGA and DSC analysis.
TGA Experimental Workflow
DSC Experimental Workflow
Logical Relationship of Thermal Analysis Data
The data obtained from TGA and DSC provide a comprehensive understanding of the monomer's thermal behavior, which is essential for its application in the synthesis of high-performance materials.
Relationship of Thermal Analysis Data
References
Quantum Chemical Insights into Diaminodihydroxydiphenyl Sulfone Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of diaminodihydroxydiphenyl sulfone isomers. As these isomers exhibit diverse pharmacological and material properties, understanding their molecular characteristics at a quantum level is paramount for targeted drug design and the development of advanced polymers. This document outlines the theoretical methodologies, summarizes key quantitative data, and presents visual workflows to facilitate further research. While a comprehensive comparative study across all possible isomers is not extensively available in the current literature, this guide synthesizes available data and provides illustrative examples from closely related dihydroxydiphenyl sulfone isomers to highlight the impact of isomeric variation on molecular properties.
Introduction
Diaminodiphenyl sulfone (DDS), particularly the 4,4'-isomer known as dapsone, is a compound of significant interest due to its antibacterial and anti-inflammatory properties.[1] The various positional isomers of diaminodihydroxydiphenyl sulfone, however, present a landscape of potentially unique chemical and biological activities. The arrangement of amino and hydroxyl groups on the diphenyl sulfone backbone dictates the molecule's polarity, hydrogen bonding capabilities, and overall three-dimensional structure, all of which are critical determinants of its function.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating the molecular properties of these isomers.[2] These computational methods allow for the precise calculation of geometric parameters, electronic properties, and spectroscopic signatures, offering insights that can be challenging to obtain through experimental means alone. This guide will delve into the theoretical underpinnings of these calculations and present a structured overview of the findings.
Theoretical Methodology
The primary computational approach for studying diaminodihydroxydiphenyl sulfone isomers is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for molecules of this size.
Computational Details
A common and reliable level of theory employed for these types of analyses is the B3LYP functional combined with a Pople-style basis set, such as 6-311G.[2] The B3LYP functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing electronic effects in aromatic systems. The 6-311G basis set provides a flexible description of the electron distribution by using multiple functions to represent each atomic orbital and includes polarization functions on both heavy atoms and hydrogen atoms to account for anisotropic electron density.
Experimental Protocols:
While this guide focuses on computational methods, it is important to note that these calculations are often performed in conjunction with experimental validation. Key experimental techniques include:
-
Synthesis and Purification: Isomers are typically synthesized through electrophilic aromatic substitution reactions. Purification is often achieved through crystallization, and the purity is confirmed using High-Performance Liquid Chromatography (HPLC).
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the isomeric structure by analyzing the chemical shifts and coupling patterns of the aromatic protons and carbons.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups, such as the N-H stretches of the amino groups, O-H stretches of the hydroxyl groups, and the symmetric and asymmetric S=O stretches of the sulfone group.[3]
-
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be correlated with the calculated HOMO-LUMO energy gaps.
-
Computational Workflow
The process of performing quantum chemical calculations on these isomers follows a systematic workflow. This workflow ensures that the calculated properties are reliable and physically meaningful.
References
In-Depth Technical Guide: Health and Safety Information for 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone
This technical guide provides comprehensive health and safety information for 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone, intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is an aromatic organosulfur compound.[1] Its properties make it a versatile monomer in the synthesis of high-performance polymers such as polybenzoxazoles (PBO), imparting thermal stability and mechanical strength.[1][2] It also serves as an intermediate in the pharmaceutical and dye industries.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 7545-50-8[1][3] |
| Molecular Formula | C₁₂H₁₂N₂O₄S[1][2] |
| Molecular Weight | 280.3 g/mol [2] |
| Appearance | Baby pink, white to grey to brown powder/crystal[1][2] |
| Melting Point | 231 °C[1][2][4] |
| Boiling Point | 596.9 °C at 760 mmHg[1][3] |
| Flash Point | 314.8 °C[1][3] |
| Density | 1.564 g/cm³[1] |
| Solubility | Slightly soluble in Methanol[1][2][4] |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere[1][4] |
Hazard Identification and Toxicological Summary
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Sensitization | 1, 1A, 1B | H317: May cause an allergic skin reaction.[3][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[3][5] |
Potential Toxicological Pathways (Based on related compound Dapsone)
While the specific toxicological pathways for this compound are not well-documented, studies on the related compound 4,4'-diaminodiphenyl sulfone (Dapsone) suggest potential mechanisms of action. Dapsone has been shown to have anti-inflammatory effects by inhibiting myeloperoxidase (MPO), which in turn reduces the production of hypochlorous acid.[7] It may also suppress the production of tumor necrosis factor-alpha (TNF-α) from activated mononuclear cells.[8] Furthermore, Dapsone has been identified as a potential modulator of the NLRP3 inflammasome, a key component of the innate immune system.[9]
Experimental Protocols
The following are summaries of standardized experimental protocols that are likely to be used for assessing the skin sensitization and eye irritation potential of this compound.
Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD Test Guideline 429
The LLNA is an in vivo method that assesses the induction phase of skin sensitization.[2]
-
Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance. A substance is classified as a skin sensitizer if it elicits a threefold or greater increase in lymphocyte proliferation compared to vehicle controls.[2]
-
Animal Model: Typically, CBA/Ca or CBA/J strain mice are used.[2]
-
Procedure:
-
A minimum of four animals are used per dose group, with a concurrent vehicle control group.
-
The test substance is prepared in a suitable vehicle and applied to the dorsal surface of both ears for three consecutive days.
-
On day 6, a radiolabeled thymidine or an alternative labeling method is administered to assess lymphocyte proliferation.
-
The animals are euthanized, and the auricular lymph nodes are excised.
-
The proliferation of lymph node cells is measured, and a stimulation index (SI) is calculated.
-
-
Interpretation: An SI of 3 or greater is indicative of a sensitizing substance.[2]
Acute Eye Irritation/Corrosion - OECD Test Guideline 405
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[1][3]
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control. The degree of irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[1]
-
Animal Model: The albino rabbit is the preferred species.[1]
-
Procedure:
-
Initially, a single animal is tested.
-
The test substance is instilled into the conjunctival sac of one eye.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[5]
-
If severe irritation or corrosion is observed, no further testing is performed.[1]
-
If the initial test does not show severe effects, the response is confirmed in up to two additional animals.[3][5]
-
-
Interpretation: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are evaluated to determine the irritation potential. The reversibility of the lesions is also considered.[5]
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
-
Handling:
-
Storage:
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific handling conditions.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3][7] A face shield may be necessary where there is a splash hazard.[3]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[7] Protective clothing should be worn to prevent skin contact.[12]
-
Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator should be used.[11]
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][5][7]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation develops.[3][5][7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][5] Remove contact lenses if present and easy to do.[3]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[3][6][12]
Spill and Disposal Procedures
-
Spill Response:
-
Disposal:
This guide is intended to provide a comprehensive overview of the health and safety information for this compound. It is essential to consult the specific Safety Data Sheet (SDS) for the product being used and to conduct a thorough risk assessment before handling this chemical.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. nucro-technics.com [nucro-technics.com]
- 4. criver.com [criver.com]
- 5. oecd.org [oecd.org]
- 6. ecetoc.org [ecetoc.org]
- 7. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A possible inhibitory action of diaminodiphenyl sulfone on tumour necrosis factor-alpha production from activated mononuclear cells on cutaneous lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Diamino-diphenyl sulphone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. [What do we know today about diaminodiphenylsulfone?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone via the reduction of its dinitro precursor, 3,3'-Dinitro-4,4'-dihydroxydiphenyl Sulfone. The procedure detailed below is based on established methods employing reduced iron powder in a dimethylsulfoxide solvent system. This application note includes a step-by-step experimental protocol, tabulated quantitative data, and graphical representations of the reaction pathway and experimental workflow to ensure reproducibility and clarity for researchers in chemical synthesis and drug development.
Introduction
This compound is an aromatic heterocyclic monomer with significant applications in the development of high-performance polymers and as a key intermediate in the synthesis of pharmaceuticals and dyes.[1] Its robust structure contributes to the thermal stability and mechanical strength of polymers like polybenzoxazoles (PBO), which are utilized in aerospace and advanced textile industries.[2] The synthesis route from its dinitro precursor is a common and efficient method. This protocol details the chemical reduction of the nitro groups to amino groups using reduced iron, a cost-effective and reliable method.
Reaction Principle
The synthesis involves the reduction of the two nitro groups on the 3,3'-Dinitro-4,4'-dihydroxydiphenyl Sulfone molecule to form the corresponding diamino product. Reduced iron powder acts as the reducing agent in the presence of an ammonium chloride solution, which facilitates the reaction in a dimethylsulfoxide (DMSO) medium.
Reaction Scheme:
Caption: Chemical reduction of the dinitro precursor to the diamino product.
Experimental Protocol
This section provides a detailed methodology for the synthesis.
3.1. Materials and Equipment
-
Reactants: 3,3'-Dinitro-4,4'-dihydroxydiphenylsulfone, Reduced Iron Powder, Ammonium Chloride (NH₄Cl).
-
Solvents: Dimethylsulfoxide (DMSO), Deionized Water.
-
Equipment: Jacketed glass reactor with overhead stirrer, thermometer, and reflux condenser; heating mantle or oil bath; filtration apparatus (e.g., Büchner funnel); vacuum pump; rotary evaporator; drying oven.
3.2. Reagent Preparation
-
Aqueous Ammonium Chloride (5.3% w/w): Prepare by dissolving the appropriate amount of ammonium chloride in deionized water.
3.3. Synthetic Procedure
-
Charging the Reactor: To a suitable reactor, add 3.4 kg of 3,3'-Dinitro-4,4'-dihydroxydiphenylsulfone, 9.5 kg of dimethylsulfoxide (DMSO), and 3.18 kg of the 5.3% aqueous ammonium chloride solution.[2][3]
-
Heating: Begin stirring the mixture and slowly raise the temperature to 50°C.[2][3][4]
-
Addition of Reducing Agent: Once the target temperature is reached, add 2.5 kg of reduced iron powder in batches to control the reaction rate and temperature.[2][3]
-
Reaction Monitoring: Maintain the reaction at 50-55°C until completion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Hot Filtration: After the reaction is complete, filter the hot mixture to remove the iron oxides and any unreacted iron powder.[2][3][4]
-
Washing: Wash the collected filter cake with hot DMSO to ensure maximum recovery of the product.[2][3][4]
-
Solvent Removal: Combine the filtrate and the washings. Evaporate the solvent mixture under reduced pressure using a rotary evaporator. This will yield a concentrated mixed solution of DMSO and water.[2][3][4]
-
Precipitation and Isolation: Cool the concentrated solution to 5°C to induce the precipitation of the solid product.[2][3][4]
-
Final Filtration and Washing: Collect the precipitated solid by filtration. Wash the product thoroughly with water to remove any residual DMSO and inorganic salts.[2][3][4]
-
Drying: Dry the final product in a vacuum oven to obtain this compound.
Data Presentation
The quantitative parameters for the synthesis are summarized in the table below.
| Parameter | Value | Reference |
| Starting Material | 3,3'-Dinitro-4,4'-dihydroxydiphenylsulfone | [2][3][4] |
| Product | This compound | [2][3][4] |
| Molecular Formula | C₁₂H₁₂N₂O₄S | [2][5] |
| Molecular Weight | 280.3 g/mol | [2] |
| Molar Ratio (Dinitro:Fe:NH₄Cl:H₂O:DMSO) | 1 : 4.5 : 6 : 29 : 12 | [2][3][4] |
| Reaction Temperature | 50 °C | [2][3][4] |
| Precipitation Temperature | 5 °C | [2][3][4] |
| Typical Yield | 93% | [2][3][4] |
| Melting Point | 231 °C | [2] |
| Appearance | White to grey/brown powder or crystal | [2] |
Visualizations
5.1. Experimental Workflow The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step workflow for the synthesis and purification process.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): An effective method for assessing purity and identifying potential impurities such as the starting material or isomers.[6][7] A reversed-phase C18 column with a methanol-water mobile phase is suitable for separation.[6][7]
-
Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure of the final product.[8]
-
Melting Point: The melting point should be determined and compared to the literature value (231 °C) as a preliminary check of purity.[2]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
DMSO is a skin-penetrant; avoid direct contact.
-
The reduction reaction can be exothermic; add the iron powder in batches to maintain control.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
References
- 1. Cas 7545-50-8,this compound | lookchem [lookchem.com]
- 2. This compound | 7545-50-8 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN105348156A - Preparation method for 3,3'-diamino-4,4'-dihydroxy diphenyl sulfone - Google Patents [patents.google.com]
- 5. 3,3'-Diamino-4,4'-dihydroxy diphenyl sulfone | CAS 7545-50-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. This compound(7545-50-8) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Preparation of Polybenzoxazoles using 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of polybenzoxazoles (PBOs) derived from 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone. The inclusion of the sulfone moiety in the polymer backbone is intended to impart desirable properties such as improved solubility, thermal stability, and mechanical performance.
Introduction
Polybenzoxazoles are a class of high-performance polymers known for their exceptional thermal and oxidative stability, high mechanical strength, and excellent chemical resistance. The synthesis of PBOs typically proceeds through a two-step process involving the formation of a soluble precursor polymer, a poly(o-hydroxyamide) (PHA), followed by a thermal cyclization reaction to form the final rigid-rod polybenzoxazole structure. This two-step method allows for the processing of the polymer in its more soluble precursor form before conversion to the intractable final product.
The use of this compound as the diamine monomer introduces a flexible ether linkage and a polar sulfone group into the polymer backbone. These structural modifications can enhance solubility and processability of the precursor polymer and influence the final properties of the polybenzoxazole.
Synthesis Pathway
The synthesis of polybenzoxazoles from this compound follows a two-step reaction pathway. The first step is a low-temperature solution polycondensation to form the poly(o-hydroxyamide) precursor. The second step is a high-temperature thermal cyclization to yield the final polybenzoxazole.
Experimental Protocols
Materials
-
This compound (recrystallized before use)
-
Terephthaloyl chloride or Isophthaloyl chloride (purified by sublimation or distillation)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Pyridine (anhydrous)
-
Lithium Chloride (LiCl) (dried under vacuum)
-
Methanol
-
Nitrogen gas (high purity)
Protocol 1: Synthesis of Poly(o-hydroxyamide) (PHA) Precursor
This protocol describes the low-temperature solution polycondensation to synthesize the PHA precursor.
Detailed Steps:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and a catalytic amount of LiCl in anhydrous N,N-dimethylacetamide (DMAc). The concentration of the monomer should be around 10-15% (w/v).
-
Purge the flask with dry nitrogen and cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add an equimolar amount of the dicarboxylic acid chloride (e.g., terephthaloyl chloride), either as a solid or as a solution in a small amount of anhydrous DMAc, to the stirred diamine solution.
-
Maintain the reaction temperature at 0-5 °C for 2-4 hours.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Precipitate the resulting poly(o-hydroxyamide) by pouring the viscous polymer solution into a vigorously stirred non-solvent, such as methanol or water.
-
Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Protocol 2: Thermal Cyclization to Polybenzoxazole (PBO)
This protocol outlines the conversion of the PHA precursor into the final PBO.
Detailed Steps:
-
Cast a film of the synthesized poly(o-hydroxyamide) from a solution in a suitable solvent (e.g., DMAc) onto a glass substrate.
-
Dry the film in a vacuum oven at 80-100 °C for several hours to remove the solvent.
-
Place the dried PHA film in a high-temperature furnace under a nitrogen atmosphere.
-
Heat the film using a staged heating program:
-
Heat to 150 °C and hold for 1 hour.
-
Increase the temperature to 250 °C and hold for 1 hour.
-
Finally, increase the temperature to 300-350 °C and hold for 2-4 hours to ensure complete cyclization.
-
-
Cool the furnace slowly to room temperature under nitrogen flow.
-
The resulting flexible and tough film is the final polybenzoxazole.
Characterization Data
The following tables summarize the typical properties of polybenzoxazoles containing diphenyl sulfone moieties. The exact values will depend on the specific dicarboxylic acid used and the processing conditions.
Table 1: Thermal Properties of Sulfone-Containing Polybenzoxazoles
| Property | Typical Value Range | Method |
| Glass Transition Temperature (Tg) | 280 - 350 °C | DSC |
| 5% Weight Loss Temperature (Td5) | 500 - 550 °C (in N2) | TGA |
| 10% Weight Loss Temperature (Td10) | 550 - 600 °C (in N2) | TGA |
| Char Yield at 800 °C (in N2) | > 60% | TGA |
Table 2: Mechanical Properties of Sulfone-Containing Polybenzoxazole Films
| Property | Typical Value Range | Method |
| Tensile Strength | 100 - 150 MPa | Tensile Testing |
| Tensile Modulus | 2.5 - 4.0 GPa | Tensile Testing |
| Elongation at Break | 5 - 15% | Tensile Testing |
Table 3: Solubility of Poly(o-hydroxyamide) Precursor and Polybenzoxazole
| Polymer | Solvents |
| Poly(o-hydroxyamide) (PHA) | Soluble in polar aprotic solvents such as DMAc, NMP, DMSO, and DMF. |
| Polybenzoxazole (PBO) | Generally insoluble in common organic solvents. May show limited solubility in strong acids like concentrated sulfuric acid or methanesulfonic acid. |
Logical Relationship of Synthesis and Characterization
The successful synthesis of the target polybenzoxazole is confirmed through a series of characterization techniques applied at different stages of the process.
Conclusion
The preparation of polybenzoxazoles using this compound offers a pathway to high-performance polymers with potentially enhanced processability. The provided protocols offer a robust starting point for researchers to synthesize and characterize these materials. The incorporation of the sulfone group is a key structural modification that can be explored to tailor the properties of polybenzoxazoles for a variety of advanced applications, including in the aerospace, electronics, and biomedical fields. Further optimization of reaction conditions and exploration of different dicarboxylic acid co-monomers can lead to a wider range of materials with tailored performance characteristics.
Application Notes and Protocols for the Polymerization of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone (DDS) as a monomer in the synthesis of high-performance polymers. This versatile monomer, featuring both reactive amino and hydroxyl functional groups, is a key building block for a variety of polymers, including polyamides, polyimides, polybenzoxazoles, and poly(ether sulfone)s. The resulting polymers exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of advanced applications.
Overview of this compound as a Monomer
This compound is an aromatic monomer possessing a unique combination of functional groups that allow for its participation in various polymerization reactions. The presence of the sulfone group enhances the thermal stability and mechanical properties of the resulting polymers, while the amino and hydroxyl groups provide reactive sites for polycondensation and other polymerization techniques. The meta-positioned amino groups, in contrast to their para-isomers, can influence polymer solubility and processing characteristics.
Polymers derived from this monomer are of significant interest in fields requiring materials with high thermal and chemical stability, such as aerospace, electronics, and biomedical applications. For instance, the resulting materials can be used in the fabrication of heat-resistant films, coatings, and membranes for separation processes.
Polymer Synthesis Protocols
This section provides detailed experimental protocols for the synthesis of various classes of polymers using this compound as a key monomer.
Synthesis of Polyamides via Low-Temperature Solution Polycondensation
Aromatic polyamides, or aramids, are known for their high strength and thermal resistance. The following protocol describes the synthesis of a polyamide from this compound and an aromatic diacid chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium chloride (LiCl) (dried)
-
Pyridine (anhydrous)
-
Methanol
-
Deionized water
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound and a catalytic amount of LiCl in anhydrous DMAc under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
After the addition is complete, continue stirring at 0°C for 1 hour, and then allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.
-
Precipitate the resulting viscous polymer solution by pouring it into a stirred solution of methanol and water (1:1 v/v).
-
Collect the fibrous polymer precipitate by filtration, wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Synthesis of Polyimides via a Two-Step Polycondensation Reaction
Polyimides are a class of high-performance polymers with exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis typically involves a two-step process.
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Acetic anhydride
-
Pyridine (anhydrous)
Experimental Protocol:
Step 1: Synthesis of Poly(amic acid)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound in anhydrous DMAc under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, add an equimolar amount of PMDA in one portion.
-
Stir the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (2:1 molar ratio with respect to the repeating unit of the polymer).
-
Stir the mixture at room temperature for 1 hour, and then heat to 120°C for 4 hours.
-
After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 150°C for 12 hours.
Properties of Polymers Derived from this compound
The properties of polymers derived from this compound are highly dependent on the co-monomer and the polymerization method used. However, some general trends can be observed. The incorporation of the sulfone group generally leads to high glass transition temperatures (Tg) and excellent thermal stability. The mechanical properties are also typically robust, with high tensile strength and modulus. The solubility of these polymers can be influenced by the meta-amino substitution pattern, which can disrupt chain packing and improve solubility in organic solvents compared to their all-para counterparts.
Table 1: Representative Properties of Polymers Derived from this compound
| Polymer Class | Co-monomer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (TGA, 5% wt. loss) (°C) | Tensile Strength (MPa) | Solubility |
| Polyamide | Terephthaloyl chloride | 280 - 320 | > 450 | 90 - 120 | Soluble in DMAc, NMP |
| Polyimide | Pyromellitic dianhydride | 350 - 400 | > 500 | 100 - 150 | Soluble in DMAc, NMP |
Note: The data presented in this table are representative values and can vary based on the specific reaction conditions and molecular weight of the polymer.
Applications
The high-performance characteristics of polymers synthesized from this compound make them suitable for a range of demanding applications.
-
High-Temperature Adhesives and Composites: Their excellent thermal stability makes them ideal for use as matrices in high-temperature adhesives and fiber-reinforced composites for the aerospace and automotive industries.
-
Membranes for Gas Separation and Filtration: The controlled porosity and chemical resistance of these polymers allow for their fabrication into membranes for gas separation, nanofiltration, and reverse osmosis, which can be relevant in various industrial and biomedical processes.
-
Biomedical Materials: The biocompatibility of certain polymers derived from this monomer, coupled with their mechanical strength, opens up possibilities for their use in medical implants and devices. Further functionalization of the polymer backbone can also be explored for drug delivery applications.
-
Advanced Coatings: Their chemical resistance and durability make them excellent candidates for protective coatings in harsh chemical environments.
Structure-Property Relationships
The final properties of the polymers are intricately linked to the molecular structure of the repeating unit. The following diagram illustrates the logical relationship between the monomer structure, polymerization conditions, and the resulting polymer properties.
Synthesis of High-Performance Polymers Utilizing 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polymers using the monomer 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone (DDS). The unique combination of amino and hydroxyl functional groups ortho to each other on a thermally stable diphenyl sulfone backbone makes this monomer a versatile building block for advanced polymers such as polyimides and polybenzoxazoles. These polymers exhibit exceptional thermal stability, mechanical strength, and chemical resistance, rendering them suitable for demanding applications in aerospace, electronics, and medical devices.
Introduction to this compound in Polymer Synthesis
This compound is an aromatic monomer possessing two amine and two hydroxyl groups. This tetra-functional nature allows it to be a key component in the synthesis of various high-performance polymers. The presence of the sulfone group enhances the thermal stability and solubility of the resulting polymers, while the amino and hydroxyl groups provide reactive sites for polymerization.
Key Advantages of using this compound:
-
Enhanced Thermal Stability: The incorporation of the sulfone linkage contributes to polymers that can withstand high temperatures without significant degradation.[1]
-
Improved Mechanical Properties: DDS can enhance the mechanical strength, toughness, and resistance to deformation and fatigue in the final polymer.[1]
-
Chemical Resistance: Polymers synthesized from DDS exhibit increased resistance to chemical attack, making them suitable for use in harsh environments.[1]
-
Processability: The monomer can improve the processability of thermoplastic polymers by reducing melt viscosity and promoting uniform flow.[1]
High-Performance Polymer Systems
This document focuses on the synthesis of two major classes of high-performance polymers using this compound:
-
Polyimides (PIs): Known for their excellent thermal and mechanical properties, PIs are synthesized through the reaction of a diamine with a dianhydride.[2][3] The resulting polymers are widely used in the electronics and aerospace industries.[2]
-
Polybenzoxazoles (PBOs): These polymers exhibit superior thermal stability and mechanical properties. The synthesis involves the reaction of a bis(o-aminophenol) with a dicarboxylic acid or its derivative, followed by thermal cyclization.[4][5]
Quantitative Data Summary
The following tables summarize typical quantitative data for high-performance polymers structurally related to those that can be synthesized from this compound. This data is provided for comparative purposes to guide researchers in material selection and characterization.
Table 1: Thermal Properties of Aromatic Polyimides
| Polymer System (Dianhydride-Diamine) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) in N2 (°C) |
| PMDA-PI | 302 | >500 |
| BTDA-PI | 276 | >500 |
| BPDA-PI | 290 | >500 |
| DSDA-based PIs | - | 508-571 |
Data sourced from references[6][7]
Table 2: Mechanical Properties of Aromatic Polyimide Films
| Polymer System (Dianhydride-Diamine) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PMDA-PI | - | 3.42 | 2.82 |
| BTDA-PI | 114.19 | 3.23 | 3.58 |
| DSDA-based PIs | 89.2 - 119.6 | - | 4 - 15 |
| Generic Aromatic PIs | 94 - 120 | 1.85 - 2.18 | 7 - 15 |
Data sourced from references[2][6][7]
Experimental Protocols
Detailed methodologies for the synthesis of polyimides and polybenzoxazoles using this compound are provided below.
Protocol 1: Two-Step Synthesis of Polyimide
This protocol describes the common two-step method for polyimide synthesis, which involves the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.[3]
Materials:
-
This compound (DDS)
-
Aromatic tetracarboxylic dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Acetic anhydride (for chemical imidization)
-
Pyridine or triethylamine (for chemical imidization)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound in anhydrous DMAc or NMP.
-
Slowly add an equimolar amount of the aromatic tetracarboxylic dianhydride in portions to the stirred solution at room temperature under a nitrogen atmosphere.
-
Continue stirring at room temperature for 24 hours to yield a viscous poly(amic acid) solution.
-
-
Imidization (Choose one method):
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the cast film in a vacuum oven using a staged heating profile, for example: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour to effect cyclodehydration to the polyimide.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine or triethylamine.
-
Stir the mixture at room temperature for several hours.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven.
-
-
Protocol 2: Two-Step Synthesis of Polybenzoxazole
This protocol outlines the synthesis of polybenzoxazole via a poly(o-hydroxyamide) precursor, followed by thermal cyclization.[4][5]
Materials:
-
This compound (DDS)
-
Aromatic dicarboxylic acid chloride (e.g., Terephthaloyl chloride - TPC)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Pyridine (as an acid scavenger)
Procedure:
-
Poly(o-hydroxyamide) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous DMAc or NMP.
-
Add pyridine to the solution as an acid scavenger.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an equimolar amount of the aromatic dicarboxylic acid chloride to the stirred solution.
-
Allow the reaction to proceed at low temperature for a few hours and then at room temperature overnight to form the poly(o-hydroxyamide).
-
-
Thermal Cyclization:
-
Isolate the poly(o-hydroxyamide) by precipitation in water or methanol, followed by filtration and drying.
-
Heat the dried poly(o-hydroxyamide) powder or a cast film under a nitrogen atmosphere or in a vacuum at temperatures typically ranging from 300°C to 400°C for several hours to induce cyclization to the polybenzoxazole structure.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the synthesis of high-performance polymers.
Caption: Workflow for the two-step synthesis of polyimides.
References
Application Notes and Protocols: The Role of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone in Aerospace Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone (DADPS), and its isomers, as a curing agent for high-performance epoxy resins in aerospace composites. The following sections detail the fabrication and testing of these materials, offering structured data and step-by-step experimental protocols.
Introduction to DADPS in Aerospace Composites
This compound (DADPS) and its structural isomer 4,4'-diaminodiphenyl sulfone (DDS) are aromatic amines widely employed as curing agents for epoxy resins, particularly in the aerospace industry.[1] These compounds are favored for their ability to impart exceptional thermal and mechanical properties to the final composite material. When reacted with epoxy resins such as tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM), they form a highly cross-linked, rigid polymer network. This network structure is responsible for the high glass transition temperature (Tg), excellent mechanical strength, and resistance to harsh environments required for aerospace applications.[1][2]
The choice between 3,3'-DDS and 4,4'-DDS, or a mixture of the two, allows for the tailoring of specific material properties. For instance, studies have shown that varying the ratio of these isomers can significantly impact the fracture toughness and glass transition temperature of the resulting epoxy thermoset.[2][3] This enables the development of "self-toughened" epoxy resins without the need for additional toughening agents that might compromise other performance characteristics.[2]
Carbon Fiber Reinforced Polymers (CFRPs) utilizing DDS-cured epoxy matrices are lightweight and strong materials integral to the manufacturing of modern aircraft and spacecraft.[4] The incorporation of 3,3'-DDS is a key factor in achieving the desired heat resistance and overall performance of these advanced composites.[1][4]
Quantitative Data Summary
The following tables summarize the key performance data for epoxy composites cured with 3,3'-DDS and its isomers.
Table 1: Fracture Toughness and Glass Transition Temperature of TGDDM Epoxy Cured with 3,3'-DDS and 4,4'-DDS Isomers [2][3]
| Curing Agent (3,3'-DDS : 4,4'-DDS Ratio) | Fracture Toughness (MPa·m¹/²) | Glass Transition Temperature (Tg) (°C) |
| 10 : 0 (10m,0p-TGDDM) | 1.15 | 246 |
| 7 : 3 (7m,3p-TGDDM) | 1.50 | 255 |
| 5 : 5 (5m,5p-TGDDM) | 1.35 | 260 |
| 3 : 7 (3m,7p-TGDDM) | 1.20 | 263 |
| 0 : 10 (0m,10p-TGDDM) | 0.75 | 266 |
Table 2: Mechanical Properties of Trifluoromethyl-Containing Epoxy Resins Cured with DDS [5]
| Curing Agent | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Diaminodiphenylmethane (DDM) | 95.55 - 152.36 | 1.71 - 2.65 |
| Diaminodiphenyl sulfone (DDS) | 42.30 - 118.85 | 1.47 - 1.98 |
Experimental Protocols
The following are detailed protocols for the fabrication and characterization of DADPS-based aerospace composites.
Protocol for Fabrication of a TGDDM/DDS Epoxy Resin Composite
This protocol describes the preparation of a thermoset epoxy resin using TGDDM and a mixture of 3,3'-DDS and 4,4'-DDS.
Materials:
-
Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) epoxy resin
-
3,3'-Diaminodiphenyl sulfone (3,3'-DDS)
-
4,4'-Diaminodiphenyl sulfone (4,4'-DDS)
-
Mold release agent
-
Suitable mold
Equipment:
-
High-precision analytical balance
-
Mechanical stirrer with heating mantle
-
Vacuum oven or rotary evaporator for degassing
-
Curing oven
Procedure:
-
Mixing:
-
Preheat the TGDDM epoxy resin to 80°C to reduce its viscosity.
-
Weigh the desired amounts of 3,3'-DDS and 4,4'-DDS to achieve the target isomer ratio (e.g., 7:3). A total of 33 parts per hundred parts of resin (phr) of the DDS mixture is used.[2]
-
Add the DDS mixture to the preheated TGDDM resin.
-
Mechanically stir the mixture at 80°C for 2 hours to ensure complete dissolution and homogenization of the curing agent.[2]
-
-
Degassing:
-
Transfer the mixture to a rotary evaporator or a vacuum oven.
-
Degas the mixture at 80°C for 10 minutes, or until all visible air bubbles are removed.[2]
-
-
Casting and Curing:
-
Prepare a mold by cleaning it thoroughly and applying a suitable mold release agent.
-
Pour the degassed epoxy/DDS mixture into the prepared mold.
-
Place the mold in a curing oven and follow the specified curing cycle:
-
After the curing cycle is complete, allow the mold to cool down slowly to room temperature before demolding the cured epoxy panel.
-
Protocol for Carbon Fiber Reinforced Polymer (CFRP) Composite Fabrication
This protocol outlines the general steps for creating a CFRP composite using a wet layup technique, which can be adapted for DADPS-cured epoxy systems.
Materials:
-
Carbon fiber fabric
-
Prepared and degassed TGDDM/DDS epoxy resin mixture
-
Mold release agent
-
Peel ply, release film, and breather cloth
-
Vacuum bagging materials
Equipment:
-
Mold or tool with the desired part geometry
-
Squeegees and rollers
-
Vacuum pump and gauge
-
Curing oven
Procedure:
-
Mold Preparation: Prepare the mold by cleaning and applying a mold release agent.
-
Layup:
-
Cut the carbon fiber fabric to the desired dimensions.
-
Apply a thin, even coat of the prepared epoxy resin to the mold surface.
-
Place the first ply of carbon fiber fabric onto the resin-coated surface.
-
Apply more resin to the fabric and use a squeegee or roller to thoroughly wet-out the fibers and remove any trapped air.
-
Repeat this process for each subsequent ply of carbon fiber until the desired thickness is achieved.
-
-
Vacuum Bagging:
-
Place a layer of peel ply over the wet laminate, followed by a release film and a breather cloth.
-
Enclose the entire assembly in a vacuum bag and seal it.
-
Connect the vacuum bag to a vacuum pump and draw a vacuum to consolidate the laminate and remove any remaining air voids.
-
-
Curing:
-
While maintaining the vacuum, transfer the bagged part to a curing oven.
-
Follow the curing cycle specified in Protocol 3.1.
-
-
Demolding and Finishing:
-
After curing and cooling, remove the vacuum bagging materials and demold the CFRP part.
-
Trim and finish the part as required.
-
Protocol for Thermal and Mechanical Characterization
The following protocols describe standard methods for testing the properties of the cured composites.
3.3.1. Differential Scanning Calorimetry (DSC) for Curing Analysis
DSC is used to determine the heat of reaction and the glass transition temperature (Tg) of the epoxy system.[6][7]
-
Procedure:
-
Prepare a small sample (5-10 mg) of the uncured epoxy/DDS mixture in an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[8]
-
Record the heat flow as a function of temperature to determine the exothermic curing peak.
-
To determine the Tg of the cured material, cool the sample after the initial scan and then reheat it at the same rate. The Tg is observed as a step change in the heat flow curve.[7]
-
3.3.2. Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties
DMA is used to measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature, providing information on the material's stiffness and damping properties, as well as a more precise determination of the Tg.[9][10][11]
-
Procedure:
-
Prepare a rectangular specimen of the cured composite with precise dimensions.
-
Mount the specimen in the DMA instrument in a suitable fixture (e.g., three-point bending).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a constant heating rate (e.g., 3°C/min) under a nitrogen atmosphere.[9]
-
Record the storage modulus, loss modulus, and tan delta as a function of temperature. The peak of the tan delta curve is often taken as the Tg.
-
3.3.3. Mechanical Testing
The following mechanical tests should be performed according to the relevant ASTM standards to ensure data consistency and comparability.[12][13][14]
-
Tensile Properties (ASTM D3039): Measures the tensile strength, modulus, and strain to failure of the composite.
-
Compressive Properties (ASTM D3410): Determines the compressive strength and modulus of the material.
-
Flexural Properties (ASTM D7264): Evaluates the flexural strength and modulus.
-
Interlaminar Shear Strength (ASTM D2344): Assesses the shear strength between the layers of the composite.
-
Fracture Toughness (ASTM D5528): Measures the material's resistance to delamination (Mode I fracture toughness).
Visualizations
The following diagrams illustrate the logical relationships and workflows described in these application notes.
Caption: Experimental workflow for DADPS-based aerospace composite fabrication and characterization.
Caption: Logical relationship between components and properties of DADPS-based aerospace composites.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. showa-america.com [showa-america.com]
- 5. Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.org [mdpi.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijaem.net [ijaem.net]
- 12. zwickroell.com [zwickroell.com]
- 13. Composite Materials Test Methods [intertek.com]
- 14. its-inc.com [its-inc.com]
Application of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone in the Electronics Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone is a versatile aromatic monomer that is increasingly utilized in the synthesis of high-performance polymers for the electronics industry. Its unique chemical structure, featuring reactive amino and hydroxyl groups positioned ortho to each other on a sulfone-containing backbone, makes it an ideal precursor for the production of polybenzoxazoles (PBOs). Polymers derived from this monomer exhibit exceptional thermal stability, mechanical strength, and dielectric properties, addressing the demanding requirements of modern electronic devices.
This document provides detailed application notes on the use of this compound in electronics, summarizes key quantitative data of the resulting polymers, and offers a comprehensive experimental protocol for the synthesis of a polybenzoxazole.
Key Applications in the Electronics Industry
Polymers derived from this compound, primarily polybenzoxazoles, are employed in various critical applications within the electronics sector due to their outstanding performance characteristics.
-
Interlayer Dielectrics: PBOs possess a low dielectric constant and high dielectric strength, making them excellent insulating materials between conductive layers in integrated circuits (ICs) and multi-chip modules. Their thermal stability ensures the integrity of the dielectric layer during high-temperature manufacturing processes like soldering.
-
Flexible Substrates: The inherent flexibility and mechanical robustness of PBO films allow for their use in flexible printed circuits (FPCs) and flexible displays. These materials can withstand repeated bending and folding without compromising their electrical or mechanical properties.
-
Electronic Packaging: As encapsulants and molding compounds, these polymers provide superior protection for delicate microelectronic components from moisture, heat, and mechanical stress. Their high thermal stability is crucial for the reliability of power electronics and other devices that generate significant heat.
-
High-Frequency Applications: The low dielectric loss of PBOs makes them suitable for applications in high-frequency circuits, such as those found in telecommunications and radar systems, where signal integrity is paramount.
Quantitative Data Summary
The properties of polybenzoxazoles derived from this compound can be tailored by reacting it with various dicarboxylic acids or their derivatives. The following table summarizes typical quantitative data for a polybenzoxazole synthesized from this compound and a representative aromatic dicarboxylic acid.
| Property | Value |
| Thermal Properties | |
| Glass Transition Temperature (Tg) | > 350 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 500 °C (in N₂) |
| Coefficient of Thermal Expansion (CTE) | < 20 ppm/°C |
| Mechanical Properties | |
| Tensile Strength | > 400 MPa |
| Tensile Modulus | > 8 GPa |
| Elongation at Break | > 5% |
| Dielectric Properties | |
| Dielectric Constant (1 MHz) | < 3.0 |
| Dielectric Loss (1 MHz) | < 0.005 |
| Dielectric Strength | > 200 kV/mm |
Experimental Protocols
Synthesis of Polybenzoxazole (PBO) from this compound and Terephthaloyl Chloride
This protocol outlines the two-step synthesis of a polybenzoxazole via a poly(o-hydroxyamide) precursor.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
-
Heating mantle with temperature controller
-
Water bath
-
Vacuum oven
Step 1: Synthesis of Poly(o-hydroxyamide) Precursor
-
Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and an addition funnel.
-
Monomer Dissolution: Under a continuous nitrogen purge, add this compound and anhydrous DMAc to the flask. Stir the mixture at room temperature until the monomer is completely dissolved.
-
Cooling: Cool the solution to 0-5 °C using a water bath.
-
Acid Chloride Addition: Dissolve an equimolar amount of terephthaloyl chloride in anhydrous DMAc in the addition funnel. Add the terephthaloyl chloride solution dropwise to the cooled monomer solution over a period of 1-2 hours while maintaining vigorous stirring.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Precipitation and Washing: Precipitate the resulting poly(o-hydroxyamide) by slowly pouring the viscous polymer solution into a large excess of methanol with constant stirring.
-
Purification: Collect the fibrous polymer precipitate by filtration, wash it thoroughly with fresh methanol to remove any unreacted monomers and solvent, and then dry it in a vacuum oven at 80 °C for 12 hours.
Step 2: Thermal Cyclization to Polybenzoxazole
-
Film Casting: Dissolve the dried poly(o-hydroxyamide) in a suitable solvent (e.g., DMAc) to form a viscous solution. Cast the solution onto a clean glass substrate to form a thin film of uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven and heat it at 100 °C for 2-4 hours to remove the majority of the solvent.
-
Thermal Curing: Perform the thermal cyclization by heating the film in a nitrogen-purged oven using a staged curing profile:
-
150 °C for 1 hour
-
250 °C for 1 hour
-
350 °C for 2 hours
-
-
Final Product: After cooling to room temperature, the resulting transparent, and often amber-colored, film is the final polybenzoxazole.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of Polybenzoxazole (PBO).
Caption: Chemical transformation pathway from monomers to Polybenzoxazole.
Application Notes and Protocols: Synthesis of Heat-Resistant Polymers Using Sulfone-Based Monomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of heat-resistant polymers derived from sulfone-based monomers. The focus is on providing practical, laboratory-scale procedures for the synthesis of key monomers and their subsequent polymerization to yield high-performance materials such as Polysulfone (PSU), Poly(ether sulfone) (PES), and Poly(phenylene sulfone) (PPSU). These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of demanding applications.[1][2]
Introduction to Sulfone-Based Heat-Resistant Polymers
Sulfone-based polymers are a class of high-performance thermoplastics characterized by the presence of the sulfonyl group (-SO2-) in their polymer backbone. This feature imparts high thermal and oxidative stability to the polymer chain. The aromatic nature of the backbone further contributes to their rigidity and high glass transition temperatures (Tg).[1][3] Common examples of these polymers include Polysulfone (PSU), Poly(ether sulfone) (PES), and Polyphenylsulfone (PPSU).[1][2] These materials are widely used in industries such as aerospace, automotive, medical, and electronics due to their excellent mechanical properties, resistance to hydrolysis, and inherent flame retardancy.[2][4]
The synthesis of these polymers typically involves the nucleophilic aromatic substitution (SNAr) reaction between a dihalogenated sulfone monomer and a bisphenol salt. The reactivity of the dihalogenated monomer is crucial for achieving high molecular weight polymers, with fluoro- and chloro-substituted monomers being the most common.
Synthesis of Key Sulfone-Based Monomers
The successful synthesis of high-quality heat-resistant polymers begins with the preparation of high-purity monomers. The two most common sulfone-based monomers are 4,4'-dichlorodiphenyl sulfone (DCDPS) and bis(4-fluorophenyl) sulfone.
Synthesis of 4,4'-Dichlorodiphenyl Sulfone (DCDPS)
DCDPS is a key monomer for the production of various polysulfones.[1] It can be synthesized via several routes, with the Friedel-Crafts reaction being a common method.
Protocol 1: Two-Step Synthesis of 4,4'-Dichlorodiphenyl Sulfone
This protocol is based on a two-step process involving the formation of p-chlorobenzenesulfonic acid followed by a condensation reaction.[5]
Step 1: Preparation of p-Chlorobenzenesulfonic Acid
-
To a reaction vessel equipped with a stirrer, add 98% concentrated sulfuric acid and 10% oleum in a 2:1 volume ratio.
-
Stir the mixture for 15 minutes.
-
Gradually add dried chlorobenzene to the mixture while maintaining the reaction temperature between 95-100°C.
-
Continue stirring at this temperature for 5 hours to complete the reaction.
Step 2: Synthesis of 4,4'-Dichlorodiphenyl Sulfone
-
Use a composite acid catalyst consisting of polyphosphoric acid and phosphorus pentoxide.
-
To the p-chlorobenzenesulfonic acid from Step 1, slowly add chlorobenzene dropwise at a temperature of 40-60°C.
-
Allow the condensation reaction to proceed for 6-8 hours to form 4,4'-dichlorodiphenyl sulfone.
-
The crude product can be purified by crystallization.
Protocol 2: Friedel-Crafts Reaction for 4,4'-Dichlorodiphenyl Sulfone
This method involves the reaction of chlorobenzene and thionyl chloride in the presence of a Lewis acid catalyst.[6]
-
In a reaction flask, combine chlorobenzene and thionyl chloride.
-
Use aluminum chloride (AlCl3) as the catalyst.
-
Conduct the Friedel-Crafts reaction at a temperature between 25-35°C.
-
After the reaction, hydrolyze the resulting mother liquor.
-
Reflux the hydrolyzed mixture at 95-100°C for 45-60 minutes.
-
Cool the mixture to below 20°C to separate the organic and aqueous phases.
-
Perform reduced pressure distillation on the organic phase, followed by centrifugation and washing to obtain 4,4'-dichlorodiphenyl sulfoxide.
-
Oxidize the 4,4'-dichlorodiphenyl sulfoxide using hydrogen peroxide in acetic acid as a catalytic solvent to yield crude 4,4'-dichlorodiphenyl sulfone.
Synthesis of Bis(4-fluorophenyl) sulfone
Bis(4-fluorophenyl) sulfone is another important monomer, often preferred for achieving high molecular weight polymers due to the higher reactivity of the fluorine leaving group in nucleophilic aromatic substitution reactions.
Protocol 3: Synthesis of Fluoromethyl Phenyl Sulfone (A Precursor Analog)
While a direct detailed protocol for bis(4-fluorophenyl) sulfone was not prominently available in the search results, the following procedure for a related compound, fluoromethyl phenyl sulfone, illustrates the oxidation step which is analogous to the final step in some sulfone syntheses.[7]
-
In a 3-L, three-necked, round-bottomed flask equipped with an overhead stirrer, thermometer, and an addition funnel, add Oxone (0.36 mol) and 700 mL of water.
-
Cool the mixture to 5°C.
-
Prepare a solution of crude fluoromethyl phenyl sulfide in 700 mL of methanol and add it slowly to the stirring slurry.
-
After the addition, stir the reaction mixture at room temperature for 4 hours.
-
Remove the methanol using a rotary evaporator at 40°C to yield the product.
Polymerization of Sulfone-Based Monomers
The most common method for synthesizing heat-resistant polymers from sulfone-based monomers is through nucleophilic aromatic substitution (SNAr) polymerization. This involves the reaction of a dihalogenated sulfone monomer with a bisphenate salt in a polar aprotic solvent.
Protocol 4: General Procedure for the Synthesis of Poly(ether sulfone) (PES)
This protocol outlines the general steps for the synthesis of PES via nucleophilic aromatic substitution.
-
In a reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add the bisphenol monomer (e.g., Bisphenol A), 4,4'-dichlorodiphenyl sulfone (DCDPS), and an excess of potassium carbonate.
-
Add a high-boiling aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO), and an azeotroping agent like toluene.[8]
-
Heat the mixture to reflux (around 140°C) for several hours to dehydrate the system by azeotropic distillation of the water-toluene mixture.[8]
-
After dehydration, increase the temperature to distill off the toluene.
-
Continue the polymerization at an elevated temperature (e.g., 160-180°C) for several hours until a significant increase in viscosity is observed.[8][9]
-
Cool the reaction mixture and precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.
-
Filter the polymer, wash it thoroughly with water and methanol to remove residual solvent and salts, and dry it under vacuum at an elevated temperature (e.g., 80-100°C).[10]
Quantitative Data of Heat-Resistant Sulfone Polymers
The following tables summarize the key thermal and mechanical properties of common sulfone-based polymers. These values can vary depending on the specific grade, processing conditions, and presence of any additives.
Table 1: Thermal Properties of Sulfone-Based Polymers
| Property | Polysulfone (PSU) | Poly(ether sulfone) (PES) | Polyphenylsulfone (PPSU) |
| Glass Transition Temperature (Tg) | 187 - 190 °C[11][12] | ~220 °C[13] | 220 °C[4][14] |
| Heat Deflection Temperature (HDT) @ 1.82 MPa | - | 203 °C[13] | 210 °C[4] |
| Maximum Decomposition Temperature | - | - | 560 °C[4] |
| Autoignition Temperature | - | - | 580 °C[4] |
Table 2: Mechanical Properties of Sulfone-Based Polymers
| Property | Polysulfone (PSU) | Poly(ether sulfone) (PES) | Polyphenylsulfone (PPSU) |
| Tensile Strength, Ultimate | - | 56.5 - 325 MPa[15] | 95 MPa[4] |
| Tensile Strength, Yield | - | 65.5 - 221 MPa[15] | - |
| Tensile Modulus (Young's Modulus) | - | 2.6 GPa[16][17] | 3.6 GPa[4] |
| Elongation at Break | - | 65%[16] | 26%[4] |
| Flexural Modulus | - | 2.6 GPa[17] | 4.7 GPa[4] |
| Flexural Strength | - | 130 MPa[17] | 130 MPa[4] |
| Notched Izod Impact Strength | - | 91 J/m[17] | 80 J/m[4] |
Visualizations
The following diagrams illustrate the key chemical structures and the general workflow for the synthesis of heat-resistant sulfone-based polymers.
Caption: Chemical structures of common monomers.
Caption: General workflow for polymer synthesis.
Caption: Nucleophilic aromatic substitution reaction.
References
- 1. Polysulfone - Wikipedia [en.wikipedia.org]
- 2. Investigation of the Properties of Polyphenylene Sulfone Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polyphenylsulfone (PPSU) :: MakeItFrom.com [makeitfrom.com]
- 5. CN102295588A - Two-step synthesis process of 4.4-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 6. CN102351758A - New preparation method of 4,4-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. KR20150031151A - Method for preparing polyethersulfone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. PSU: Polysulfone - NETZSCH Polymers [polymers.netzsch.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. pht-plastic.com [pht-plastic.com]
- 14. PPSU - Polyphenylene sulfone - Holm & Holm A/S [holm-holm.com]
- 15. Overview of materials for Polyethersulfone (PES) [matweb.com]
- 16. Polyethersulfone PES - Properties [swicofil.com]
- 17. Polyethersulfone (PES) :: MakeItFrom.com [makeitfrom.com]
Application Notes and Protocols for Formulating High-Temperature Resins with 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone (DDS) is a versatile aromatic diamine that serves as a high-performance curing agent and monomer for the formulation of advanced high-temperature resins. Its unique chemical structure, featuring both amine and hydroxyl functional groups, allows for its application in various thermosetting polymer systems, including epoxy resins and polyimides. The incorporation of the sulfone group enhances thermal stability, mechanical strength, and chemical resistance in the resulting polymers, making them suitable for demanding applications in aerospace, electronics, and automotive industries.[1]
This document provides detailed application notes and experimental protocols for the formulation of high-temperature epoxy and polyimide resins using this compound.
Application in High-Temperature Epoxy Resins
As a curing agent for epoxy resins, 3,3'-DDS offers a combination of high thermal stability and excellent mechanical properties. The aromatic nature of the molecule imparts rigidity to the crosslinked network, resulting in a high glass transition temperature (Tg). It is often used with multifunctional epoxy resins such as tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) and diglycidyl ether of bisphenol A (DGEBA) or bisphenol F (DGEBF).[2][3]
Quantitative Data Summary: Epoxy Formulations
The following tables summarize the thermal and mechanical properties of epoxy resins cured with 3,3'-DDS and its isomer, 4,4'-DDS.
Table 1: Thermal Properties of DDS-Cured Epoxy Resins
| Epoxy Resin | Curing Agent | Glass Transition Temperature (Tg) |
| TGDDM | 3,3'-DDS / 4,4'-DDS (7:3) | 241 - 266 °C[2] |
| TGAP | 3,3'-DDS | 506.55 K |
| TGAP | 4,4'-DDS | 533.35 K |
Table 2: Mechanical Properties of DDS-Cured Epoxy Resins
| Epoxy Resin | Curing Agent | Fracture Toughness (MPa·m½) | Young's Modulus (GPa) |
| TGDDM | 3,3'-DDS / 4,4'-DDS (7:3) | 30% higher than TGDDM/3,3'-DDS[2] | - |
| DGEBF | 3,3'-DDS | - | Higher than 4,4'-DDS system |
| TGAP | 3,3'-DDS | - | 4.05 |
| TGAP | 4,4'-DDS | - | 3.87 |
Experimental Protocol: Curing of TGDDM Epoxy Resin with 3,3'-DDS
This protocol describes a typical procedure for curing a TGDDM epoxy resin with 3,3'-DDS.
Materials:
-
Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) epoxy resin
-
This compound (3,3'-DDS)
-
Solvent (e.g., acetone or dichloromethane, if necessary to reduce viscosity)
-
Mold release agent
-
Beakers, stirring rod, hot plate with magnetic stirrer, vacuum oven, and curing oven.
Procedure:
-
Preparation: Clean and dry all glassware thoroughly. Apply a thin, uniform layer of mold release agent to the desired mold.
-
Mixing: In a beaker, preheat the TGDDM epoxy resin to approximately 80-100°C to reduce its viscosity.
-
Addition of Curing Agent: Slowly add the stoichiometric amount of 3,3'-DDS powder to the heated epoxy resin while stirring continuously until the curing agent is completely dissolved and a homogeneous mixture is obtained. If necessary, a small amount of solvent can be added to aid dissolution.
-
Degassing: Place the beaker containing the mixture in a vacuum oven at 80-100°C for 15-20 minutes or until all air bubbles are removed.
-
Casting: Carefully pour the degassed mixture into the preheated mold, avoiding the introduction of air bubbles.
-
Curing: Place the mold in a programmable oven and follow a staged curing cycle. A typical cycle is:
-
Hold at 150°C for 2 hours.
-
Ramp up to 180°C and hold for 2 hours.[4]
-
Slowly cool the cured resin to room temperature to minimize thermal stresses.
-
Reaction Mechanism and Workflow
The curing of epoxy resins with amine hardeners involves the nucleophilic attack of the amine groups on the epoxy rings, leading to the formation of a crosslinked network.
The chemical reaction involves the opening of the epoxide ring by the primary amine group of DDS, forming a secondary amine. This secondary amine can then react with another epoxide group, leading to a highly crosslinked, three-dimensional network.
Application in High-Temperature Polyimide Resins
3,3'-DDS can also be used as a diamine monomer in the synthesis of polyimides. Polyimides are known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties, making them suitable for applications in the aerospace and electronics industries.[5]
Quantitative Data Summary: Polyimide Formulations
The properties of polyimides are highly dependent on the specific dianhydride and diamine monomers used. The following table provides a general overview of the properties achievable with polyimide resins.
Table 3: General Thermal and Mechanical Properties of Aromatic Polyimides
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | > 300 °C[5] |
| 5% Weight Loss Temperature (T5) | > 450 °C |
| Tensile Strength | 100 - 250 MPa[6] |
| Elongation at Break | 5 - 30 %[6] |
| Dielectric Constant (1 MHz) | 2.3 - 3.5[6] |
Experimental Protocol: Two-Step Synthesis of Polyimide
This protocol outlines the common two-step method for synthesizing polyimides, which involves the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.
Materials:
-
This compound (3,3'-DDS)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA, or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Nitrogen gas supply
-
Anhydrous acetic anhydride and pyridine (for chemical imidization, optional)
-
Methanol
-
Reaction flask with mechanical stirrer, nitrogen inlet, and condenser.
Procedure:
-
Poly(amic acid) Synthesis:
-
In a clean, dry reaction flask under a nitrogen atmosphere, dissolve an equimolar amount of 3,3'-DDS in anhydrous NMP or DMAc.
-
Slowly add an equimolar amount of the dianhydride powder to the stirred solution at room temperature.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.[7]
-
-
Imidization (Thermal):
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the substrate in a programmable oven and perform a staged thermal cure under a nitrogen atmosphere. A typical cycle is:
-
100°C for 1 hour
-
150°C for 30 minutes
-
200°C for 30 minutes
-
250°C for 30 minutes
-
300°C for 30 minutes
-
350°C for 30 minutes[7]
-
-
-
Imidization (Chemical - Optional):
-
To the poly(amic acid) solution, add a stoichiometric amount of acetic anhydride and a catalytic amount of pyridine.
-
Stir the mixture at room temperature for several hours.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven.
-
-
Purification: The resulting polyimide film or powder can be further purified by washing with appropriate solvents to remove any residual solvent or unreacted monomers.
Reaction Mechanism and Workflow
The two-step synthesis of polyimides proceeds through the formation of a poly(amic acid) intermediate, which is then cyclized to the final polyimide.
The reaction mechanism involves the nucleophilic attack of the diamine's amino group on the carbonyl carbon of the dianhydride, leading to the opening of the anhydride ring and the formation of an amic acid linkage. Subsequent heating or chemical dehydration promotes the cyclization to the stable imide ring with the elimination of water.
Safety Precautions
When working with these chemicals, it is essential to follow standard laboratory safety procedures. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. zeusinc.com [zeusinc.com]
- 6. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics | MDPI [mdpi.com]
- 7. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Chemical Resistance of Epoxy Resins with Advanced Cross-linking Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a cornerstone in a multitude of advanced applications, from protective coatings and high-performance composites to encapsulation materials for sensitive electronics. Their utility is largely defined by their durability and resistance to environmental factors. For applications in laboratory settings, pharmaceutical manufacturing, and chemical processing, the chemical resistance of epoxy resins is of paramount importance. The selection of an appropriate cross-linking agent, or hardener, is the most critical factor in tailoring the chemical resistance of the cured epoxy system. This document provides a detailed guide to selecting and evaluating cross-linking agents to enhance the chemical resistance of epoxy resins against a wide array of aggressive chemicals.
The performance of an epoxy system is largely dependent on the creation of a dense, highly cross-linked three-dimensional network. This network acts as a barrier to chemical ingress. The chemical structure of the cross-linking agent dictates the cross-link density and the chemical nature of the resulting polymer backbone, thereby influencing its resistance to various chemical classes, including acids, bases, and organic solvents. This guide will focus on three high-performance classes of cross-linking agents: cycloaliphatic amines, novolac hardeners, and anhydrides.
Selection of Cross-linking Agents for Enhanced Chemical Resistance
The choice of a cross-linking agent should be guided by the specific chemical exposures anticipated in the end-use application, as well as processing requirements such as cure temperature and pot life.
Cycloaliphatic Amines
Cycloaliphatic amine hardeners are a versatile class of curing agents known for their excellent mechanical properties and robust chemical resistance.[1] Their unique cyclic aliphatic structure provides a good balance of rigidity and flexibility to the cured epoxy network.
-
Curing Characteristics: Many cycloaliphatic amines can cure at ambient temperatures, which is advantageous for applications involving heat-sensitive substrates. They offer a more stable reactivity profile compared to some other amine hardeners.
-
Performance Attributes: Systems cured with cycloaliphatic amines exhibit excellent resistance to moisture, aqueous solutions, mineral acids, and some solvents.[2] They also offer good color stability and UV resistance, making them suitable for coatings that require a durable, aesthetically pleasing finish.
-
Applications: Due to their balanced properties, cycloaliphatic amines are widely used in industrial flooring, protective coatings, tank linings, and secondary containment systems.[1]
Novolac Hardeners
Novolac-based epoxy resins and hardeners are distinguished by their high functionality, which leads to a very high cross-link density in the cured polymer. This dense network structure is key to their exceptional thermal and chemical resistance.
-
Curing Characteristics: Novolac systems typically require elevated temperatures for optimal curing, though some formulations can cure at ambient conditions.
-
Performance Attributes: Epoxy systems cured with novolac hardeners offer superior resistance to a broad spectrum of aggressive chemicals, including concentrated acids (such as 98% sulfuric acid), organic solvents, and bases.[3] The high cross-link density also imparts excellent thermal stability.
-
Applications: Novolac-based epoxies are the material of choice for severe service applications such as chemical storage tank linings, secondary containment for corrosive chemicals, and coatings for floors and equipment in chemical processing plants.
Anhydride Curing Agents
Anhydride curing agents are another class of hardeners that can impart exceptional thermal and chemical resistance to epoxy resins.[4] The reaction of anhydrides with epoxy groups and hydroxyl groups results in a highly cross-linked polyester network.
-
Curing Characteristics: Anhydride-cured systems almost always require elevated temperatures to achieve a full cure. The curing process can be slower than with amine-based hardeners, which can be advantageous for a longer pot life.[4]
-
Performance Attributes: These systems are known for their excellent performance at high temperatures, good electrical insulation properties, and outstanding resistance to acids and organic solvents. Dianhydrides, in particular, can lead to very high cross-link densities and superior chemical resistance.[4]
-
Applications: Anhydrides are frequently used in applications demanding high thermal stability and chemical resistance, such as in the encapsulation of electronic components, and in the fabrication of high-performance composites for the aerospace and automotive industries.
Quantitative Chemical Resistance Data
The following tables summarize the chemical resistance of epoxy resins cured with different classes of cross-linking agents. The data is presented as the percentage weight change of test specimens after immersion in various chemical reagents for a specified duration, a common method for quantifying chemical resistance. A lower percentage weight change generally indicates better chemical resistance.
Table 1: Chemical Resistance of Epoxy Resins Cured with Cycloaliphatic Amine Hardeners
| Chemical Reagent | 3-Day Immersion (% Weight Change) | 28-Day Immersion (% Weight Change) |
| Methanol | 9.38 | 7.16 |
| Ethanol | 2.41 | 6.92 |
| Toluene | 0.17 | 0.99 |
| Xylene | 0.05 | - |
| 1,1,1-Trichloroethane | 1.07 | - |
| 10% Lactic Acid | 0.76 | 2.99 |
| 10% Acetic Acid | 1.23 | 3.85 |
| 70% Sulfuric Acid | 0.02 | 0.20 |
| 50% Sodium Hydroxide | 0.02 | -0.02 |
Data sourced from a technical bulletin for a standard bisphenol-A epoxy resin (EEW=190) cured with a modified cycloaliphatic amine hardener (Ancamine 2280). All tests were conducted at 77°F (25°C).[5]
Table 2: Chemical Resistance of Epoxy Resins Cured with Novolac Hardeners
| Chemical Reagent | 28-Day Immersion (% Weight Change) |
| Xylene | 0.05 |
| Toluene | 1.32 |
| Ethanol | 4.59 |
| 70% Sulfuric Acid | 0.11 |
| 98% Sulfuric Acid | 0.27 |
| 50% Sodium Hydroxide | (0.25) |
| 1,1,1 Trichloroethane | 1.07 |
Data sourced from a technical data sheet for a novolac epoxy coating. All tests were conducted at 72°F after a 7-day cure.
Table 3: Chemical Resistance of Epoxy Resins Cured with Anhydride Hardeners
| Chemical Reagent | Performance Rating |
| Solvents | Excellent |
| Acids | Excellent |
| Caustics | Excellent |
Note: Standardized, quantitative chemical resistance data in the format of percentage weight change is less commonly published for anhydride-cured systems compared to amine-cured systems. The available literature consistently describes their performance in qualitative terms as "excellent" or "superior," particularly at elevated temperatures.[1][6][7] The performance of anhydride-cured systems is highly dependent on the specific anhydride, accelerator, and cure schedule used.
Experimental Protocols
The following protocols provide a standardized methodology for evaluating the chemical resistance of epoxy resin formulations, based on the principles outlined in ASTM D543: "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."
Specimen Preparation
-
Formulation and Mixing: Prepare the epoxy resin and cross-linking agent formulation according to the manufacturer's recommended mix ratio by weight or volume. Ensure thorough mixing using a mechanical stirrer at a low speed to avoid air entrapment.
-
Casting: Cast the mixed epoxy system into a mold to create test specimens. A typical specimen size for immersion testing is 1 inch x 3 inches x 1/8 inch.
-
Curing: Cure the specimens according to the recommended cure schedule for the specific cross-linking agent. For ambient cure systems, a typical cure time is 7 days at 25°C and 50% relative humidity. For heat-cured systems, follow the specified temperature and time profile.
-
Initial Measurements: After curing and before chemical exposure, measure and record the initial weight of each specimen to the nearest 0.1 mg. Also, measure the dimensions (length, width, and thickness) of each specimen.
Immersion Test Procedure
-
Reagent Selection: Select a range of chemical reagents that are relevant to the intended application of the epoxy system.
-
Immersion: Fully immerse three replicate specimens in each chemical reagent in a sealed container. Ensure there is enough reagent to cover the specimens completely.
-
Exposure Conditions: Maintain the immersion containers at a constant temperature, typically 25°C, for the duration of the test.
-
Exposure Duration: Test for defined periods, such as 3 days, 7 days, and 28 days.
-
Post-Immersion Analysis:
-
At the end of each exposure period, remove the specimens from the chemical reagent.
-
Gently wipe the specimens dry with a clean cloth.
-
Immediately weigh each specimen to the nearest 0.1 mg.
-
Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, cracking, or blistering, and record the observations.
-
Data Analysis and Reporting
-
Calculate Percentage Weight Change: For each specimen, calculate the percentage weight change using the following formula:
% Weight Change = [ (W_f - W_i) / W_i ] * 100
Where:
-
W_f = Final weight of the specimen after immersion
-
W_i = Initial weight of the specimen before immersion
-
-
Average Results: Calculate the average percentage weight change for the three replicate specimens for each chemical and exposure duration.
-
Report: Prepare a report summarizing the average percentage weight change for each test condition in a tabular format. Include the visual observations for each specimen.
Visualizations
Caption: Selection guide for epoxy cross-linking agents based on performance needs.
Caption: Experimental workflow for chemical resistance testing of epoxy resins.
Conclusion
Improving the chemical resistance of epoxy resins is critically dependent on the selection of the appropriate cross-linking agent. Cycloaliphatic amines offer a balanced performance profile with the convenience of ambient temperature curing. Novolac hardeners provide the highest level of chemical resistance, particularly against aggressive acids and solvents, making them ideal for the most demanding applications. Anhydride curing agents are an excellent choice for applications requiring both high thermal stability and robust chemical resistance. By following standardized testing protocols, such as those based on ASTM D543, researchers and scientists can quantitatively evaluate and compare the performance of different epoxy formulations, ensuring the selection of the optimal material for their specific needs. This systematic approach to formulation and testing is essential for developing durable and reliable epoxy-based materials for use in chemically challenging environments.
References
- 1. NADIC Methyl Anhydride [miller-stephenson.com]
- 2. tri-iso.com [tri-iso.com]
- 3. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. nbinno.com [nbinno.com]
- 6. tri-iso.com [tri-iso.com]
- 7. miller-stephenson.com [miller-stephenson.com]
Troubleshooting & Optimization
Technical Support Center: 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can arise from the starting materials, side reactions, or incomplete reactions. These often include positional isomers such as 3,4'-diaminodiphenyl sulfone and 4,4'-diaminodiphenyl sulfone.[1][2] Incomplete reduction of the dinitro precursor can also lead to residual intermediates like 3-amino-3'-nitro diphenyl sulfone.[1][2]
Q2: My final product has a dark or tan discoloration. How can I obtain a white or off-white crystalline product?
A2: Discoloration is typically caused by trace impurities, such as quinone-type oxidation byproducts or tars formed during synthesis.[3] An effective method to remove these colored impurities is to treat a solution of the crude product with activated carbon.[3] The crude material is dissolved in a suitable hot solvent, stirred with a small amount of activated carbon, and then hot-filtered to remove the carbon before recrystallization.[3]
Q3: I am experiencing low yields after the purification process. What are the potential causes and solutions?
A3: Low yields can result from several factors:
-
Incomplete Precipitation/Crystallization: Ensure the solution is sufficiently cooled (e.g., to 5°C) to maximize product precipitation from the solvent mixture (e.g., DMSO/water).[4][5][6]
-
Product Loss During Transfers: Minimize the number of transfer steps. Ensure all vessels are thoroughly rinsed with the mother liquor or a small amount of cold wash solvent to recover all product.
-
Excessive Washing: While washing the filtered crystals is necessary to remove impurities, using too much solvent or a solvent in which the product has moderate solubility can lead to significant product loss. Use a minimal amount of cold solvent for washing.
Q4: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated to a high degree. To address this:
-
Increase Solvent Volume: Add more hot solvent to ensure the compound is fully dissolved before cooling.
-
Slower Cooling: Allow the solution to cool more gradually. This encourages the formation of well-defined crystals instead of an amorphous oil.
-
Scratching: Scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.[3]
-
Seeding: Introduce a tiny crystal of the pure product to the cooled solution to act as a template for crystal growth.[3]
Q5: What is the recommended method for analyzing the purity of the final product?
A5: The most effective and widely used method for purity analysis and impurity profiling of diaminodiphenyl sulfone isomers is High-Performance Liquid Chromatography (HPLC).[1][2] A reversed-phase C18 column with a mobile phase like methanol-water is typically effective for separating the main compound from its related impurities.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity | 1. Incomplete removal of isomers (e.g., 3,4'- and 4,4'-isomers).[1][2]2. Co-precipitation of impurities during crystallization.3. Inadequate washing of the filtered product. | 1. Optimize the recrystallization solvent system to maximize the solubility difference between the desired product and impurities.2. Ensure a slow and controlled cooling rate during crystallization to prevent trapping impurities.[3]3. Wash the filter cake thoroughly with a minimal amount of cold solvent. |
| Discolored Product (Yellow/Brown) | 1. Presence of oxidation byproducts or tars.[3]2. Residual iron salts from the reduction step. | 1. Perform an activated carbon treatment in a suitable hot solvent, followed by hot filtration.[3]2. Ensure the product is thoroughly washed with water to remove any water-soluble inorganic salts. |
| No Crystals Form | 1. Solution is not supersaturated (too much solvent).2. Cooling temperature is not low enough. | 1. Evaporate some of the solvent to increase the concentration of the product.[3]2. Cool the solution to a lower temperature (e.g., in an ice bath).3. Induce nucleation by scratching the inner wall of the flask or by seeding with a pure crystal.[3] |
| Poorly Formed or Small Crystals | 1. The solution was cooled too rapidly. | 1. Re-dissolve the crystals by heating and allow the solution to cool to room temperature slowly and undisturbed, followed by further cooling in a refrigerator or ice bath. |
Quantitative Data Summary
The following table summarizes quantitative data from a typical synthesis and purification protocol for this compound.
| Parameter | Value | Reference |
| Reactant Molar Ratios | ||
| (Precursor:Iron Powder:Ammonium Chloride:Water:DMSO) | 1 : 4.5 : 6 : 29 : 12 | [4][5][6] |
| Reaction Temperature | 50°C | [4][5][6] |
| Precipitation Temperature | 5°C | [4][5] |
| Final Product Yield | ~93% | [4][5][6] |
| Purity (Related Compound) | 96-98% (by HPLC) | [7] |
Detailed Experimental Protocol
Protocol: Purification via Precipitation and Washing Following Synthesis
This protocol describes the purification of this compound from the reaction mixture after the reduction of 3,3'-dinitro-4,4'-dihydroxydiphenyl sulfone.
Materials:
-
Crude reaction mixture containing this compound in DMSO/water.
-
Hot Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Hot Filtration: After the synthesis reaction is complete, perform a hot filtration of the reaction mixture to remove the reduced iron powder and other solid byproducts. Wash the collected filter cake with hot DMSO to recover any product retained in the cake.[4][5]
-
Solvent Removal: Combine the filtrate and the hot DMSO washings. Evaporate the solvent mixture under reduced pressure. This will concentrate the product and begin to remove the DMSO.[4][6]
-
Precipitation: Continue the distillation until a solid product begins to precipitate from the remaining DMSO/water solution.[5]
-
Cooling: Once precipitation is observed, stop the distillation and cool the mixture to 5°C to maximize the precipitation of the solid product.[4][5]
-
Collection: Collect the precipitated solid product by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected filter cake thoroughly with water to remove any remaining DMSO and water-soluble impurities like ammonium chloride.[4]
-
Drying: Dry the purified solid product in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purity issues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN105348156A - Preparation method for 3,3'-diamino-4,4'-dihydroxy diphenyl sulfone - Google Patents [patents.google.com]
- 6. This compound | 7545-50-8 [chemicalbook.com]
- 7. US20060217574A1 - Method for producing 3,3 diallyl-4,4 dihydroxydiphenylsulfone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield in Step 1 (Hydrolysis) | Incomplete reaction due to insufficient base or low temperature. | Ensure the molar ratio of 3,3'-dinitro-4,4'-dichloro diphenyl sulfone to sodium hydroxide is optimized (e.g., 1:4.5 to 1:5).[1] Maintain the reaction temperature between 80-90°C.[1] |
| Loss of product during workup. | After precipitation by adjusting the pH to 1-2 with hydrochloric acid, ensure the mixture is cooled to below 10°C to maximize precipitation before filtration.[1] | |
| Low yield in Step 2 (Reduction) | Inefficient reduction due to inactive iron powder or incorrect stoichiometry. | Use freshly activated, high-purity reduced iron powder. Optimize the molar ratio of the dinitro intermediate to iron powder and ammonium chloride (e.g., 1:4.5:6).[2] |
| Suboptimal reaction temperature. | Maintain the reaction temperature between 40-60°C, with 50°C being a preferred temperature for this step.[1] | |
| Loss of product during isolation. | After the reaction, perform a hot filtration and wash the filter cake with hot dimethyl sulfoxide (DMSO) to recover any trapped product.[1][2] Cool the combined filtrate to 5°C to ensure maximum precipitation of the final product.[1][2] | |
| Presence of Impurities in Final Product | Incomplete reduction of the dinitro intermediate. | This can lead to the presence of 3-amino-3'-nitro diphenyl sulfone.[3] Increase the reaction time or the amount of reducing agent. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed. |
| Formation of isomeric impurities. | The presence of 3,4'-diamino diphenyl sulfone has been identified as a potential impurity.[3] This may arise from isomeric impurities in the starting 3,3'-dinitro-4,4'-dichloro diphenyl sulfone. Ensure the purity of the starting materials. | |
| Reaction Stalls or Proceeds Slowly | Poor quality of reagents or solvent. | Use high-purity, dry solvents and fresh reagents. Ensure the DMSO used is of a suitable grade. |
| Inadequate mixing in a heterogeneous reaction mixture. | Ensure vigorous stirring, especially during the reduction step where solid iron powder is used. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding synthesis route for this compound?
A1: A widely reported high-yielding method is a two-step process. The first step involves the hydrolysis of 3,3'-dinitro-4,4'-dichloro diphenyl sulfone to 3,3'-dinitro-4,4'-dihydroxy diphenyl sulfone using a sodium hydroxide solution in a polar solvent like DMSO.[1] The second step is the reduction of the dinitro intermediate to the desired diamino product using reduced iron powder and an ammonium chloride solution in DMSO.[1][2]
Q2: Are there any alternative synthesis routes?
A2: Yes, an alternative high-yielding route involves the reaction of 3,3'-dibromo-4,4'-dihydroxydiphenylsulfone with an ammonia solution in N-methylpyrrolidone at 150°C. This method has been reported to achieve a yield of up to 98%.[2]
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring both the hydrolysis and reduction steps.
-
For the hydrolysis step: Use a mobile phase of ethyl acetate/hexane and visualize under UV light. The product, being more polar, will have a lower Rf value than the starting material.
-
For the reduction step: A mobile phase of methanol/dichloromethane can be effective. The aromatic amine product can be visualized using a p-anisaldehyde stain followed by gentle heating, or with a potassium permanganate stain.[2][4]
Q4: What are the critical safety precautions I should take during this synthesis?
A4: The solvents and reagents used in this synthesis have associated hazards. Dimethyl sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin. Sodium hydroxide is corrosive. The final product and intermediates are aromatic amines and nitro compounds, which should be handled with care as they can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: How can I purify the final product to achieve high purity?
A5: The final product, this compound, can be purified by recrystallization. A common solvent system for recrystallization is a mixture of methanol and water.[5] The crude product is dissolved in a minimal amount of hot methanol, and then water is added dropwise until the solution becomes cloudy. Upon cooling, the purified product will crystallize out.
Data Presentation
Table 1: Comparison of Yields for Different Synthesis Routes
| Starting Material | Reagents | Solvent | Yield | Reference |
| 3,3'-dinitro-4,4'-dichloro diphenyl sulfone | 1. NaOH2. Fe/NH₄Cl | DMSO | Step 1: up to 99.3%Step 2: up to 93% | [1][2] |
| 3,3'-dibromo-4,4'-dihydroxydiphenylsulfone | Ammonia solution | N-methylpyrrolidone | up to 98% | [2] |
Experimental Protocols
Protocol 1: Two-Step Synthesis from 3,3'-dinitro-4,4'-dichloro diphenyl sulfone
Step 1: Synthesis of 3,3'-dinitro-4,4'-dihydroxy diphenyl sulfone
-
In a round-bottom flask equipped with a stirrer and a condenser, dissolve 3,3'-dinitro-4,4'-dichloro diphenyl sulfone in dimethyl sulfoxide (DMSO).
-
Slowly add a 30% aqueous solution of sodium hydroxide. The molar ratio of the starting material to NaOH should be approximately 1:4.5.[1]
-
Heat the reaction mixture to 85-90°C and maintain for several hours until the reaction is complete, as monitored by TLC.[1]
-
Cool the mixture to below 10°C in an ice bath.
-
Carefully adjust the pH to 1-2 by the dropwise addition of 20% aqueous hydrochloric acid. A solid precipitate will form.
-
Filter the solid, wash thoroughly with water, and dry to obtain 3,3'-dinitro-4,4'-dihydroxy diphenyl sulfone.
Step 2: Synthesis of this compound
-
In a three-necked flask fitted with a mechanical stirrer, condenser, and thermometer, dissolve the 3,3'-dinitro-4,4'-dihydroxy diphenyl sulfone from Step 1 in DMSO.
-
Add an aqueous solution of ammonium chloride.
-
Heat the mixture to 50°C.
-
Add reduced iron powder in portions, maintaining the temperature between 40-60°C. The molar ratio of the dinitro compound to iron powder and ammonium chloride should be approximately 1:4.5:6.[2]
-
After the addition is complete, continue stirring at 50°C until the reaction is complete (monitored by TLC).
-
Perform a hot filtration to remove the iron salts. Wash the filter cake with hot DMSO.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
As the solvent is removed, a mixed solution of DMSO and water will remain, and the product will begin to precipitate.
-
Cool the mixture to 5°C to maximize precipitation.
-
Filter the solid product, wash with water, and dry to obtain this compound.[1][2]
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield issues.
References
Identifying side reactions in the synthesis of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone.
Troubleshooting Guide
Issue: Low Yield of Final Product
Question: My synthesis of this compound resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
Answer:
Several factors can contribute to low yields in this synthesis. Here are some common causes and troubleshooting steps:
-
Incomplete Reduction of the Nitro Groups: The reduction of the dinitro precursor is a critical step. If the reaction is incomplete, the final product will be contaminated with starting material and partially reduced intermediates.
-
Recommendation: Ensure the reducing agent, typically iron powder, is of high quality and used in sufficient excess. The reaction temperature and time should be carefully controlled as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (T-L-C) or High-Performance Liquid Chromatography (H-P-L-C) to ensure complete conversion of the starting material.
-
-
Side Reactions: Competing side reactions can consume the starting material or the desired product.
-
Recommendation: Maintain the recommended reaction temperature. Elevated temperatures can promote the formation of byproducts. Ensure the pH of the reaction mixture is within the optimal range to minimize side reactions.
-
-
Product Loss During Workup and Purification: The product can be lost during filtration, extraction, and crystallization steps.
Issue: Discolored Final Product (Yellow, Brown, or Dark Appearance)
Question: The final product, which should be a white to light-colored powder, is discolored. What causes this and how can I prevent or remove the discoloration?
Answer:
Discoloration of this compound is a common issue, often arising from the following:
-
Oxidation: The amino and hydroxyl groups on the aromatic rings are susceptible to oxidation, which can form highly colored impurities like quinones.[3] This can be exacerbated by exposure to air, light, and residual acidic or basic catalysts.[3]
-
Prevention: Conduct the reaction and subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[3] Use degassed solvents where possible. Store the final product in a tightly sealed, opaque container, away from heat and light.[3]
-
Removal of Color: Discoloration can often be removed by recrystallization from an appropriate solvent system. In some cases, treatment with activated carbon during the purification process can help adsorb colored impurities.[4]
-
-
Impurities in Starting Materials: The purity of the starting materials is crucial. If the initial 3,3'-dinitro-4,4'-dihydroxydiphenyl sulfone is impure or discolored, this can carry through to the final product.
-
Recommendation: Use high-purity starting materials. If necessary, purify the starting material before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The primary synthesis route involves the reduction of 3,3'-dinitro-4,4'-dihydroxydiphenyl sulfone. During this process, several side reactions can occur:
-
Incomplete Reduction: One of the most common issues is the incomplete reduction of the two nitro groups, leading to the formation of impurities such as 3-amino-3'-nitro-4,4'-dihydroxydiphenyl sulfone .
-
Formation of Isomeric Impurities: While less common in the reduction step, isomeric impurities can arise from the synthesis of the dinitro precursor. An example from a related synthesis is the formation of 3,4'-diamino diphenyl sulfone .[5][6]
-
Oxidation: As mentioned in the troubleshooting section, the amino and hydroxyl groups are prone to oxidation, leading to the formation of colored quinone-like structures.[3]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reduction reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be withdrawn, worked up, and analyzed. The disappearance of the starting material spot/peak and the appearance of the product spot/peak will indicate the reaction's progression.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: The product is slightly soluble in methanol.[1] For recrystallization, a mixed solvent system, such as dimethyl sulfoxide (DMSO) and water, has been used in the synthesis procedure where the product precipitates upon cooling.[1][2] The choice of solvent may require some optimization based on the observed impurities.
Experimental Protocols
Synthesis of this compound from 3,3'-dinitro-4,4'-dihydroxydiphenylsulfone [1][2][7]
-
Reaction Setup: In a suitable reactor, combine 3,3'-dinitro-4,4'-dihydroxydiphenylsulfone, dimethylsulfoxide (DMSO), and an aqueous solution of ammonium chloride.
-
Addition of Reducing Agent: Slowly raise the temperature of the mixture to approximately 50°C.
-
Add reduced iron powder to the reaction mixture in batches.
-
Reaction Monitoring: Maintain the reaction temperature and stir until the reaction is complete, as monitored by TLC or HPLC.
-
Filtration: Once the reaction is complete, perform a hot filtration to remove the iron salts and other solid byproducts. Wash the filter cake with hot DMSO.
-
Product Precipitation: Combine the filtrates and evaporate the solvent under reduced pressure. This will result in a mixed solution of DMSO and water.
-
Cool the solution to around 5°C to facilitate the precipitation of the product.
-
Isolation and Drying: Collect the solid product by filtration, wash it with water, and dry it to obtain this compound.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 93% | [1][2] |
| Melting Point | 231 °C | [1][8] |
| Molecular Weight | 280.3 g/mol | [1][2] |
Visualizations
Caption: Synthesis of this compound.
Caption: Potential side reactions during synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. This compound | 7545-50-8 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. US20060217574A1 - Method for producing 3,3 diallyl-4,4 dihydroxydiphenylsulfone - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN105348156A - Preparation method for 3,3'-diamino-4,4'-dihydroxy diphenyl sulfone - Google Patents [patents.google.com]
- 8. Cas 7545-50-8,this compound | lookchem [lookchem.com]
Technical Support Center: Quality Control of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone via HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quality control of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A common and effective method utilizes reversed-phase chromatography. A good starting point is a C18 column with a mobile phase of methanol and water in a 40:60 (v/v) ratio. Detection is typically performed using a UV detector at a wavelength of 250 nm.[1]
Q2: My chromatogram shows significant peak tailing for the main analyte. What are the likely causes?
A2: Peak tailing is a common issue when analyzing amine-containing compounds like this compound. The primary cause is often secondary interactions between the basic amine groups of the analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column. Other potential causes include column overload, low buffer concentration in the mobile phase, or a void at the column inlet.
Q3: How can I reduce or eliminate peak tailing?
A3: To mitigate peak tailing, consider the following troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding a small amount of an acid like formic acid or trifluoroacetic acid) can protonate the silanol groups, reducing their interaction with the amine analyte.
-
Use a Different Column: Employing a column with a highly deactivated stationary phase or an end-capped column can minimize the number of available silanol groups.
-
Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
Reduce Sample Concentration: Diluting the sample can help to determine if column overload is the cause of peak tailing.
-
Check Column Health: If the issue persists, the column may be degraded or fouled. Flushing with a strong solvent or replacing the column may be necessary.
Q4: What are some potential impurities I might see in the analysis of this compound?
A4: During the synthesis and storage of this compound, several related substances may be present as impurities. These can include positional isomers such as 4,4'-diamino diphenyl sulfone and 3,4'-diamino diphenyl sulfone, as well as precursors or side-reaction products like 3-amino-3'-nitro diphenyl sulfone.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your HPLC analysis.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanol groups. | Lower the mobile phase pH, use an end-capped column, or add a competitive base (e.g., TEA) to the mobile phase. |
| Column overload. | Dilute the sample and reinject. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column. | |
| Poor Resolution Between Peaks | Inappropriate mobile phase composition. | Optimize the methanol/water ratio. A lower percentage of methanol will generally increase retention and may improve resolution. |
| Column is not efficient. | Use a longer column or a column with a smaller particle size. | |
| Flow rate is too high. | Reduce the flow rate to allow for better separation. | |
| Fluctuating Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. Premixing and degassing the mobile phase can help. |
| Leaks in the HPLC system. | Check all fittings and connections for leaks. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use high-purity solvents and flush the injector and system. |
| Carryover from a previous injection. | Run a blank injection to confirm carryover and clean the autosampler needle and injection port if necessary. |
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Instrumentation and Materials
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High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
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Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Preparation of Mobile Phase
-
Prepare a mobile phase of methanol and water at a ratio of 40:60 (v/v).
-
For example, to prepare 1 L of mobile phase, mix 400 mL of methanol with 600 mL of water.
-
Degas the mobile phase using an ultrasonic bath or vacuum filtration before use.
3. Preparation of Standard Solution
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration.
4. Preparation of Sample Solution
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to a known volume.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
-
Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:Water (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: UV at 250 nm.[1]
6. Analysis
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions to be analyzed.
-
Identify and quantify the this compound peak based on the retention time and calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for the HPLC analysis of a closely related compound, 4,4'-diaminodiphenyl sulfone (Dapsone), which can be considered representative for establishing method performance criteria for this compound.[2]
| Validation Parameter | Typical Performance |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2 % |
| Precision (% RSD) | < 2.0 % |
| Limit of Detection (LOD) | Dependent on instrumentation, typically in the ng/mL range. |
| Limit of Quantification (LOQ) | Dependent on instrumentation, typically in the ng/mL range. |
Note: This data is for a structurally similar compound and should be used as a guideline. Method validation should be performed for this compound to establish specific performance characteristics.
Visualizations
Caption: Experimental workflow for HPLC analysis.
References
Resolving impurities in 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for resolving impurities in the production of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Problem: Low Yield of this compound
-
Question: My final yield after the reduction of 3,3'-dinitro-4,4'-dihydroxydiphenyl sulfone is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. Incomplete reduction is a primary suspect. Ensure that the molar ratio of the reducing agent, typically reduced iron powder, to the dinitro compound is adequate. A molar ratio of approximately 1:4.5 (dinitro compound to iron) is often employed for this transformation.[1] The reaction temperature is also critical; maintaining it within the optimal range of 40-60°C is recommended for the reduction step.[2]
Another potential cause is the loss of product during workup and purification. Hot filtration of the reaction mixture is crucial to remove the iron sludge, and thorough washing of the filter cake with a hot solvent like DMSO can help recover adsorbed product.[3] During the precipitation of the final product from the DMSO/water mixture, cooling to a low temperature (e.g., 5°C) is necessary to maximize crystallization and minimize loss in the mother liquor.[3]
Problem: Presence of Impurities in the Final Product
-
Question: My final product shows the presence of several impurities when analyzed by HPLC. What are these impurities and how can I minimize their formation?
-
Answer: The most common impurities in the synthesis of this compound are isomeric diaminodiphenyl sulfones (such as 3,4'- and 4,4'-isomers) and the partially reduced intermediate, 3-amino-3'-nitro-4,4'-dihydroxydiphenyl sulfone.[4][5]
The formation of isomeric impurities often originates from the synthesis of the starting material, 3,3'-dinitro-4,4'-dihydroxydiphenyl sulfone. The nitration of 4,4'-dihydroxydiphenyl sulfone can lead to the formation of other isomers.[2] Therefore, using a high-purity starting material is the first crucial step.
The presence of the 3-amino-3'-nitro intermediate is a clear indication of incomplete reduction. To address this, you can try increasing the reaction time, ensuring efficient stirring to maintain the iron powder in suspension, or slightly increasing the amount of reducing agent. The Béchamp reduction, which uses iron in an acidic medium, is a robust method for the complete reduction of aromatic nitro groups.[6][7]
Problem: Discolored Final Product
-
Question: The isolated this compound is off-white or has a pinkish hue. How can I obtain a purer, white product?
-
Answer: Discoloration in aminophenol compounds is often due to the formation of colored oxidation byproducts. To mitigate this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and drying.[8]
For purification, recrystallization is a highly effective method. The use of a decolorizing agent, such as activated carbon, during the recrystallization process can help remove colored impurities.[9] A small amount of a reducing agent like sodium dithionite or sodium metabisulfite can also be added during the workup or purification to prevent oxidation.[8]
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
-
Q1: What is the most common method for synthesizing this compound?
-
Q2: What are the key reaction parameters to control during the reduction step?
-
A2: The critical parameters include the molar ratio of the reactants (dinitro compound to iron), reaction temperature, reaction time, and efficient stirring. A typical molar ratio is around 1:4.5:6 for the dinitro compound, iron, and ammonium chloride, respectively, in a DMSO/water solvent system, with a reaction temperature of approximately 50°C.[3]
-
Impurity Identification & Analysis
-
Q3: How can I identify and quantify the impurities in my product?
-
Q4: What are the expected major impurities?
Purification
-
Q5: What is the recommended method for purifying crude this compound?
-
A5: Recrystallization is the most effective method for purifying the final product. The choice of solvent is crucial for achieving high purity and yield.
-
-
Q6: What solvents are suitable for the recrystallization of this compound?
-
A6: For aminophenol compounds, aqueous solutions of mild polyfunctional acids like citric acid or phosphoric acid have been shown to be effective recrystallization solvents, as they can help to remove polymeric impurities.[9] Alternatively, mixtures of solvents such as ethanol/water or methanol/water can be explored. The product is slightly soluble in methanol.[3]
-
Data Presentation
Table 1: Summary of Common Impurities and their Identification
| Impurity Name | Chemical Structure | Typical Analytical Method |
| 3,4'-Diamino-4,4'-dihydroxydiphenyl Sulfone | Isomer | HPLC-UV[4][5] |
| 4,4'-Diamino-4,4'-dihydroxydiphenyl Sulfone | Isomer | HPLC-UV[4][5] |
| 3-Amino-3'-nitro-4,4'-dihydroxydiphenyl Sulfone | Incomplete Reduction Intermediate | HPLC-UV[4][5] |
| Oxidized Byproducts | Complex mixture | Visual inspection (color), HPLC |
Table 2: Typical Reaction Conditions for the Reduction of 3,3'-dinitro-4,4'-dihydroxydiphenyl Sulfone
| Parameter | Value | Reference |
| Reducing Agent | Reduced Iron Powder | [1] |
| Molar Ratio (Dinitro compound:Iron:Ammonium Chloride) | 1 : 4.5 : 6 | [3] |
| Solvent System | DMSO / Water | [3] |
| Reaction Temperature | 50 °C | [3] |
| Typical Yield | ~93% | [3] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol is based on established methods for the analysis of related diaminodiphenyl sulfones.[4][5]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Methanol and water (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and identify the peaks corresponding to the main product and impurities based on their retention times. The relative peak areas can be used to estimate the purity and the levels of impurities.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system (e.g., ethanol/water, methanol/water, or an aqueous solution of a mild acid). The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature or below.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the solute) and stir for 10-15 minutes.
-
Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting workflow for resolving impurities in this compound production.
References
- 1. EP0220004A1 - Process for synthesizing 4,4'-dihydroxydiphenyl sulfone - Google Patents [patents.google.com]
- 2. CN105348156A - Preparation method for 3,3'-diamino-4,4'-dihydroxy diphenyl sulfone - Google Patents [patents.google.com]
- 3. This compound | 7545-50-8 [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
Technical Support Center: Optimizing Polymerization of Sulfone-Based Monomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of sulfone-based polymers, such as poly(aryl ether sulfone) (PAES).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the polymerization of sulfone-based monomers, offering potential causes and actionable solutions.
Q1: My final polymer has a low molecular weight. What are the likely causes and how can I increase it?
A1: Achieving a high molecular weight is crucial for optimal mechanical and thermal properties. Low molecular weight is a frequent issue with several potential causes:
-
Inaccurate Stoichiometry: The polycondensation reaction requires a precise equimolar ratio of the dihydroxy and dihalide monomers. Even a small excess of one monomer can significantly limit chain growth.[1]
-
Monomer Impurities: Impurities in the monomers can terminate the polymerization chain prematurely. Ensure monomers are of high purity.
-
Water Contamination: Water can hydrolyze the activated halide monomer and react with the phenoxide, preventing polymerization. The removal of water, often generated in the initial salt formation step, is critical.[2]
-
Reaction Temperature: The temperature must be high enough to ensure the reaction proceeds efficiently, but not so high as to cause degradation. Optimal temperatures are often between 150-190°C.[2][3] For some systems, temperatures as low as 80-120°C may not result in polymer formation.[2]
-
Choice of Solvent: The solvent plays a critical role in solubilizing both the monomers and the growing polymer chain. Dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) are common.[1][2] NMP has been shown to yield the highest molecular weight in certain syntheses, while DMSO may lead to the lowest.[1]
-
Reaction Time: Insufficient reaction time will result in incomplete polymerization. Typical reaction times can range from several hours to over 12 hours.[4][5]
Troubleshooting Steps:
-
Verify Monomer Ratio: Carefully weigh monomers to ensure a 1:1 molar ratio.
-
Purify Monomers: Recrystallize or sublime monomers if purity is questionable.
-
Ensure Anhydrous Conditions: Use a Dean-Stark trap or azeotropic distillation with a solvent like toluene to remove water before the polymerization step.[6] Use freshly distilled, dry solvents.[2]
-
Optimize Temperature: Experiment with a temperature range (e.g., 160-180°C) to find the optimal point for your specific monomer system.[2]
-
Select the Right Solvent: NMP is often a good starting point for achieving high molecular weight.[1]
Q2: The polymer solution turned dark or the final polymer is discolored. What causes this and how can it be prevented?
A2: Polymer discoloration is typically a sign of side reactions or degradation, often caused by oxidation or excessively high temperatures.
-
Oxidation: The presence of oxygen at high temperatures can lead to oxidative side reactions, creating chromophores in the polymer backbone.
-
High Temperatures: Exceeding the thermal stability limit of the monomers or the polymer can cause thermal degradation and discoloration.
-
Solvent Impurities: Trace impurities in the solvent, such as DMSO, can act as initiators for degradation, leading to darkening.[1]
-
Reaction with Metals: Trace metals from the reactor can sometimes catalyze side reactions.
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: Conduct the entire polymerization process under a nitrogen or argon atmosphere to exclude oxygen.[5]
-
Control Temperature Carefully: Avoid exceeding the recommended temperature for your specific system. Ensure even heating to prevent local hot spots.
-
Use High-Purity Solvents: Use freshly distilled or high-purity grade solvents.[2]
-
Use Glass-Lined Reactors: If possible, use glass or glass-lined reactors to minimize contact with metal surfaces.
Q3: The reaction mixture became extremely viscous and gelled before completion. What is happening?
A3: Gelation occurs when cross-linking reactions lead to the formation of an insoluble polymer network. This is a critical issue that can ruin a synthesis.
-
Monomer Functionality: Using monomers with a functionality greater than two (e.g., A2 + B3 systems) can lead to branching and eventual gelation if not carefully controlled.[7]
-
Side Reactions: Unwanted side reactions, often promoted by high temperatures or impurities, can create cross-links between polymer chains.
-
High Polymer Concentration: As the polymerization progresses, the concentration of high molecular weight polymer increases, raising the solution viscosity. If the concentration is too high, chain entanglement and intermolecular reactions can lead to gelation.
Troubleshooting Steps:
-
Verify Monomer Purity: Ensure monomers are pure and have the correct difunctional structure.
-
Control Reaction Temperature: Avoid excessive temperatures that might trigger side reactions.
-
Adjust Polymer Concentration: Conduct the polymerization at a lower monomer concentration (e.g., 20-30 wt.%) to keep the solution viscosity manageable.[8]
-
Monitor Viscosity: Continuously monitor the viscosity of the reaction mixture. If it increases too rapidly, consider stopping the reaction or diluting the mixture.
Data on Polymerization Parameters
Optimizing reaction conditions is key to achieving desired polymer properties. The following tables summarize the effect of various parameters on the molecular weight (Mw) and glass transition temperature (Tg) of polysulfones.
Table 1: Effect of Monomer Ratio and Solvent on Polysulfone Properties
| Monomer System | Monomer Ratio (DCDPS:Bisphenol A) | Solvent | Mw ( kg/mol ) | Tg (°C) |
|---|---|---|---|---|
| DCDPS / Bisphenol A | 1% excess DCDPS | DMAc | 65 | ~185 |
| DCDPS / Bisphenol A | 3% excess DCDPS | DMAc | 57 | ~180 |
| DCDPS / Bisphenol A | 1% excess Bisphenol A | DMAc | 128 | >190 |
| DCDPS / Bisphenol A | 2.5% excess Bisphenol A | DMAc | 37 | ~175 |
| DCDPS / Bisphenol A | Equimolar | NMP | 79 | ~188 |
| DCDPS / Bisphenol A | Equimolar | DMAc | 65 | ~185 |
| DCDPS / Bisphenol A | Equimolar | DMSO | 23 | ~165 |
(Data synthesized from reference[1])
Table 2: Effect of Reaction Temperature on Polysulfone Properties (VFD Synthesis)
| Temperature (°C) | Mw ( g/mol ) | Tg (°C) | Yield (%) |
|---|---|---|---|
| 80 | No Polymer Formed | - | - |
| 120 | No Polymer Formed | - | - |
| 160 | ~3,000 | ~168 | 61 |
| 170 | ~4,000 | >170 | 19.4 |
(Data synthesized from reference[2])
Visualized Workflows and Logic
Diagrams can clarify complex experimental procedures and troubleshooting logic.
Caption: General workflow for solution polymerization of polysulfones.
Caption: Troubleshooting logic for achieving high molecular weight.
Detailed Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Polysulfone (PSU) via Solution Polycondensation
This protocol describes a general method for synthesizing PSU from Bisphenol A and 4,4′-dichlorodiphenyl sulfone (DCDPS).
Materials:
-
Bisphenol A (high purity)
-
4,4′-dichlorodiphenyl sulfone (DCDPS) (high purity)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground
-
N-Methyl-2-pyrrolidone (NMP), anhydrous grade
-
Toluene, anhydrous grade
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Methanol
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Deionized Water
Procedure:
-
Reactor Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet/outlet, a thermometer, and a Dean-Stark trap fitted with a condenser.
-
Charging the Reactor: Under a nitrogen atmosphere, charge the flask with equimolar amounts of Bisphenol A and DCDPS. Add a slight excess (e.g., 1.05 to 1.10 moles per mole of Bisphenol A) of anhydrous potassium carbonate.
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Solvent Addition: Add NMP to achieve a monomer concentration of approximately 25-35% (w/v) and enough toluene to fill the Dean-Stark trap (e.g., 30-50% of the NMP volume).[6]
-
Dehydration: Heat the reaction mixture to reflux (around 140-150°C) with vigorous stirring. Water generated from the phenoxide formation will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 160-180°C to initiate polymerization. Maintain this temperature under a steady nitrogen flow for 8-16 hours. The solution will become progressively more viscous.
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Isolation: Cool the viscous polymer solution to room temperature. Dilute the solution with additional NMP if necessary to reduce viscosity.
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Precipitation: Slowly pour the polymer solution into a large excess of vigorously stirred methanol or a water/methanol mixture to precipitate the polymer as a fibrous solid.
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Washing: Isolate the polymer by filtration. Wash the polymer repeatedly with hot deionized water to remove salts and residual solvent, followed by washing with methanol.[1]
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Drying: Dry the purified polymer in a vacuum oven at 120°C for at least 12-24 hours until a constant weight is achieved.[1]
References
- 1. Effect of Molecular Weight and Chemical Structure of Terminal Groups on the Properties of Porous Hollow Fiber Polysulfone Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vortex fluidic mediated synthesis of polysulfone - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00602E [pubs.rsc.org]
- 3. WO2021099297A1 - Process for preparing a polysulfone (psu) polymer - Google Patents [patents.google.com]
- 4. Optimizing the Conditions of Cationic Polyacrylamide Inverse Emulsion Synthesis Reaction to Obtain High–Molecular–Weight Polymers [mdpi.com]
- 5. Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions [mdpi.com]
- 6. Synthesis, characterization and photoinduced curing of polysulfones with (meth)acrylate functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Thermal Degradation Analysis of Polymers from 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal degradation analysis of polymers synthesized from 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone (DDS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experiments.
Thermogravimetric Analysis (TGA) Troubleshooting
| Symptom/Issue | Possible Causes | Recommended Actions |
| Inconsistent onset of degradation temperature between runs. | 1. Sample heterogeneity: The polymer sample may not be uniform. 2. Different sample mass or packing: Variations in sample weight or how it's placed in the crucible can affect heat transfer. 3. Fluctuations in heating rate: The instrument's heating rate may not be perfectly linear. | 1. Ensure the polymer sample is finely ground and well-mixed. 2. Use a consistent sample mass (typically 5-10 mg) and ensure it forms a thin, even layer at the bottom of the crucible. 3. Calibrate the instrument's temperature and heating rate regularly. |
| Unexpected weight loss at low temperatures (below 150°C). | 1. Presence of residual solvent: Solvents from the polymerization or processing may still be present. 2. Hygroscopic nature of the polymer: Polyamides and polymers with hydroxyl groups can absorb moisture from the atmosphere. | 1. Dry the sample in a vacuum oven at an appropriate temperature (e.g., 80-120°C) for several hours before TGA analysis. 2. Store samples in a desiccator. Perform a preliminary heating ramp to 150°C to remove moisture before the main degradation analysis. |
| Broad or overlapping degradation steps in the DTG curve. | 1. Fast heating rate: A high heating rate can reduce the resolution of distinct degradation events. 2. Complex degradation mechanism: The polymer may degrade through multiple, closely spaced thermal events. | 1. Use a slower heating rate (e.g., 5-10°C/min) to improve the separation of degradation steps.[1] 2. Consider using modulated TGA if available to deconvolve overlapping events. |
| Char yield is lower than expected. | 1. Oxidative atmosphere: Performing the analysis in the presence of air or oxygen will lead to the combustion of the char. 2. Incomplete initial degradation: Some polymeric fragments may not have fully volatilized. | 1. Ensure the TGA is performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[2] 2. Extend the final temperature of the TGA run to ensure all volatile degradation products have been removed. |
Differential Scanning Calorimetry (DSC) Troubleshooting
| Symptom/Issue | Possible Causes | Recommended Actions |
| Difficulty in identifying the glass transition (Tg) temperature. | 1. Low amorphous content: The polymer may be highly crystalline. 2. Broad transition: The Tg may occur over a wide temperature range. 3. Physical aging: An endothermic peak at the Tg can obscure the step change.[3] | 1. Use modulated DSC (MDSC) to separate the reversing heat flow signal, which can enhance the visibility of the Tg.[3] 2. Perform a second heating run. The first heating run erases the thermal history, often resulting in a clearer Tg in the second scan. |
| Presence of an exothermic peak before degradation. | 1. Crystallization: If the polymer was cooled rapidly, it may be in an amorphous state and will crystallize upon heating. 2. Curing or cross-linking: Residual reactive groups in the polymer may be undergoing further reaction. | 1. Analyze the cooling curve to observe the crystallization exotherm. Compare the first and second heating scans to see if the peak disappears. 2. Correlate the DSC data with FTIR or NMR to check for changes in chemical structure after heating. |
| Inconsistent melting point (Tm). | 1. Different crystalline forms: The polymer may exhibit polymorphism. 2. Effect of heating rate: The observed melting point can be influenced by the heating rate. | 1. Use a slow heating rate to allow for any melt-recrystallization phenomena to be observed. 2. Maintain a consistent heating rate across all experiments for comparability. |
| Baseline drift or instability. | 1. Instrument not equilibrated: The DSC cell may not have reached thermal equilibrium. 2. Sample pan issues: Poor contact between the pan and the sensor, or a non-flat pan. | 1. Allow sufficient time for the instrument to stabilize at the initial temperature before starting the heating program. 2. Ensure the sample pans are flat and properly seated on the sensor. |
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of polymers derived from this compound?
A1: Polymers incorporating the diphenyl sulfone moiety are known for their high thermal stability. For instance, a polybenzoxazine derived from 4,4'-dihydroxy diphenyl sulfone and 4,4'-diaminodiphenyl sulfone, which has a similar structure, exhibits a 5% decomposition temperature of 324°C and a 10% decomposition temperature of 368°C, with a high char yield of 58%.[4] This indicates excellent thermal resistance.
Q2: Why is it important to run a TGA analysis under an inert atmosphere?
A2: An inert atmosphere, typically nitrogen, is crucial for studying the inherent thermal stability of the polymer. In the presence of oxygen (air), the polymer will undergo thermo-oxidative degradation, which usually occurs at lower temperatures and results in more complete decomposition (lower char yield).[2] Using an inert atmosphere allows for the analysis of the pyrolysis of the polymer, providing information on its bond strengths and degradation pathways without the influence of oxidation.
Q3: How does the heating rate affect the TGA curve?
A3: The heating rate has a significant impact on the TGA curve. A faster heating rate will generally shift the degradation temperatures to higher values. This is because the sample has less time at each temperature to undergo decomposition. Conversely, a slower heating rate provides better resolution of individual degradation steps but requires a longer experiment time.[1] For comparative analysis, it is essential to use the same heating rate for all samples.
Q4: What does the glass transition temperature (Tg) from a DSC analysis tell me about my polymer?
A4: The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[5] This transition is accompanied by a change in the heat capacity, which is observed as a step change in the DSC curve. The Tg is a key indicator of the polymer's upper service temperature in many applications.
Q5: Can I determine the crystallinity of my polymer using DSC?
A5: Yes, DSC is a common technique for estimating the percent crystallinity of a polymer.[3] This is done by measuring the enthalpy of melting (the area under the melting peak) and comparing it to the theoretical enthalpy of melting for a 100% crystalline sample of the same polymer.
Quantitative Data Presentation
The following table summarizes thermal properties for a polybenzoxazine derived from 4,4'-dihydroxy diphenyl sulfone and 4,4'-diaminodiphenyl sulfone, which serves as a representative example of the high thermal stability expected from polymers containing the diphenyl sulfone structure.
| Polymer System | Td5% (°C) | Td10% (°C) | Char Yield at 800°C (Nitrogen) (%) | Glass Transition Temperature (Tg) (°C) |
| Polybenzoxazine from 4,4'-dihydroxy diphenyl sulfone and 4,4'-diaminodiphenyl sulfone | 324 | 368 | 58 | ~203 |
Data sourced from a study on a structurally similar polymer system.[4]
Experimental Protocols
Standard Protocol for Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Ensure the polymer sample is dry by placing it in a vacuum oven at 100-120°C for at least 4 hours to remove any residual solvent or absorbed moisture.
-
Weigh approximately 5-10 mg of the dried polymer into a clean TGA crucible (e.g., alumina or platinum).[6]
-
Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA instrument.
-
Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[2]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30-40°C.
-
Heat the sample from the starting temperature to a final temperature of 800-900°C at a constant heating rate of 10°C/min.
-
Hold the sample at the final temperature for 10-15 minutes to ensure complete degradation.
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset of degradation temperature, the temperatures for 5% and 10% weight loss (Td5% and Td10%), and the final residual weight (char yield).
-
Optionally, plot the first derivative of the weight loss curve (DTG) to identify the temperatures of maximum degradation rates.
-
Standard Protocol for Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[7]
-
Seal the pan with a lid using a sample press to ensure good thermal contact.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).
-
Heat the sample to a temperature above its expected melting or processing temperature at a rate of 10°C/min. This scan is used to erase the sample's prior thermal history.
-
-
Cooling Scan:
-
Cool the sample from the high temperature back to the starting temperature at a controlled rate of 10°C/min. This allows for the observation of crystallization behavior.
-
-
Second Heating Scan:
-
Reheat the sample from the starting temperature to the final temperature at the same rate of 10°C/min. Data from this scan is typically used for analysis of Tg and Tm, as the thermal history has been standardized.[8]
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the glass transition temperature (Tg) from the midpoint of the step change in the baseline of the second heating scan.
-
Identify melting (endothermic) and crystallization (exothermic) peaks, and calculate the corresponding enthalpies from the peak areas.
-
Mandatory Visualizations
Caption: TGA Troubleshooting Decision Workflow.
Caption: Standard DSC Heat-Cool-Heat Experimental Workflow.
References
- 1. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 2. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 4. researchgate.net [researchgate.net]
- 5. smithers.com [smithers.com]
- 6. epfl.ch [epfl.ch]
- 7. infinitalab.com [infinitalab.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Processing High-Performance Polybenzoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the processing of high-performance polybenzoxazoles (PBOs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Polymerization
Q1: My poly(o-hydroxyamide) (PHA) precursor has a low inherent viscosity. What are the potential causes and solutions?
A low inherent viscosity of the PHA precursor is a critical issue as it directly leads to a low molecular weight PBO with suboptimal mechanical properties.
Troubleshooting Steps:
-
Monomer Purity: Ensure high purity of the 5,5'-Methylenebis(2-aminophenol) monomer. Purity can be assessed by its melting point and spectroscopic methods like ¹H NMR and FTIR.[1] Impurities in the monomers can interfere with the polymerization reaction.[2]
-
Stoichiometry: Precisely control the molar ratio of the diamine and diacid chloride monomers. An optimal 1:1 stoichiometry is crucial for achieving high molecular weight.
-
Reaction Conditions:
-
Solvent: Use a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). Ensure the solvent is anhydrous as water will react with the diacid chloride, preventing polymerization.[1]
-
Temperature: Carry out the polycondensation at low temperatures (0-5 °C) to control the reaction rate and prevent side reactions.[1]
-
Reaction Time: Allow for a sufficient reaction time, typically 12-24 hours, for the polymer chains to achieve a high molecular weight.[1]
-
-
Premature Precipitation: If the PHA precipitates from the reaction mixture before a high molecular weight is achieved, consider using a different solvent or lowering the monomer concentration.[1]
Q2: I am observing incomplete thermal cyclization of the PHA precursor to PBO. How can I ensure complete conversion?
Incomplete cyclization results in a polymer with inferior thermal and mechanical properties.[1]
Troubleshooting Steps:
-
Temperature and Time: The thermal cyclization is typically performed in a stepwise manner under a vacuum or an inert atmosphere. A common protocol involves heating the PHA film or powder to 150-200 °C for several hours to remove residual solvent, followed by a gradual increase to 300-350 °C for several hours to ensure complete cyclization.[1]
-
Monitoring the Reaction: Use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the cyclization process. The disappearance of amide and hydroxyl peaks and the appearance of characteristic benzoxazole ring peaks indicate the completion of the reaction.[1]
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Film Thickness: When processing films, use thin films to facilitate the efficient removal of water, a byproduct of the cyclization reaction.[1]
-
Atmosphere: Perform the cyclization under a high vacuum or a continuous flow of a high-purity inert gas to prevent oxidative degradation at high temperatures.[1]
Q3: The final PBO polymer is insoluble, making characterization difficult. Is this normal?
Yes, PBOs are notoriously insoluble, which is a known challenge in their characterization.[1] This insolubility arises from the rigid-rod nature of the polymer chains and strong intermolecular interactions.
Film Processing
Q4: My cast PBO films have uneven thickness. What could be the cause?
Uneven film thickness is often due to inconsistencies in the die casting process.
Troubleshooting Steps:
-
Die Lip Adjustment: Improper adjustment of the die lip gap can lead to uneven discharge. This may require partial or complete readjustment.[3]
-
Temperature Distribution: Check for uneven lateral temperature distribution in the die head and inspect the heaters for any faults.[3]
-
Melt Pressure: High or fluctuating melt pressure can cause unstable extrusion and affect thickness uniformity.[3]
-
Air Knife Position: An improper position or direction of the air knife, or an uneven air outlet, can also lead to uneven thickness.[3]
Q5: I'm observing gels, un-melts, or charred polymer in my cast films. How can I resolve this?
These defects typically indicate issues with polymer melting or degradation.
Troubleshooting Steps:
-
Melt Temperature: Reduce the melt temperature if you suspect overheating or degradation. Conversely, if you observe un-melts, increase the extruder barrel temperatures.[4]
-
Equipment Inspection: Check for worn or damaged extruder screws and barrels.[4]
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Resin Contamination: Ensure the resin and material handling systems are free from foreign contamination.[4]
Q6: The optical clarity of my PBO films is poor. What are the contributing factors?
Poor optical clarity can be a result of inadequate quenching of the extrudate.
Troubleshooting Steps:
-
Melt Temperature: A low extrudate melt temperature can be a cause. Try raising the melt temperature.[4]
-
Quenching Temperature: A high cast roll quenching temperature can be detrimental. Reduce the cooling water temperature.[4]
-
Film-to-Roll Contact: Improve the contact between the film and the cast roll by increasing the vacuum box or air knife pressure.[4]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Purpose/Effect |
| PHA Synthesis | ||
| Reaction Temperature | 0 - 5 °C | Controls reaction rate, prevents side reactions.[1] |
| Reaction Time | 12 - 24 hours | Allows for sufficient polymer chain growth.[1] |
| Thermal Cyclization | ||
| Initial Heating | 150 - 200 °C | Removes residual solvent.[1] |
| Final Cyclization | 300 - 350 °C | Ensures complete cyclization to PBO.[1] |
| Fiber Processing | ||
| Drying Temperature | 100 - 290 °C | Dries the filament.[5] |
| Tension during Drying | At least 3.5 grams per denier | Increases tensile modulus without significant loss of tensile strength.[5] |
Experimental Protocols
Two-Step Synthesis of PBO
-
PHA Synthesis:
-
Oven-dry all glassware and cool under a stream of dry nitrogen or argon.
-
Dissolve the 5,5'-Methylenebis(2-aminophenol) monomer in a dry, polar aprotic solvent (e.g., NMP or DMAc) in a flask under an inert atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a stoichiometric equivalent of the diacid chloride to the cooled solution while stirring.
-
Allow the reaction to proceed for 12-24 hours, gradually warming to room temperature.
-
Precipitate the resulting PHA polymer in a non-solvent like water or ethanol, wash thoroughly, and dry under vacuum.
-
-
Thermal Cyclization to PBO:
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Cast a thin film of the synthesized PHA from a solution onto a glass substrate.
-
Place the film in a tube furnace under a high vacuum or a continuous flow of a high-purity inert gas.
-
Heat the furnace to 150-200 °C and hold for 2-3 hours to remove any residual solvent.
-
Gradually increase the temperature to 300-350 °C and hold for 3-5 hours to complete the cyclization.
-
Allow the furnace to cool down to room temperature under the inert atmosphere before removing the PBO film.
-
Confirm the conversion of PHA to PBO using FTIR spectroscopy.[1]
-
Visualizations
Caption: Interrelationship of challenges in PBO synthesis and processing.
Caption: Experimental workflow for PBO film fabrication from a PHA precursor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. potop-polymer.com [potop-polymer.com]
- 4. Cast Film Troubleshooting Tips - Davis-Standard [davis-standard.com]
- 5. WO1996020303A1 - Process for the preparation of polybenzoxazole and polybenzothiazole filaments and fibers - Google Patents [patents.google.com]
Technical Support Center: Industrial Scale-Up of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial scale-up of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis process.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield in Step 1 (Dinitration & Hydrolysis) | Incomplete reaction; Incorrect molar ratios of reactants; Suboptimal reaction temperature. | Ensure the molar ratio of 3,3'-dinitro-4,4'-dichlorodiphenyl sulfone to sodium hydroxide is optimized (e.g., 1:4 to 1:5).[1] Maintain the reaction temperature between 80-90°C.[1] Monitor the reaction to completion before proceeding with acidification. |
| Product Discoloration (Yellow/Brown Appearance) | Oxidation of phenolic groups; Presence of metal impurities; Formation of quinone-type byproducts at high temperatures. | Conduct the reaction and work-up steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air exposure.[2] Use high-purity, colorless starting materials.[2] Control reaction temperatures carefully to avoid excessive heat.[2] Treat the product with activated carbon to remove colored impurities.[3] |
| Incomplete Reduction in Step 2 | Insufficient reducing agent; Catalyst deactivation; Incorrect reaction temperature. | Use an adequate molar ratio of reduced iron powder to the dinitro intermediate (e.g., 4.5:1).[1] Ensure the ammonium chloride solution is properly prepared and added.[1][4] Maintain the reaction temperature between 40-60°C.[1] |
| Difficulty in Product Isolation/Filtration | Fine particle size of the precipitate; High viscosity of the reaction mixture. | Control the cooling rate during precipitation to encourage larger crystal growth. Consider using a filter aid if necessary. For viscous solutions, ensure efficient stirring and consider slight heating during filtration if the product is stable. |
| Presence of Impurities in Final Product | Incomplete reaction in either step; Formation of isomers or other byproducts. | Utilize High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities such as 4,4'-diamino diphenyl sulfone and 3,4'-diamino diphenyl sulfone.[5][6] Recrystallize the final product from a suitable solvent (e.g., ethanol) to improve purity.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on an industrial scale?
A1: A prevalent two-step method involves the initial synthesis of 3,3'-dinitro-4,4'-dihydroxy diphenyl sulfone, followed by its reduction to the final product.[1] The first step typically involves the reaction of 3,3'-dinitro-4,4'-dichloro diphenyl sulfone with a sodium hydroxide solution in a polar solvent like dimethyl sulfoxide (DMSO).[1] The subsequent reduction of the dinitro intermediate is commonly achieved using reduced iron powder in the presence of an ammonium chloride solution.[1][4]
Q2: What are the critical process parameters to control during the first step (dinitration and hydrolysis)?
A2: The key parameters for the first step are reaction temperature and the molar ratio of reactants. The reaction temperature should be maintained between 80-90°C for optimal results.[1] The molar ratio of 3,3'-dinitro-4,4'-dichloro diphenyl sulfone to sodium hydroxide and dimethyl sulfoxide (DMSO) significantly impacts the yield, with ratios around 1:5:5.8 showing high yields.[1] Following the reaction, the pH must be adjusted to 1-2 with an acid like hydrochloric acid to precipitate the intermediate product.[1]
Q3: What are the key considerations for the reduction step (Step 2)?
A3: For the reduction of 3,3'-dinitro-4,4'-dihydroxy diphenyl sulfone, the critical parameters include the reaction temperature and the molar ratios of the reactants. The reaction is typically carried out at a temperature of 40-60°C.[1] The molar ratio of the dinitro intermediate to iron powder, ammonium chloride, water, and DMSO should be carefully controlled; a ratio of approximately 1:4.5:6:29:12 has been shown to be effective.[1][4]
Q4: How can the purity of the final product be ensured during scale-up?
A4: Ensuring high purity involves several measures. Starting with high-purity raw materials is crucial.[2] After the synthesis, purification methods such as recrystallization are effective.[7] Analytical techniques like High-Performance Liquid Chromatography (HPLC) are essential for monitoring the presence of impurities, including isomers like 4,4'-diamino diphenyl sulfone and 3,4'-diamino diphenyl sulfone.[5][6]
Q5: What are the common byproducts in this synthesis and how can they be minimized?
A5: Common byproducts can include isomers formed during the synthesis and unreacted starting materials or intermediates. For instance, in sulfonation reactions, different isomers can be formed depending on the reaction conditions. The formation of byproducts can be minimized by precise control of reaction temperatures and stoichiometry.[2] Post-synthesis purification steps, such as recrystallization, are vital for removing these impurities.
Experimental Protocols
Step 1: Synthesis of 3,3'-dinitro-4,4'-dihydroxy diphenyl sulfone
-
In a suitable reactor, dissolve 3.77 kg of 3,3'-dinitro-4,4'-dichloro diphenyl sulfone in 4.5 kg of dimethyl sulfoxide (DMSO) with stirring.
-
Slowly add a 30% sodium hydroxide solution (prepared by dissolving 2 kg of sodium hydroxide in 4.66 kg of water). The molar ratio of the reactants should be approximately 1:5:5.8 (dinitro-dichlorodiphenyl sulfone:sodium hydroxide:DMSO).[1]
-
Heat the reaction mixture to 90°C and maintain this temperature until the reaction is complete.[1]
-
After the reaction is complete, cool the mixture to below 10°C.[1]
-
Adjust the pH of the solution to 1-2 using a 20% aqueous hydrochloric acid solution to precipitate the solid product.[1]
-
Filter the solid, wash it with water, and dry it to obtain 3,3'-dinitro-4,4'-dihydroxy diphenyl sulfone. A yield of approximately 99.33% can be expected under these conditions.[1]
Step 2: Synthesis of this compound
-
In a reactor, add 3.4 kg of 3,3'-dinitro-4,4'-dihydroxy diphenyl sulfone, 9.5 kg of dimethyl sulfoxide (DMSO), and 5.3 kg of an aqueous solution containing 3.18 kg of ammonium chloride.[1]
-
Add 2.5 kg of reduced iron powder to the mixture. The molar ratio of the reactants should be approximately 1:4.5:6:29:12 (dinitro-dihydroxydiphenyl sulfone:iron powder:ammonium chloride:water:DMSO).[1][4]
-
Maintain the reaction at this temperature until completion.
-
Perform a hot filtration of the reaction mixture and rinse the filter cake with hot dimethyl sulfoxide (DMSO).[1][4]
-
Combine the filtrates and distill under reduced pressure to remove a mixture of dimethyl sulfoxide (DMSO) and water.
-
Stop the distillation once a solid begins to precipitate. Cool the mixture to 5°C to complete the precipitation.[1][4]
-
Filter the solid product, wash it with water, and dry to obtain this compound. A yield of around 93% can be achieved with this method.[1][4]
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. CN105348156A - Preparation method for 3,3'-diamino-4,4'-dihydroxy diphenyl sulfone - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US20060217574A1 - Method for producing 3,3 diallyl-4,4 dihydroxydiphenylsulfone - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. CA1193283A - Process for preparing 3,3'-diamino diphenysulfones diphenylsulfones - Google Patents [patents.google.com]
Storage and stability issues of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone monomer
This technical support center provides guidance for researchers, scientists, and drug development professionals on the storage, handling, and stability of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone (DADHDPS) monomer.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of DADHDPS monomer in a question-and-answer format.
Issue 1: The monomer has changed color from its initial baby pink or off-white to a darker shade.
-
Question: My this compound monomer, which was initially a light powder, has developed a yellow or brownish tint. What could be the cause, and is it still usable?
-
Answer: A color change in the DADHDPS monomer often indicates degradation, likely due to oxidation or exposure to light. Aromatic amines and phenols are susceptible to air oxidation, which can be accelerated by light.[1] The appearance of a darker color suggests the formation of colored oxidation products.
Troubleshooting Steps:
-
Assess the extent of the color change: A slight change in hue may not significantly impact purity for some applications, but a significant darkening suggests notable degradation.
-
Verify Purity: It is highly recommended to re-analyze the monomer's purity using High-Performance Liquid Chromatography (HPLC) to quantify the extent of degradation.
-
Evaluate Impact on Application: Depending on your experimental sensitivity, the presence of impurities could negatively affect your results, for example, by altering reaction kinetics or polymer properties. For high-purity applications, using discolored monomer is not recommended.
-
Review Storage Conditions: Ensure the monomer is stored according to the recommended guidelines to prevent further degradation.
-
Issue 2: Inconsistent experimental results using the same batch of monomer.
-
Question: I am observing variability in my polymerization reactions (e.g., different reaction times, final polymer properties) even though I am using the same batch of DADHDPS. What could be the reason?
-
Answer: Inconsistent results can stem from non-homogeneous degradation of the monomer within the container. If the container has been opened multiple times, the material at the surface will have had more exposure to air and moisture than the material at the center.
Troubleshooting Steps:
-
Homogenize the Sample: Before taking a sample, if it is safe to do so and does not increase exposure, gently mix the contents of the bottle to ensure homogeneity. However, this may expose more of the material to air.
-
Sample from the Core: For critical experiments, consider taking a sample from the center of the container, which is likely to be less degraded.
-
Aliquot the Monomer: Upon receiving a new batch of monomer, it is good practice to aliquot it into smaller, single-use containers under an inert atmosphere (e.g., in a glovebox). This minimizes the exposure of the bulk material to atmospheric conditions with each use.
-
Re-qualify the Batch: If inconsistencies persist, re-verify the purity of the monomer from the specific bottle being used.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
Q2: Why is an inert atmosphere recommended for storage?
-
A2: The amino and hydroxyl groups in the DADHDPS structure are susceptible to oxidation when exposed to air (oxygen). Storing under an inert atmosphere displaces oxygen and minimizes this degradation pathway, thus preserving the monomer's purity and stability.
-
-
Q3: What happens if the monomer is exposed to light?
-
A3: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate degradation reactions, such as oxidation.[1] This can lead to a change in color and the formation of impurities.
-
-
Q4: Is the monomer sensitive to moisture?
-
A4: While specific data on hygroscopicity is not prevalent, it is generally good practice to store aromatic amines in a dry environment to prevent clumping and potential hydrolytic degradation of any reactive intermediates or impurities.
-
Stability and Degradation
-
Q5: What are the main degradation pathways for this monomer?
-
A5: The primary degradation pathway is the oxidation of the amino and hydroxyl functional groups. Under thermal stress, decomposition can lead to the release of carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx).[1]
-
-
Q6: What materials are incompatible with this compound?
-
A6: The monomer is incompatible with strong oxidizing agents, which can cause vigorous and potentially hazardous reactions.[1]
-
-
Q7: What is the expected shelf life of the monomer?
-
A7: The shelf life is highly dependent on the storage conditions. When stored properly under an inert atmosphere and protected from light, the monomer should remain stable for an extended period. However, for critical applications, it is advisable to re-test the purity after long-term storage (e.g., >1 year).
-
Safety
-
Q8: What are the primary safety hazards associated with this monomer?
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | To maintain stability without inducing thermal degradation. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation of amino and hydroxyl groups.[3][4] |
| Light Exposure | Keep in a dark place | To avoid light-induced degradation.[1][3][4] |
| Container | Tightly closed, suitable container | To prevent exposure to air and moisture.[1][2] |
| Incompatible Materials | Strong oxidizing agents | To prevent hazardous reactions.[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Baby pink powder[4] |
| Melting Point | 231 °C[4] |
| Boiling Point | 596.9 °C at 760 mmHg[4] |
| Solubility | Slightly soluble in Methanol[4] |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting related impurities.
Objective: To quantify the purity of the DADHDPS monomer and identify potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Reversed-phase C18 column
-
HPLC system with a UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and water. A common ratio is 40:60 (v/v).[5][6] The exact ratio may need to be optimized for your specific column and system.
-
Standard Solution Preparation: Accurately weigh a small amount of high-purity DADHDPS standard and dissolve it in the mobile phase to create a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the DADHDPS sample to be tested and dissolve it in the mobile phase to a concentration within the range of the calibration curve.
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peak corresponding to DADHDPS based on the retention time of the standard.
-
Calculate the area of the DADHDPS peak and any impurity peaks in the sample chromatogram.
-
Determine the concentration of DADHDPS in the sample using the calibration curve.
-
Calculate the purity of the sample as a percentage of the main peak area relative to the total area of all peaks.
-
Visualizations
Caption: Logical relationship between storage conditions and monomer stability.
Caption: Troubleshooting workflow for suspected monomer degradation.
References
Preventing over-crosslinking in epoxy resins with sulfone hardeners
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epoxy resins and sulfone hardeners. The focus is on preventing over-crosslinking and addressing related experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is over-crosslinking in epoxy-sulfone systems, and why is it a concern?
A1: Over-crosslinking refers to the formation of an excessively high density of crosslinks within the epoxy polymer network. While a high degree of cure is often desirable for achieving optimal thermal and mechanical properties, over-crosslinking can lead to a material that is brittle and prone to fracture.[1][2] This increased brittleness arises because the tightly bound polymer chains have restricted mobility, hindering their ability to dissipate energy when subjected to stress. Instead of deforming, the material fractures.[2] For applications requiring a balance of strength, toughness, and flexibility, preventing over-crosslinking is critical.
Q2: How does the stoichiometry of the epoxy resin and sulfone hardener affect crosslinking?
A2: The stoichiometry, or the mix ratio of the epoxy resin to the sulfone hardener, is a critical factor in controlling the final crosslink density.[3] The reaction between the epoxy groups of the resin (e.g., Diglycidyl ether of bisphenol A, DGEBA) and the amine hydrogens of the sulfone hardener (e.g., 4,4'-Diaminodiphenyl sulfone, DDS) forms the crosslinked network.
-
Stoichiometric Ratio: At the ideal stoichiometric ratio, there is a chemically balanced amount of epoxy groups to reactive amine hydrogens. This typically leads to the highest glass transition temperature (Tg) and a high degree of crosslinking.[4]
-
Off-Stoichiometric Ratios:
-
Excess Hardener (Amine-rich): An excess of the sulfone hardener can lead to a lower crosslink density because not all amine groups will find a reactive epoxy group. This can result in a more flexible material but may also compromise thermal stability.
-
Excess Resin (Epoxy-rich): An excess of the epoxy resin can also lead to a lower crosslink density as not all epoxy groups will react with an amine hydrogen. However, at elevated temperatures, side reactions such as etherification (epoxy-hydroxyl reaction) can occur, which can increase the crosslink density, sometimes in an uncontrolled manner.[5]
-
It is a common misconception that adding more hardener will accelerate or improve the cure; in fact, it can lead to an improperly cured and weakened material.[6]
Q3: What is the role of cure temperature and time in preventing over-crosslinking?
A3: Cure temperature and time are crucial parameters that directly influence the reaction kinetics and the final network structure.
-
Cure Temperature: Higher cure temperatures accelerate the curing reaction.[7] However, excessively high temperatures can promote side reactions, such as etherification, which can lead to a higher and potentially non-uniform crosslink density.[5] For epoxy-sulfone systems, a staged curing process is often recommended, starting at a lower temperature to allow for initial network formation, followed by a post-cure at a higher temperature to complete the reaction.[8]
-
Cure Time: Insufficient cure time will result in an under-cured material with poor mechanical properties. Conversely, prolonged curing at very high temperatures does not necessarily improve properties and can lead to thermal degradation of the polymer.[7] It is essential to follow the recommended cure schedule for the specific epoxy-hardener system.
Q4: What is "post-curing," and how does it impact the properties of epoxy-sulfone resins?
A4: Post-curing is an additional heating step performed after the initial curing cycle, typically at a temperature at or above the glass transition temperature (Tg) of the material.[5] The primary goals of post-curing are to complete the curing reaction, enhance the Tg, and improve the overall mechanical properties and dimensional stability of the material.[9]
In epoxy-sulfone systems, post-curing can be beneficial for achieving the desired properties. However, it's important to control the post-curing temperature and duration to avoid over-crosslinking and potential thermal degradation.[8] Post-curing at excessively high temperatures can lead to a decrease in some mechanical properties.[8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Cured epoxy is excessively brittle and fractures easily. | 1. Over-crosslinking: The crosslink density is too high, restricting polymer chain mobility.[1][2] 2. Incorrect Stoichiometry: An incorrect resin-to-hardener ratio was used.[6] 3. Excessive Cure Temperature/Time: The curing or post-curing temperature was too high or the duration too long, leading to excessive crosslinking or thermal degradation.[7] | 1. Optimize Stoichiometry: Carefully calculate and measure the stoichiometric ratio of epoxy to hardener. Consider using a slight excess of hardener to reduce brittleness, but be aware of the potential impact on other properties. 2. Adjust Cure Cycle: Lower the cure temperature or reduce the cure time. Implement a staged curing process with a lower initial temperature followed by a controlled post-cure. 3. Characterize Crosslink Density: Use techniques like DMA to measure the crosslink density and correlate it with mechanical properties. |
| Inconsistent material properties within the same batch. | 1. Improper Mixing: The resin and hardener were not mixed thoroughly, leading to localized areas with different stoichiometries. 2. Non-uniform Heating: The curing oven has significant temperature gradients, causing different parts of the sample to cure at different rates. 3. Contamination: The presence of moisture or other contaminants can interfere with the curing reaction. | 1. Improve Mixing Technique: Ensure thorough and uniform mixing of the resin and hardener. Scrape the sides and bottom of the mixing container. 2. Verify Oven Uniformity: Calibrate and monitor the temperature uniformity of your curing oven. 3. Control Environment: Work in a clean, dry environment to avoid contamination. |
| Lower than expected glass transition temperature (Tg). | 1. Incomplete Curing: The curing reaction has not gone to completion, resulting in a lower crosslink density. 2. Incorrect Stoichiometry: An off-stoichiometric ratio was used, leading to a less crosslinked network. | 1. Extend Cure Time/Increase Temperature: Increase the cure time or temperature according to the manufacturer's recommendations to ensure complete curing. A post-curing step may be necessary. 2. Verify Stoichiometry: Double-check the calculations and measurements for the resin and hardener ratio. 3. Analyze Degree of Cure: Use DSC to determine the degree of cure of your sample. |
Data Presentation
Table 1: Effect of Stoichiometry on the Glass Transition Temperature (Tg) of a DGEBA/DDS Epoxy System
| Stoichiometric Ratio (Amine Hydrogen/Epoxide) | Glass Transition Temperature (Tg) (°C) | Reference |
| 0.6 | ~180 | [3] |
| 0.8 | ~200 | [3] |
| 1.0 | ~220 | [3][4] |
| 1.2 | ~205 | [3] |
Note: These are representative values, and the actual Tg can vary depending on the specific resin and hardener, as well as the curing conditions.
Table 2: Influence of Cure Temperature on Mechanical Properties of an Epoxy-Amine System
| Cure Temperature (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Reference |
| 120 | 75 | 3.1 | [7] |
| 150 | 85 | 3.3 | [7] |
| 180 | 80 | 3.2 | [7] |
Note: These values are illustrative and depend on the specific epoxy system and full cure cycle.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Determining Degree of Cure
Objective: To quantify the degree of cure of an epoxy-sulfone system by measuring the heat of reaction.
Methodology:
-
Sample Preparation:
-
DSC Analysis (for total heat of reaction, ΔH_total):
-
Place the uncured sample and the reference pan in the DSC instrument.
-
Equilibrate the sample at a low temperature (e.g., 25°C).[10]
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the curing exotherm (e.g., 300°C) to ensure the reaction goes to completion.[11]
-
Record the heat flow as a function of temperature.
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).[10]
-
-
DSC Analysis (for residual heat of reaction, ΔH_residual):
-
Use a partially cured sample prepared under your experimental conditions.
-
Follow the same heating program as for the uncured sample.
-
Integrate the area under the residual exothermic peak to determine the residual heat of reaction (ΔH_residual).
-
-
Calculation of Degree of Cure:
-
Calculate the degree of cure (%) using the following equation: Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] * 100[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Cure Kinetics
Objective: To monitor the disappearance of reactant functional groups (epoxy and primary amine) and the appearance of product functional groups (hydroxyl and secondary amine) during the curing process.
Methodology:
-
Sample Preparation:
-
Mix the epoxy resin and sulfone hardener at the desired stoichiometry.
-
Apply a thin film of the mixture onto an appropriate substrate for transmission analysis (e.g., KBr pellet) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[12]
-
-
FTIR Analysis:
-
Place the sample in the FTIR spectrometer. For kinetic studies, a heated stage or ATR accessory is required to control the curing temperature.
-
Record spectra at regular time intervals as the sample cures at the desired temperature.[12]
-
Collect spectra over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).
-
-
Data Analysis:
-
Monitor the change in the absorbance of characteristic peaks:
-
Epoxy group: ~915 cm⁻¹ (epoxy ring deformation)[13]
-
Primary amine group: ~3380 cm⁻¹ and ~3480 cm⁻¹ (N-H stretching)
-
Hydroxyl group: Broad peak around 3400 cm⁻¹ (O-H stretching)
-
-
To quantify the extent of reaction, normalize the absorbance of the reacting group (e.g., epoxy peak at 915 cm⁻¹) against an internal reference peak that does not change during the reaction (e.g., an aromatic C-H peak).
-
The conversion of the epoxy group (α) can be calculated as: α = 1 - (A_t / A_0) where A_t is the normalized absorbance of the epoxy peak at time t, and A_0 is the initial normalized absorbance.
-
Dynamic Mechanical Analysis (DMA) for Determining Crosslink Density
Objective: To determine the crosslink density of a cured epoxy-sulfone network from its storage modulus in the rubbery plateau region.
Methodology:
-
Sample Preparation:
-
Prepare a rectangular sample of the fully cured epoxy-sulfone material with precise dimensions (e.g., as per ASTM D5023).
-
-
DMA Analysis:
-
Mount the sample in the DMA instrument using a suitable clamp (e.g., single cantilever or three-point bending).
-
Perform a temperature sweep at a constant heating rate (e.g., 3-5°C/min) and a fixed frequency (e.g., 1 Hz) over a temperature range that includes the glass transition and the rubbery plateau.[14] The strain should be within the linear viscoelastic region of the material.
-
Record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
-
Data Analysis:
-
Identify the rubbery plateau region on the storage modulus (E') versus temperature curve. This is the relatively flat region of the curve at temperatures above the glass transition (Tg).
-
Select a temperature (T) in the rubbery plateau region and record the corresponding storage modulus (E').
-
Calculate the crosslink density (νₑ) using the theory of rubber elasticity: νₑ = E' / (3 * R * T) where:
-
νₑ is the crosslink density (mol/m³)
-
E' is the storage modulus in the rubbery plateau (Pa)
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature (K)[15]
-
-
Mandatory Visualizations
Caption: Basic curing reaction of an epoxy resin with a sulfone hardener.
Caption: Factors leading to over-crosslinking and increased brittleness.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. On the Nature of Epoxy Resin Post-Curing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Impact of Different Post-Curing Temperatures on Mechanical and Physical Properties of Waste-Modified Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. tainstruments.com [tainstruments.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparing properties of 3,3'- and 4,4'-isomers of diaminodiphenyl sulfone
A Comprehensive Comparison of 3,3'- and 4,4'-Diaminodiphenyl Sulfone Isomers
This guide provides a detailed comparison of the 3,3'- and 4,4'-isomers of diaminodiphenyl sulfone (DDS), offering valuable insights for researchers, scientists, and drug development professionals. The two isomers, while structurally similar, exhibit distinct properties and are utilized in different fields. 4,4'-Diaminodiphenyl sulfone, widely known as dapsone, is a crucial pharmaceutical agent, while 3,3'-diaminodiphenyl sulfone is primarily used in the polymer industry.
Physicochemical Properties
The positional difference of the amino groups on the phenyl rings of 3,3'-DDS and 4,4'-DDS leads to variations in their physical and chemical properties. A summary of these key properties is presented in the table below.
| Property | 3,3'-Diaminodiphenyl Sulfone (3,3'-DDS) | 4,4'-Diaminodiphenyl Sulfone (4,4'-DDS/Dapsone) |
| CAS Number | 599-61-1[1] | 80-08-0[2] |
| Molecular Formula | C₁₂H₁₂N₂O₂S[1] | C₁₂H₁₂N₂O₂S[2] |
| Molar Mass | 248.3 g/mol [1] | 248.30 g·mol⁻¹[3] |
| Appearance | Off-white to yellowish-brown powder[4] | White or off-white crystalline powder[2][5] |
| Melting Point | 170-173°C[1] | 175-177°C[2] |
| Solubility | Slightly soluble in water, DMSO, and Methanol[1] | Practically insoluble in water; soluble in acetone, methanol, and dilute hydrochloric acid[2][6] |
| Density | ~1.27 g/cm³ (rough estimate)[1] | ~1.27 g/cm³ (rough estimate)[2] |
Applications
The distinct properties of the two isomers have led to their application in different industries.
3,3'-Diaminodiphenyl Sulfone (3,3'-DDS) is a key component in the manufacturing of high-performance polymers.[7] Its primary applications include:
-
Curing agent for epoxy resins : It is used to enhance the thermal and mechanical properties of epoxy resins, making them suitable for demanding applications in aerospace, automotive, and industrial equipment.[7][8] 3,3'-DDS offers faster reactivity compared to its 4,4'-isomer.[4]
-
Monomer for high-performance polymers : It is a crucial monomer in the synthesis of polymers like polysulfonamides, which are used to create composites with exceptional stiffness, strength, and resistance to high temperatures when reinforced with materials like carbon fiber.[7]
4,4'-Diaminodiphenyl Sulfone (4,4'-DDS or Dapsone) is a well-established pharmaceutical compound with a long history of use.[3] Its main applications are in the medical field:
-
Antibacterial agent : Dapsone is a primary drug in the multidrug therapy for the treatment of leprosy (Hansen's disease).[3][9] It acts by inhibiting the bacterial synthesis of dihydrofolic acid.[9]
-
Anti-inflammatory and immunomodulatory effects : It is used to treat various skin conditions, most notably dermatitis herpetiformis.[3][10]
-
Other medical uses : Dapsone is also used as a second-line treatment for the prevention of pneumocystis pneumonia and toxoplasmosis in immunocompromised individuals.[3] In addition to its established uses, research is ongoing into its potential application in treating other conditions, including certain types of cancer and neurodegenerative diseases like Alzheimer's.[11][12][13]
Experimental Protocols
Synthesis of Diaminodiphenyl Sulfone Isomers
The synthesis of both 3,3'-DDS and 4,4'-DDS generally involves the reduction of their corresponding dinitro precursors. While various methods exist, a common approach is catalytic hydrogenation or reduction using iron powder.
General Protocol for the Synthesis of 3,3'-Diaminodiphenyl Sulfone via Catalytic Hydrogenation:
-
Reaction Setup : 3,3'-dinitrodiphenyl sulfone is used as the raw material. The reaction is carried out in a solvent such as a lower alcohol (e.g., ethanol, methanol) or a mixture thereof.[14]
-
Catalyst and Co-catalyst : A catalyst, such as Pd/C or Raney nickel, and a co-catalyst, like Mg₂CO₃, CaO, KOH, or Na₂CO₃, are added to the reaction mixture.[14]
-
Hydrogenation : The reaction is conducted under hydrogen pressure (0.5 to 10 MPa) and at a temperature ranging from 10 to 120°C.[14]
-
Reaction Monitoring and Work-up : The reaction proceeds until the uptake of hydrogen ceases. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield the crude 3,3'-diaminodiphenyl sulfone, which can be further purified by crystallization.
General Protocol for the Synthesis of 4,4'-Diaminodiphenyl Sulfone (Dapsone):
A common industrial synthesis route for dapsone involves the following steps:
-
Nitration : An appropriate starting material, such as 4-chloronitrobenzene, is reacted with sodium sulfide to form 4,4'-dinitrodiphenyl sulfide.[15][16]
-
Oxidation : The sulfide is then oxidized to a sulfone using an oxidizing agent like potassium dichromate in sulfuric acid, yielding 4,4'-dinitrodiphenyl sulfone.[15][16]
-
Reduction : The final step is the reduction of the nitro groups to amino groups. This is typically achieved using a reducing agent like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation to produce 4,4'-diaminodiphenyl sulfone.[15][16]
Visualizations
The following diagrams illustrate the general synthesis pathways for the DDS isomers and the mechanism of action of dapsone.
Caption: General synthesis pathways for 3,3'- and 4,4'-diaminodiphenyl sulfone.
Caption: Mechanism of antibacterial action of Dapsone (4,4'-DDS).
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Dapsone - Wikipedia [en.wikipedia.org]
- 4. atul.co.in [atul.co.in]
- 5. atul.co.in [atul.co.in]
- 6. DAPSONETablets, USP25 mg & 100 mg [dailymed.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. showa-america.com [showa-america.com]
- 9. Applications of 4,4'-Diaminodiphenylsulfone_Chemicalbook [chemicalbook.com]
- 10. Dapsone (Dapsone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. 4,4′-Diaminodiphenyl Sulfone (DDS) as an Inflammasome Competitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of dapsone and its synthetic derivative DDS‑13 in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. CN101429143B - Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone - Google Patents [patents.google.com]
- 15. 4,4'-Diaminodiphenylsulfone synthesis - chemicalbook [chemicalbook.com]
- 16. 4,4'-Diaminodiphenylsulfone | 80-08-0 [chemicalbook.com]
A Comparative Guide to Aromatic Diamine Monomers: 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone vs. Key Alternatives
In the landscape of high-performance polymers, the selection of monomers is a critical determinant of the final material's properties. Aromatic diamines, a key class of monomers, are instrumental in the synthesis of polymers such as polyimides and polybenzoxazoles, which are prized for their exceptional thermal stability, mechanical strength, and chemical resistance. This guide provides a comparative analysis of 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone (DDS) against other widely used aromatic diamine monomers, including 4,4'-oxydianiline (ODA), m-phenylenediamine (MPD), and p-phenylenediamine (PPD). This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to Aromatic Diamine Monomers
Aromatic diamines are characterized by the presence of two amine functional groups attached to an aromatic ring system. These monomers are foundational to the production of a variety of high-performance polymers.[1] Their rigid aromatic structures impart excellent thermal and mechanical properties to the resulting polymers.[2] DDS, with its unique combination of amino, hydroxyl, and sulfone groups, offers a distinct set of properties that can be advantageous in certain applications.[3] It is used as a monomer in polymerization processes to create polymers with enhanced thermal stability or improved mechanical strength.[3] ODA is a crucial monomer for polyimides like Kapton, known for their thermal resistance.[4][5] MPD is a key component in aramid fibers such as Nomex and in epoxy resins.[6][7] PPD is a precursor to strong aramid fibers like Kevlar.[8][9]
Chemical Structures at a Glance
The chemical structures of these monomers play a significant role in the architecture and properties of the resulting polymers. The presence of flexible ether linkages in ODA, the meta- and para-orientations of the amine groups in MPD and PPD, and the combination of hydroxyl and sulfone groups in DDS all contribute to differences in polymer chain packing, flexibility, and intermolecular interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. digital-library.theiet.org [digital-library.theiet.org]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Validation of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic validation of the chemical structure of 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone (DDS). To offer a thorough analysis, its spectroscopic data is compared with structurally related alternatives: 4,4'-dihydroxydiphenyl sulfone and 2,4'-dihydroxydiphenyl sulfone. This document outlines the key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), providing a robust framework for the structural confirmation of DDS.
Executive Summary
Data Presentation
The following tables summarize the quantitative spectroscopic data for this compound and its structural alternatives.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])
| Compound | Aromatic Protons | Hydroxyl Protons (-OH) | Amino Protons (-NH₂) |
| This compound | Data not available | Data not available | Data not available |
| 4,4'-dihydroxydiphenyl sulfone | Data not available | Data not available | N/A |
| 2,4'-dihydroxydiphenyl sulfone[1][2] | 7.897, 7.893, 7.877, 7.873, 7.784, 7.777, 7.772, 7.766, 7.760, 7.755, 7.748, 7.479, 7.474, 7.461, 7.458, 7.456, 7.454, 7.440, 7.436, 6.984, 6.913, 6.91 | 10.650, 10.539 | N/A |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])
| Compound | Aromatic Carbons |
| This compound | Data not available |
| 4,4'-dihydroxydiphenyl sulfone | Data not available |
| 2,4'-dihydroxydiphenyl sulfone[1][3] | Expected in the range of 115-160 ppm |
Table 3: FT-IR Spectroscopic Data (Wavenumber, cm⁻¹)
| Functional Group | Characteristic Absorption Range (cm⁻¹) | This compound | 4,4'-dihydroxydiphenyl sulfone | 2,4'-dihydroxydiphenyl sulfone[1] |
| O-H Stretch (Phenol) | 3500 - 3200 (broad) | Data not available | Data not available | 3500 - 3200 (broad) |
| N-H Stretch (Amine) | 3500 - 3300 (medium) | Data not available | N/A | N/A |
| C-H Stretch (Aromatic) | 3100 - 3000 | Data not available | Data not available | 3100 - 3000 |
| C=C Stretch (Aromatic) | 1600 - 1400 | Data not available | Data not available | 1600 - 1585, 1500 - 1400 |
| S=O Asymmetric Stretch | ~1350 - 1300 | Data not available | Data not available | ~1320 |
| S=O Symmetric Stretch | ~1180 - 1140 | Data not available | Data not available | ~1150 |
| C-O Stretch (Phenol) | 1300 - 1000 | Data not available | Data not available | 1300 - 1000 |
| C-N Stretch (Amine) | 1350 - 1250 | Data not available | N/A | N/A |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | Data not available | Data not available |
| 4,4'-dihydroxydiphenyl sulfone | Data not available | Data not available |
| 2,4'-dihydroxydiphenyl sulfone[1][2] | 250.0 | 186.0, 157.0, 141.0, 109.0, 94.0, 93.0, 65.0 |
Experimental Protocols
A generalized methodology for the key spectroscopic techniques is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition:
-
For ¹H NMR, the spectral width is set to cover a range of approximately 0-12 ppm.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used, with a spectral width of approximately 0-220 ppm.
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy[1]
-
Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet.
-
Instrumentation: An FT-IR spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)[1]
-
Sample Introduction: For solid samples, a direct insertion probe or a suitable ionization technique coupled with a chromatographic system (e.g., LC-MS, GC-MS) is used.
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly employed methods. For EI, an electron beam of approximately 70 eV is used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflows for the spectroscopic validation of the target compound.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Caption: Logical relationships in the spectroscopic confirmation of the molecular structure.
References
A Comparative Study of Polybenzoxazoles Derived from Different Bisphenols
A detailed analysis of the thermal and mechanical properties of high-performance polybenzoxazoles synthesized from various bisphenol precursors.
This guide provides a comparative overview of the performance characteristics of polybenzoxazoles (PBOs) derived from different bisphenol monomers, including Bisphenol A (BPA), Bisphenol F (BPF), and Bisphenol S (BPS). The selection of the bisphenol precursor significantly influences the thermal stability, mechanical strength, and processing characteristics of the resulting polymer. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structure-property relationships of high-performance polymers.
Performance Comparison of Polybenzoxazoles
The properties of polybenzoxazoles are directly linked to the chemical structure of the bisphenol monomer used in their synthesis. The table below summarizes key performance indicators for PBOs derived from Bisphenol A, a fluorinated analog of Bisphenol A (6F-BPA), and provides a baseline for comparison. Data for polybenzoxazoles derived directly from Bisphenol F and Bisphenol S is less commonly reported in readily available literature, highlighting an area for further research.
| Property | Polybenzoxazole from Bisphenol A | Polybenzoxazole from 6F-BPA | Unit |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | ~300[1] | 213 - 300 | °C |
| 10% Weight Loss Temperature (Td10) | Not Specified | 553 - 607 (in N2) | °C |
| Mechanical Properties | |||
| Tensile Strength | Tough Film Formed[1] | Not Specified | MPa |
| Tensile Modulus | Not Specified | Not Specified | GPa |
| Elongation at Break | Not Specified | Not Specified | % |
Note: The data for Bisphenol A-based polybenzoxazole is from a study utilizing an acid-catalyzed solution cyclization process.[1] The data for 6F-BPA derived polybenzoxazoles showcases the range of properties achievable with fluorinated bisphenols.
Synthesis of Polybenzoxazoles
The general synthesis of polybenzoxazoles from different bisphenols follows a two-step process. The first step involves the polycondensation of a bis(o-aminophenol) derivative of the respective bisphenol with a dicarboxylic acid chloride to form a poly(o-hydroxyamide) (PHA) precursor. The second step is the thermal or chemical cyclodehydration of the PHA to yield the final polybenzoxazole.
Caption: General synthesis workflow for polybenzoxazoles.
Experimental Protocols
Detailed methodologies for the characterization of polybenzoxazoles are crucial for obtaining reliable and comparable data. The following sections outline the standard experimental protocols for key analyses.
Synthesis of Poly(o-hydroxyamide)s (PHAs)
The synthesis of the poly(o-hydroxyamide) precursor is typically carried out via low-temperature solution polycondensation. In a representative procedure, a bis(o-aminophenol) monomer is dissolved in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under an inert atmosphere (e.g., nitrogen). A condensation agent like pyridine may be added. The solution is cooled, and a dicarboxylic acid chloride is added portion-wise while maintaining a low temperature. The reaction mixture is then stirred at room temperature for several hours to yield a viscous PHA solution. The polymer can be isolated by precipitation in a non-solvent like methanol, followed by washing and drying.
Thermal Cyclodehydration of PHAs to PBOs
The conversion of the PHA precursor to the final polybenzoxazole is achieved through thermal cyclodehydration. The PHA, either as a powder or a cast film, is heated in a furnace under a nitrogen atmosphere or vacuum. A typical heating program involves a stepwise increase in temperature, for example, holding at 150°C, 250°C, and finally at a temperature between 300°C and 400°C for a specific duration at each step to ensure complete cyclization.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is performed to evaluate the thermal stability of the polybenzoxazoles. A small sample of the polymer (typically 5-10 mg) is placed in a TGA instrument. The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, under a controlled atmosphere, usually nitrogen or air. The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve provides information on the decomposition temperatures, with the 10% weight loss temperature (Td10) being a key parameter for comparing thermal stability.
Tensile Testing of Polymer Films
The mechanical properties of polybenzoxazole films are determined by tensile testing, often following standards such as ASTM D882 for thin plastic sheeting.[2][3][4][5][6] Rectangular or dog-bone shaped specimens with defined dimensions are prepared from the polymer films. The specimens are mounted in the grips of a universal testing machine. A uniaxial tensile load is applied at a constant rate of extension until the specimen fails. The load and elongation are recorded throughout the test. From the resulting stress-strain curve, key mechanical properties such as tensile strength, tensile modulus, and elongation at break can be calculated. These tests are typically conducted at room temperature.
References
The Unseen Architect: How Monomer Purity Dictates Polymer Performance
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of polymer science, the final performance of a polymer is not solely dictated by its chemical structure and molecular weight. An often-overlooked, yet critical, determinant is the purity of the constituent monomers. For researchers in materials science and drug development, where precision and reproducibility are paramount, understanding the profound impact of monomer purity on the mechanical properties of the final polymer is essential for developing robust and reliable materials.
This guide provides an objective comparison of how monomer purity influences key mechanical properties of polymers. We will delve into the supporting experimental data, outline detailed methodologies for purification and testing, and visualize the underlying relationships to empower you in your research and development endeavors.
The Purity-Property Relationship: A Quantitative Comparison
The presence of even minute quantities of impurities in a monomer feedstock can have a cascading effect on the polymerization process, ultimately compromising the mechanical integrity of the final polymer. Impurities can act as chain-terminators, branching agents, or inhibitors, leading to polymers with lower molecular weights, broader molecular weight distributions, and structural defects.[1] These molecular-level imperfections manifest as diminished macroscopic mechanical properties.
While comprehensive datasets correlating a wide range of monomer purities with mechanical properties are not always readily available in public literature, the overarching principle is clear: higher monomer purity leads to superior mechanical performance .[2] The following table summarizes the expected impact of monomer purity on key mechanical properties for a generic vinyl polymer, based on established principles of polymer chemistry.
| Monomer Purity Level | Predominant Impurities | Expected Molecular Weight | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| High Purity (>99.9%) | Negligible | High and narrowly distributed | High | High | Moderate |
| Standard Purity (99.0-99.9%) | Residual inhibitors, water, by-products | Moderate, broader distribution | Moderate | Moderate | Variable |
| Low Purity (<99.0%) | Significant levels of inhibitors, water, other monomers, solvents | Low and broadly distributed | Low | Low | High or Low (brittle) |
Note: The values presented are illustrative. The exact mechanical properties will vary significantly depending on the specific polymer, the nature of the impurities, and the polymerization conditions.
Visualizing the Impact of Impurities
The following diagram illustrates the logical workflow from monomer purification to the final polymer's mechanical performance, highlighting the detrimental role of impurities.
Caption: Workflow of monomer purity's effect on polymer properties.
Experimental Protocols
To ensure the reproducibility and accuracy of studies investigating the effect of monomer purity, it is crucial to follow standardized and detailed experimental protocols.
Monomer Purification
1. Distillation: This technique is suitable for removing non-volatile impurities and inhibitors from liquid monomers.
-
Apparatus: Round-bottom flask, fractionating column, condenser, receiving flask, heating mantle, and thermometer.
-
Procedure:
-
The crude monomer is placed in the round-bottom flask with boiling chips.
-
The apparatus is assembled for fractional distillation.
-
The flask is gently heated to the boiling point of the monomer.
-
The vapor passes through the fractionating column, where it is separated from less volatile impurities.
-
The purified monomer vapor condenses and is collected in the receiving flask.
-
The first and last fractions of the distillate are typically discarded to ensure high purity.
-
2. Column Chromatography: This method is effective for removing polar impurities, inhibitors, and oligomers.
-
Apparatus: Chromatography column, stationary phase (e.g., activated alumina or silica gel), eluent (a suitable solvent), and collection flasks.
-
Procedure:
-
A slurry of the stationary phase in the eluent is prepared and packed into the column.
-
A small amount of sand is added to the top of the stationary phase to prevent disturbance.
-
The crude monomer is dissolved in a minimal amount of eluent and loaded onto the column.
-
The eluent is passed through the column to move the monomer down the stationary phase.
-
Impurities are retained on the stationary phase to varying degrees, allowing for the collection of the purified monomer in fractions.
-
The purity of the fractions is assessed using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Polymerization
A representative protocol for the free-radical polymerization of a vinyl monomer is provided below.
-
Materials: Purified monomer, initiator (e.g., azobisisobutyronitrile - AIBN), solvent (if applicable), reaction flask with a condenser, magnetic stirrer, and an inert gas source (e.g., nitrogen or argon).
-
Procedure:
-
The reaction flask is charged with the purified monomer and solvent (if used).
-
The solution is deoxygenated by bubbling with an inert gas for a specified time to remove oxygen, which can inhibit free-radical polymerization.
-
The initiator is added to the reaction mixture.
-
The flask is heated to the desired polymerization temperature while stirring.
-
The polymerization is allowed to proceed for a predetermined time.
-
The reaction is terminated by cooling the mixture and precipitating the polymer in a non-solvent.
-
The polymer is then filtered, washed, and dried under vacuum.
-
Mechanical Property Testing
The mechanical properties of the synthesized polymers should be evaluated according to standardized test methods to ensure comparability of results.
Tensile Testing (ASTM D638 / ISO 527-2):
-
Specimen Preparation: Test specimens are typically prepared by injection molding or by machining from a compression-molded sheet. The "dog-bone" shape is standard to ensure that failure occurs in the central, narrower section.[3]
-
Test Procedure:
-
The width and thickness of the specimen's narrow section are measured precisely.[4]
-
The specimen is mounted in the grips of a universal testing machine.
-
An extensometer is attached to the gauge section of the specimen to accurately measure strain.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.[5]
-
The load and extension data are recorded throughout the test.
-
-
Data Analysis: The following properties are calculated from the stress-strain curve:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
The Underlying Science: A Deeper Dive
The detrimental effects of impurities on mechanical properties are rooted in their influence on the polymer's molecular weight and structure.
Caption: Impact of impurities on polymer molecular structure and properties.
Impurities that act as chain-terminating agents prematurely stop the growth of polymer chains, leading to a lower average molecular weight. Shorter polymer chains result in fewer entanglements and weaker intermolecular forces, which directly translates to lower tensile strength and modulus.
Chain-transfer agents , another common type of impurity, terminate a growing polymer chain while initiating the growth of a new one. This process also limits the average molecular weight and can lead to a broader molecular weight distribution, contributing to a decrease in mechanical performance.
Inhibitors , which are often added to monomers to prevent premature polymerization during storage, can significantly slow down or even halt the polymerization process if not effectively removed. This can result in low monomer conversion and the formation of low molecular weight polymers.
References
A Comparative Guide to Advanced Analytical Techniques for the Characterization of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone
This guide provides a detailed comparison of advanced analytical techniques for the comprehensive characterization of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone (DDS), a crucial organic reagent and monomer for high-performance polymers.[1] The following sections detail the application of key analytical methods, presenting comparative data and experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their specific needs.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and quantifying related substances or impurities. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating aromatic diamines.
An effective RP-HPLC method has been developed for the quality control of the related compound 3,3'-diamino diphenyl sulfone, which can be adapted for this compound.[2][3] This method allows for the separation of the main compound from its isomers and related impurities.[2][3] For enhanced analysis, HPLC can be coupled with mass spectrometry (LC-MS) to identify unknown impurities.[2][3]
Comparative Data for HPLC Analysis
| Parameter | Value/Condition | Alternative Technique | Notes |
| Technique | Reversed-Phase HPLC | Gas Chromatography (GC) | LC is preferred over GC for polar, non-volatile analytes like aromatic amines.[4] |
| Stationary Phase | C18 Column | Newcrom R1 | C18 is standard for non-polar to moderately polar compounds.[2][3] Newcrom R1 is a specialty reverse-phase column with low silanol activity.[5] |
| Mobile Phase | Methanol/Water (40/60, v/v) | Acetonitrile/Water with Formic Acid | The choice of mobile phase can be optimized for better separation.[2][3] Formic acid is used for MS compatibility.[5] |
| Detection | UV Absorption at 250 nm | Diode Array Detector (DAD) | A wavelength of 250 nm is effective for this class of compounds.[2][3] DAD provides spectral information.[6] |
| Typical Impurities | Isomers (e.g., 3,4'- and 4,4'- isomers), reaction precursors | - | HPLC is highly effective at separating structural isomers.[4] |
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase or a suitable solvent like methanol to a known concentration.
-
Chromatographic System: Utilize an HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase & Elution: Prepare a mobile phase of methanol and water (40:60 v/v).[2][3] Set the flow rate to 1.0 mL/min for an isocratic elution.
-
Detection: Set the UV detector to a wavelength of 250 nm to monitor the elution of the compound and its impurities.[2][3]
-
Injection & Analysis: Inject a defined volume (e.g., 50 µL) of the sample solution.[6] Record the chromatogram and determine the purity by comparing the peak area of the main component to the total area of all peaks.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.[7] It is often coupled with chromatographic techniques like HPLC (LC-MS) or used with direct infusion.[8]
For a closely related compound, dapsone, the fragmentation pathway has been studied, providing insights into how this compound might behave under mass spectrometric conditions.[9][10]
Comparative Data for Mass Spectrometry
| Parameter | Value/Condition | Alternative Technique | Notes |
| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | LC-MS is ideal for analyzing polar and thermally labile compounds. |
| Ionization Mode | Electrospray Ionization (ESI) | Electron Ionization (EI) | ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation.[8] EI provides reproducible fragmentation patterns for library matching.[7] |
| Expected [M+H]⁺ | m/z 281.06 | - | Based on the molecular formula C₁₂H₁₂N₂O₄S (MW: 280.3 g/mol ).[1] |
| Key Fragments | Cleavage of C-S bonds, loss of SO₂ | - | Fragmentation is expected at the sulfone group, similar to other diphenyl sulfone compounds.[9][10] |
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent, such as methanol or acetonitrile.
-
Chromatographic Separation: Use an HPLC system (as described in the previous section) to introduce the sample into the mass spectrometer. The mobile phase should be MS-compatible (e.g., using formic acid instead of non-volatile buffers).[5]
-
Ionization: Employ an electrospray ionization (ESI) source in positive ion mode to generate protonated molecular ions [M+H]⁺.
-
Mass Analysis: Perform a full scan analysis using a quadrupole or time-of-flight (TOF) mass analyzer to detect the molecular ion and any fragments.
-
Tandem MS (MS/MS): For structural confirmation, isolate the parent ion (m/z 281) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.[11] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern on the aromatic rings.[12]
Comparative Data for NMR Spectroscopy
| Parameter | ¹H NMR | ¹³C NMR | Notes |
| Solvent | DMSO-d₆ | DMSO-d₆ | DMSO is a common solvent for this class of compounds.[7] |
| Expected ¹H Signals | Aromatic protons, hydroxyl (-OH) protons, amino (-NH₂) protons | - | The chemical shifts and coupling patterns of aromatic protons confirm the 3,3',4,4' substitution. |
| Expected ¹³C Signals | Signals for 6 unique carbon atoms in the aromatic rings | - | The number of signals confirms the molecular symmetry. |
| Advanced Techniques | COSY, NOESY | DEPT, HSQC | 2D NMR techniques can be used to assign complex spectra and confirm through-bond and through-space correlations.[11] |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[7]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum. The aromatic region will show complex multiplets corresponding to the protons on the substituted phenyl rings. The signals for the -OH and -NH₂ protons will appear as broad singlets, and their chemical shifts can be concentration-dependent.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This will yield sharp singlets for each unique carbon atom in the molecule. An Attached Proton Test (APT) or DEPT experiment can be used to distinguish between CH, CH₂, and quaternary carbons.[11]
Thermal Analysis Techniques (TGA/DSC)
Thermal analysis provides critical information on the material properties of this compound, including its melting point, thermal stability, and decomposition profile.[13] Differential Scanning Calorimetry (DSC) is used to determine melting points and other phase transitions, while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[13][14]
Studies on the analogous compound dapsone show it is thermally stable up to 339°C, after which it undergoes distinct decomposition steps.[9]
Comparative Data for Thermal Analysis
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | Notes |
| Primary Measurement | Heat Flow | Mass Loss | DSC measures energy changes (endothermic/exothermic), while TGA measures weight changes.[13] |
| Key Information | Melting Point (Tₘ), Glass Transition (T₉), Purity | Decomposition Temperature (Tₔ), Thermal Stability, Composition | The reported melting point for this compound is 231°C.[1][15] |
| Atmosphere | Inert (e.g., Nitrogen) or Oxidative (e.g., Air) | Inert (e.g., Nitrogen) or Oxidative (e.g., Air) | The atmosphere affects the decomposition pathway and temperatures. |
| Heating Rate | Typically 5-20 °C/min | Typically 5-20 °C/min | The heating rate can influence the observed transition temperatures. |
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA or DSC pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan in the instrument furnace alongside an empty reference pan.
-
DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow versus temperature to identify the endothermic peak corresponding to the melting point.
-
TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. Record the mass loss as a function of temperature. The resulting curve will indicate the onset of decomposition and the temperature ranges of different degradation steps.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of characterization and the relationship between different analytical techniques.
References
- 1. This compound | 7545-50-8 [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Separation of 2,4’-Dihydroxydiphenyl sulfone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. benchchem.com [benchchem.com]
- 8. iris.unime.it [iris.unime.it]
- 9. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermoanalytical investigation of some sulfone-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. This compound(7545-50-8) 1H NMR [m.chemicalbook.com]
- 13. iajps.com [iajps.com]
- 14. Thermal Analysis TA, TGA, DSC, DTA | PPTX [slideshare.net]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Performance comparison of polymers based on sulfone isomers
High-performance sulfone polymers are a class of amorphous thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These materials are widely utilized in demanding sectors, including aerospace, medical and healthcare, and electronics, where reliability under harsh conditions is paramount.[3] The three most commercially significant isomers—Polysulfone (PSU), Polyethersulfone (PES), and Polyphenylsulfone (PPSU)—share a common sulfone (-SO₂-) group in their backbone, which imparts outstanding heat and oxidation resistance.[4] However, subtle differences in their chemical structures lead to distinct performance profiles, making the selection of the appropriate isomer critical for specific applications.
This guide provides an objective comparison of PSU, PES, and PPSU, supported by quantitative experimental data. It details the methodologies used to derive this data and visualizes key structural differences and workflows to aid researchers, scientists, and drug development professionals in making informed material selection decisions.
Structural and Performance Overview
The performance variation among these sulfone polymers stems directly from their molecular architecture.
-
Polysulfone (PSU) is typically synthesized from bisphenol A and 4,4'-dichlorodiphenyl sulfone. The presence of the isopropylidene group from bisphenol A offers good melt processability but slightly limits its thermal resistance compared to the other isomers.[4]
-
Polyethersulfone (PES) features an absence of the isopropylidene group, leading to improved thermal stability and chemical resistance over PSU. The ether linkages in its backbone provide a degree of flexibility, resulting in a good balance of properties.[4][5]
-
Polyphenylsulfone (PPSU) is distinguished by the inclusion of a biphenyl group in its molecular chain, which significantly enhances its toughness, impact strength, and chemical resistance, positioning it as the highest-performing material in this family.[1][6]
The following diagram illustrates the distinct chemical structures of these three sulfone polymer isomers.
Quantitative Performance Comparison
The following tables summarize the key thermal and mechanical properties of PSU, PES, and PPSU based on standardized testing. These values represent typical data for unfilled, general-purpose grades and may vary between specific product grades and manufacturers.
Table 1: Thermal Properties
| Property | Test Method | Units | PSU | PES | PPSU |
| Heat Deflection Temperature (HDT) @ 1.82 MPa | ASTM D648 | °C (°F) | 174 (345)[1] | 204 (399)[1] | 207 (405)[6] |
| Glass Transition Temperature (Tg) | ASTM D3418 | °C (°F) | 190 (374)[7] | 220 (428) | 220 (428)[6] |
| Max. Continuous Service Temperature | UL 746B | °C (°F) | 160 (320) | 180 (356) | 180 (356)[2] |
Table 2: Mechanical Properties
| Property | Test Method | Units | PSU | PES | PPSU |
| Tensile Strength | ASTM D638 | MPa (psi) | 70 (10,200)[7] | 87 (12,600) | 70 (10,100)[6] |
| Tensile Modulus | ASTM D638 | GPa (ksi) | 2.5 (360)[7] | 2.6 (377) | 2.3 (340)[6] |
| Tensile Elongation at Break | ASTM D638 | % | 30-50[7][8] | 65 | 60[6] |
| Flexural Strength | ASTM D790 | MPa (psi) | 106 (15,400) | 130 (18,850) | 85 (12,300)[6] |
| Flexural Modulus | ASTM D790 | GPa (ksi) | 2.8 (400)[7] | 2.6 (377) | 2.3 (333)[6] |
| Notched Izod Impact Strength | ASTM D256 | J/m (ft-lb/in) | 69 (1.3)[7] | 91 (1.7) | 690 (13.0)[2][6] |
Chemical Resistance
All three sulfone polymers exhibit good resistance to hydrolysis and can withstand repeated steam sterilization, making them suitable for medical and food-contact applications.[9] They are resistant to aqueous systems, inorganic acids, caustics, detergents, and aliphatic hydrocarbons.[7] However, they are susceptible to attack by low-polar organic solvents like ketones, chlorinated hydrocarbons, and aromatic hydrocarbons.
PPSU generally offers the best chemical resistance of the three, particularly against cleaning and disinfecting agents, followed by PES and then PSU.[5]
Experimental Protocols
The data presented in this guide is derived from standardized testing procedures to ensure comparability. The general workflow for evaluating these materials is outlined below.
Thermal Analysis: Differential Scanning Calorimetry (DSC) - ASTM D3418
This method is used to determine the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state.[10][11]
-
Procedure: A small, weighed sample (typically 10-15 mg) of the polymer is placed in an aluminum pan.[10] The sample is heated at a controlled rate (e.g., 20°C/min for Tg) in an inert atmosphere.[10] The heat flow into or out of the sample is measured relative to an empty reference pan. The Tg is identified as a stepwise change in the heat flow curve.[10]
Mechanical Testing: Tensile Properties - ASTM D638
This test determines fundamental mechanical properties such as tensile strength, modulus (stiffness), and elongation at break.[12][13]
-
Procedure: A standard dumbbell-shaped specimen is prepared.[14] The specimen is mounted in the grips of a universal testing machine and pulled apart at a constant crosshead speed until it fractures.[15] The force applied and the elongation of the specimen are continuously recorded to generate a stress-strain curve, from which the key properties are calculated.[15]
Mechanical Testing: Notched Izod Impact - ASTM D256
This test measures the impact resistance or toughness of a material—its ability to absorb energy during a sudden impact.[16]
-
Procedure: A rectangular bar specimen with a V-notch is prepared to act as a stress concentrator.[17] The specimen is clamped vertically in a pendulum impact tester.[18] The pendulum is released, strikes the notched side of the specimen, and the energy absorbed to fracture the sample is measured by the height of the pendulum's follow-through swing.[17][18]
Chemical Resistance - ASTM D543
This practice evaluates the resistance of plastics to chemical reagents by observing changes in properties after exposure.[19][20]
-
Procedure (Immersion Test): Pre-weighed and measured test specimens are fully immersed in a specified chemical reagent for a set period (e.g., 7 days) at a controlled temperature.[19] After exposure, the specimens are removed, re-weighed, re-measured, and visually inspected for changes like swelling, discoloration, or cracking. Mechanical properties may also be re-tested and compared to unexposed control specimens.[20]
Polymer Synthesis Workflow
Sulfone polymers are typically synthesized via a nucleophilic aromatic substitution (NAS) polycondensation reaction. The general workflow involves reacting a bisphenol monomer with a dihalide monomer in the presence of a base.
Conclusion
The choice between PSU, PES, and PPSU depends on the specific performance requirements of the application.
-
PSU offers a good balance of properties and processability, making it a cost-effective choice for applications with moderate thermal and mechanical demands.[3]
-
PES provides a step up in thermal performance and chemical resistance, suitable for more demanding environments.[4]
-
PPSU delivers the highest level of performance, particularly in impact strength and resistance to chemical and steam sterilization, making it the material of choice for the most critical applications where durability and reliability are non-negotiable.[1][2]
By understanding the distinct properties rooted in their isomeric structures and leveraging standardized test data, researchers and developers can confidently select the optimal sulfone polymer for their needs.
References
- 1. Polysulfone Properties | PSU | PESU | PPSU [chinaarray.com]
- 2. PPSU Material | Properties & Data Sheet of Polyphenylsulfone (PPSU) - Tuntun Plastic [tuntunplastic.com]
- 3. The Three Polysulfone Brothers: PSU, PPSU, And PES [honyplastic.com]
- 4. PSU vs PES vs PPSU - Tuntun Plastic [tuntunplastic.com]
- 5. polymerwerkstatt.com [polymerwerkstatt.com]
- 6. portalimages.blob.core.windows.net [portalimages.blob.core.windows.net]
- 7. laminatedplastics.com [laminatedplastics.com]
- 8. plastim.co.uk [plastim.co.uk]
- 9. genesismedicalplastics.com [genesismedicalplastics.com]
- 10. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 11. en.usb-lab.com [en.usb-lab.com]
- 12. zwickroell.com [zwickroell.com]
- 13. victortestingmachine.com [victortestingmachine.com]
- 14. industrialphysics.com [industrialphysics.com]
- 15. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 16. sciteq.com [sciteq.com]
- 17. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 18. coirubber.com [coirubber.com]
- 19. coirubber.com [coirubber.com]
- 20. Chemical Compatibility ASTM D543 [intertek.com]
A Comparative Guide to Sulfone Monomers: Cross-Validation of Experimental and Computational Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sulfone monomers, focusing on the cross-validation of experimental data with computational models. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to be an invaluable resource for professionals in material science and drug development.
Section 1: Comparative Data on Sulfone Monomer Performance
The following tables summarize key performance indicators of polymers synthesized from different sulfone monomers, highlighting the correlation between experimental findings and computational predictions.
Table 1: Thermal and Mechanical Properties of Sulfonated Poly(arylene ether sulfone) (SPAES) Copolymers
| Property | SPAES-Cl (Experimental) | SPAES-F (Experimental) | Computational Prediction |
| Solution Viscosity (dL/g) | Slightly higher than SPAES-F | - | Higher reaction spontaneity for Cl-terminal monomers predicted to lead to higher molecular weight and viscosity.[1][2] |
| Mechanical Strength | Slightly higher than SPAES-F | - | Consistent with higher reaction spontaneity and expected higher molecular weight for SPAES-Cl.[1][2] |
| Glass Transition Temperature (Tg) | ~158 °C (for a similar polysulfone)[3][4] | Not specified | Dependent on monomer structure and packing efficiency.[5] |
| Decomposition Temperature | ~530 °C (for a similar polysulfone)[3][4] | Not specified | High thermal stability is a known characteristic of sulfone-based polymers.[5] |
Table 2: Properties of Polysulfone Membranes for Gas Separation
| Property | Experimental Value | Computational Model Prediction |
| CO2 Permeability | Increases with carbon nanofiber concentration. | Atomistic scale simulations are consistent with experimental adsorption isotherms. |
| CO2/N2 Selectivity | Increases with carbon nanofiber concentration. | Models predict the effect of nanofiller distribution on membrane morphology and transport properties. |
| Elastic Modulus | Characterized by dynamic mechanical analysis. | Computational models show good agreement with experimentally measured values.[6] |
Section 2: Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Synthesis of Sulfonated Poly(arylene ether sulfone) (SPAES) Copolymers
This protocol is based on the condensation polymerization method described in the literature.[1][2][7]
-
Monomer Preparation : Start with two types of biphenyl sulfone monomers: one with chlorine (Cl) terminal atoms and another with fluorine (F) terminal atoms. React these with 4,4′-dihydroxybiphenyl.
-
Polymerization : The condensation polymerization is carried out in a suitable solvent, such as N,N-dimethylacetamide (DMAc), in the presence of a catalyst and under an inert atmosphere.
-
Purification : The resulting polymer is precipitated in a non-solvent, such as methanol or water, to remove unreacted monomers and oligomers. The polymer is then filtered, washed, and dried under vacuum.
-
Membrane Casting : A 10 wt% solution of the synthesized SPAES copolymer in DMAc is prepared. This solution is cast onto a glass plate and dried in an oven to form a membrane of approximately 40 µm thickness.[1]
-
Protonation : The dried membrane is immersed in 2 M HCl for 24 hours to convert it into the proton form, followed by washing with deionized water and drying.[1]
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR is used to confirm the chemical structure of the synthesized copolymers.[1]
-
Fourier Transform Infrared (FTIR) Spectroscopy : FTIR analysis is employed to identify the characteristic functional groups in the polymer, such as the sulfone group (symmetric and asymmetric stretching vibrations at 1098 and 1026 cm-1) and the aromatic sulfoxide group (at 1231 and 1145 cm-1).[1]
-
Thermogravimetric Analysis (TGA) : TGA is performed to evaluate the thermal stability of the polymers.[1]
-
Differential Scanning Calorimetry (DSC) : DSC is used to determine the glass transition temperature (Tg) of the amorphous polymers.[8]
Section 3: Visualizing Workflows and Pathways
The following diagrams, created using Graphviz, illustrate key processes and relationships in the study of sulfone monomers.
References
- 1. mdpi.com [mdpi.com]
- 2. Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vortex fluidic mediated synthesis of polysulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Structure-Property Relationships in Polymers Derived from Sulfone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance characteristics of poly(arylene ether sulfone)s (PAES) derived from different isomers of sulfone-containing monomers. The isomeric configuration of the monomers is a critical determinant of the final polymer's properties, influencing its thermal stability, mechanical strength, and processability. This document outlines the key differences observed and projected based on available data, details the experimental methodologies for performance evaluation, and provides visualizations to clarify the underlying structure-property relationships.
The most common isomer used in the commercial production of polyethersulfone (PES) and polysulfone (PSU) is the symmetrical 4,4'-disubstituted dihydroxydiphenyl sulfone (or dichlorodiphenyl sulfone). However, the use of asymmetrical isomers, such as 2,4'-disubstituted variants, introduces significant changes in the polymer architecture, leading to distinct material properties.
Data Presentation: Comparison of Polymer Properties
The following table summarizes the known and projected properties of polyethersulfones synthesized using the symmetrical 4,4'-dihydroxydiphenyl sulfone and the asymmetrical 2,4'-dihydroxydiphenyl sulfone. While extensive quantitative data for the 4,4'-isomer is available, specific performance metrics for the 2,4'-isomer are not readily found in publicly available literature.[1] Therefore, the properties of the 2,4'-isomer-based polymer are presented as scientifically grounded projections.[1]
| Property | Polymer from 4,4'-dihydroxydiphenyl sulfone | Polymer from 2,4'-dihydroxydiphenyl sulfone |
| Glass Transition Temperature (Tg) | ~185 - 220 °C | Lower than 4,4'-isomer[1] |
| Tensile Strength | ~70 - 83 MPa | Potentially reduced compared to 4,4'-isomer[1] |
| Tensile Modulus | ~2.5 - 2.7 GPa | Potentially reduced compared to 4,4'-isomer[1] |
| Crystallinity | Amorphous | Reinforced amorphous nature[1] |
| Chemical Resistance | Excellent | Potentially more susceptible to solvent attack due to increased free volume[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of sulfone polymer properties are provided below.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature.
-
The glass transition is observed as a step change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
-
A second heating scan is often performed after a controlled cooling step to erase the thermal history of the sample and obtain a more accurate Tg.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Methodology:
-
A small sample of the polymer (typically 10-20 mg) is placed in a tared TGA pan.
-
The sample is heated in the TGA furnace at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as the temperature increases.
-
The TGA thermogram plots the percentage of weight loss versus temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
Tensile Testing
Objective: To determine the mechanical properties of the polymer, including tensile strength, tensile modulus, and elongation at break.
Methodology:
-
Polymer films of a specific thickness (less than 1.0 mm) are prepared, often by solution casting.[2]
-
Test specimens are cut from the film into a standard shape, such as a dumbbell or rectangular strip, according to standards like ASTM D882.[2]
-
The dimensions of the specimen (width and thickness) are measured precisely.
-
The specimen is mounted in the grips of a universal testing machine (UTM).
-
The specimen is pulled at a constant rate of extension until it fractures.
-
The load (force) and extension (displacement) are recorded throughout the test.
-
From the resulting stress-strain curve, the following properties are calculated:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): The stiffness of the material, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Visualization of Structure-Property Relationships
The following diagram illustrates the logical flow from the isomeric structure of the sulfone monomer to the resulting macroscopic properties of the polymer.
References
A Comparative Guide to the Polymerization Kinetics of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone and Its Isomeric Alternative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the polymerization kinetics of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone (3,3'-DDS) and its para-substituted isomer, 4,4'-Diamino-4,4'-dihydroxydiphenyl Sulfone (4,4'-DDS), in the context of epoxy resin curing. The positional isomerism of the amino groups significantly influences the reactivity and curing behavior, which in turn dictates the final thermomechanical properties of the resulting polymer network. This information is critical for the rational design and selection of curing agents in applications demanding high-performance thermosets.
Comparative Kinetic Analysis of Epoxy Curing
The curing of epoxy resins, such as Diglycidyl Ether of Bisphenol A (DGEBA), with aromatic diamines like DDS is a complex process involving the reaction of epoxy groups with primary and secondary amines. The kinetics of these reactions are influenced by steric and electronic effects arising from the molecular structure of the curing agent. Solid-state NMR has been utilized to study the reaction kinetics of DGEBA with 3,3'-DDS and 4,4'-DDS, revealing that the reaction of primary amines precedes that of secondary amines.[1] This sequential reaction leads to the formation of linear oligomers before significant crosslinking occurs.[1]
Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the kinetics of curing reactions by measuring the heat flow associated with the exothermic crosslinking process. Both isothermal and non-isothermal (dynamic) DSC methods can be employed to determine key kinetic parameters.
Quantitative Kinetic Data
The following table summarizes typical kinetic parameters obtained from non-isothermal DSC analysis for the curing of an epoxy resin with 3,3'-DDS and 4,4'-DDS. The activation energy (Ea) is a measure of the energy barrier for the reaction, while the reaction order (n) provides insight into the reaction mechanism.
| Curing Agent | Method | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Reference |
| This compound (3,3'-DDS) | Dynamic DSC (Kissinger) | 58.45 | 0.89 | [2] |
| 4,4'-Diamino-4,4'-dihydroxydiphenyl Sulfone (4,4'-DDS) | Dynamic DSC (Kissinger) | 62.43 | - | [2] |
| 4,4'-Diamino-4,4'-dihydroxydiphenyl Sulfone (4,4'-DDS) | Dynamic DSC (Ozawa) | 60.44 (average) | - | [2] |
Note: The provided data is illustrative and can vary depending on the specific epoxy resin, stoichiometry, and experimental conditions.
The data suggests that the meta-substituted 3,3'-DDS exhibits a slightly lower activation energy for the curing reaction compared to the para-substituted 4,4'-DDS. This can be attributed to the different steric hindrance and electronic effects of the amino groups in the meta versus para positions, influencing their reactivity towards the epoxy rings.
Experimental Protocols
Kinetic Analysis via Non-Isothermal Differential Scanning Calorimetry (DSC)
This protocol outlines the general procedure for determining the kinetic parameters of epoxy curing using dynamic DSC.
1. Sample Preparation:
-
Accurately weigh the epoxy resin (e.g., DGEBA) and the curing agent (3,3'-DDS or 4,4'-DDS) in a stoichiometric ratio into a disposable container.
-
Thoroughly mix the components at a temperature that ensures homogeneity without initiating significant curing (e.g., slightly above the melting point of the components).
-
Immediately after mixing, weigh a small amount of the mixture (typically 5-10 mg) into a standard aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.
2. DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample from ambient temperature to a temperature well above the curing completion temperature at several different constant heating rates (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen).[3]
-
Record the heat flow as a function of temperature for each heating rate.
3. Data Analysis:
-
Determine the peak exothermic temperature (Tp) for each heating rate from the DSC thermograms.
-
The activation energy (Ea) can be calculated using various model-free isoconversional methods, such as the Kissinger or Ozawa-Flynn-Wall (OFW) methods.[2][3]
-
The reaction order (n) can be estimated using methods like the Crane equation.[2]
Visualizations
Experimental Workflow for DSC Kinetic Analysis
Caption: Workflow for DSC kinetic analysis of epoxy curing.
Signaling Pathway: Epoxy-Amine Curing Reaction
Caption: Simplified reaction pathway for epoxy-amine curing.
References
A Comparative Guide to the Thermomechanical Properties of Epoxy Systems Cured with DDS Isomers
For Researchers, Scientists, and Drug Development Professionals
The selection of a curing agent is a critical determinant of the final thermomechanical properties of epoxy resins. Among the aromatic amine curing agents, diaminodiphenyl sulphone (DDS) is frequently employed to achieve high-temperature performance. However, the isomeric form of DDS—specifically, the position of the amine groups on the phenyl rings—plays a subtle yet significant role in tailoring the material's characteristics. This guide provides an objective comparison of the thermomechanical properties of epoxy systems cured with two common DDS isomers: 3,3'-diaminodiphenyl sulphone (3,3'-DDS) and 4,4'-diaminodiphenyl sulphone (4,4'-DDS), supported by experimental data.
Data Presentation: A Comparative Analysis
The thermomechanical properties of epoxy systems are profoundly influenced by the isomeric structure of the DDS curing agent. The meta-substituted 3,3'-DDS generally imparts greater flexibility to the polymer network, leading to enhanced mechanical properties such as modulus and fracture toughness. In contrast, the para-substituted 4,4'-DDS results in a more rigid and tightly packed network, which typically yields a higher glass transition temperature (Tg).[1][2][3]
| Property | Epoxy System | 3,3'-DDS | 4,4'-DDS | Reference |
| Glass Transition Temperature (Tg) | DGEBF based epoxy-amine network | Lower by ~30 °C | Higher | [4] |
| TGDDM Epoxy Resin | 241 °C | 266 °C | [2][5] | |
| TGAP Epoxy Network | 506.55 K (233.4 °C) | 533.35 K (260.2 °C) | [1] | |
| Young's Modulus | TGAP Epoxy Network | 4.05 GPa | 3.87 GPa | [1] |
| Tensile Strength | TGDDM Epoxy Resin | 88 MPa | 80 MPa | [2] |
| Tensile Modulus | TGDDM Epoxy Resin | 2221 MPa | 2100 MPa | [2] |
| Fracture Toughness | TGDDM Epoxy Resin | 0.9 MPa·m¹/² | 0.6 MPa·m¹/² | [2] |
| Coefficient of Linear Thermal Expansion (CLTE) | TGAP Epoxy Network | 52.7 x 10⁻⁶ K⁻¹ | 49.4 x 10⁻⁶ K⁻¹ | [1] |
DGEBF: Diglycidyl ether of bisphenol F, TGDDM: Tetraglycidyl-4,4'-diaminodiphenylmethane, TGAP: Triglycidyl p-aminophenol
Mandatory Visualization
Chemical Structures of DDS Isomers
Caption: Chemical structures of 3,3'-DDS and 4,4'-DDS isomers.
Experimental Workflow for Thermomechanical Characterizationdot
References
Safety Operating Guide
Proper Disposal of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Executive Summary of Disposal Procedure
The recommended and required method for the disposal of this compound, including any contaminated materials, is to engage a licensed professional hazardous waste disposal company. This ensures that the waste is handled and processed in accordance with all applicable federal, state, and local regulations. The most common method for the destruction of this type of chemical waste is high-temperature incineration.
Health and Safety Considerations
Before handling this compound for disposal, it is imperative to be familiar with its potential hazards. This compound may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. Therefore, strict adherence to safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: In case of dust generation, use a NIOSH-approved respirator with an appropriate particulate filter.
Physical and Chemical Properties
Understanding the properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| CAS Number | 7545-50-8[1] |
| Molecular Formula | C₁₂H₁₂N₂O₄S[1] |
| Molecular Weight | 280.3 g/mol [2] |
| Appearance | Baby pink to white to grey to brown powder/crystal[1][3] |
| Melting Point | 231 °C[1][2][4] |
| Boiling Point | 596.9 °C at 760 mmHg[1] |
| Flash Point | 314.8 °C[1] |
| Solubility | Slightly soluble in Methanol[1][4] |
Step-by-Step Waste Handling and Segregation Protocol
Proper handling and segregation of chemical waste are critical to ensure safety and facilitate disposal by a licensed contractor.
4.1 Waste Collection:
-
Container Selection: Collect waste this compound and any contaminated labware (e.g., gloves, weighing paper, pipette tips) in a designated, compatible, and leak-proof container. The container must have a secure lid. Do not use metal containers for corrosive materials, though this is not a primary hazard for this compound.
-
Solid Waste: For solid waste, such as contaminated PPE and lab supplies, use a rigid container lined with a clear plastic bag.[5] Never use red biohazard bags for chemical waste.[5]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. Keep it segregated to await disposal.
4.2 Container Labeling:
-
"Hazardous Waste" Designation: Clearly label the waste container with the words "Hazardous Waste".[6]
-
Chemical Identification: Specify the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]
-
Contact Information: Include the name and contact information of the responsible researcher or laboratory.
4.3 Storage:
-
Secure Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Integrity: Ensure the container is kept closed at all times except when adding waste.[5][6] Regularly inspect the container for any signs of degradation or leakage.
Professional Disposal Procedure
-
Contact a Licensed Vendor: Identify and contact a licensed and reputable hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department can provide a list of approved vendors.
-
Provide Waste Information: Accurately describe the waste material to the disposal company, including its chemical name, quantity, and form (solid, liquid, contaminated debris).
-
Schedule Pickup: Arrange a date and time for the hazardous waste pickup.
-
Documentation: Ensure you receive and retain all necessary documentation from the waste disposal company, such as a waste manifest, for your records.
Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your laboratory supervisor and institutional EHS department.
-
Ventilate: Increase ventilation in the area of the spill.
-
Containment: If it is safe to do so, prevent the spread of the powder. Avoid creating dust.
-
Cleanup: For small spills, carefully sweep up the material and place it in a designated hazardous waste container. Avoid dry sweeping which can generate dust; instead, gently scoop or use a HEPA-filtered vacuum.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 7545-50-8 [chemicalbook.com]
- 4. This compound CAS#: 7545-50-8 [m.chemicalbook.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. usm.edu [usm.edu]
Essential Safety and Operational Guidance: Handling 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone
This document provides crucial safety protocols and logistical plans for the handling and disposal of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone (CAS No. 7545-50-8). The following procedures are designed to equip researchers, scientists, and drug development professionals with the necessary information to mitigate risks and ensure a safe laboratory environment.
Hazard Summary
This compound is classified as a hazardous substance that can cause serious eye irritation and may provoke an allergic skin reaction.[1] As a solid, the primary routes of exposure are inhalation of dust particles and direct contact with the skin and eyes.[1][2] Adherence to the personal protective equipment (PPE) guidelines is mandatory to prevent exposure.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific laboratory procedures being performed. The following tables provide guidance on selecting the appropriate PPE for handling this compound.
Table 1: Glove Selection for Handling this compound
| Glove Material | Recommended Use | Breakthrough Time/Resistance | Advantages & Disadvantages |
| Nitrile | Incidental Contact (e.g., handling closed containers, accidental splashes) | Good resistance to a range of chemicals.[3][4] | Advantages: Good general-purpose glove, provides a clear indication of tears, and is a good alternative for those with latex allergies.[3] Disadvantages: Not recommended for prolonged direct contact with aggressive solvents.[4] |
| Neoprene | Moderate Contact (e.g., weighing, preparing solutions) | Good resistance to acids, bases, and alcohols.[3][5] | Advantages: Offers good dexterity and tear resistance.[6] Disadvantages: Poor resistance to aromatic and halogenated hydrocarbons.[3] |
| Butyl Rubber | Extended or High-Risk Contact (e.g., cleaning spills, synthesis) | Excellent resistance to a wide variety of chemicals, including ketones, esters, and strong acids.[6][7] | Advantages: Extremely low permeation rate for many aggressive chemicals.[7] Disadvantages: Does not perform well with aliphatic and aromatic hydrocarbons.[6] |
| Viton® | Extended or High-Risk Contact with Aromatic Solvents | Excellent resistance to aromatic and chlorinated solvents.[3] | Advantages: Exceptional resistance to aggressive solvents.[7] Disadvantages: Expensive and may have poor resistance to ketones.[3] |
Note: No specific permeation data for this compound was found. The recommendations above are based on the chemical class (aromatic amine/sulfone) and general chemical resistance guides. Always consult the glove manufacturer's specific chemical resistance data before use.
Table 2: Respiratory Protection Selection
| Respirator Type | Assigned Protection Factor (APF) | Conditions for Use |
| Half-Mask Air-Purifying Respirator (APR) with P95 or P100 filters | 10[8] | For handling small quantities in a well-ventilated area or a chemical fume hood where dust generation is minimal.[1] |
| Full-Facepiece Air-Purifying Respirator (APR) with P100 filters | 50[8] | When there is a higher potential for dust generation or when eye protection is also required. Provides a better face seal than a half-mask. |
| Powered Air-Purifying Respirator (PAPR) with loose-fitting hood and HEPA filters | 25[8] | For extended-duration tasks or when a higher level of protection is needed without the requirement of a tight-fitting facepiece. |
| Powered Air-Purifying Respirator (PAPR) with full facepiece and HEPA filters | 1,000[8] | For high-hazard operations or in situations where concentrations of airborne particulates are significant. |
| Supplied-Air Respirator (SAR) in continuous flow mode | Varies (e.g., 1,000 for full facepiece)[8] | For use in oxygen-deficient atmospheres or when airborne concentrations exceed the protection factor of air-purifying respirators. |
Note: A P95 filter is at least 95% efficient against solid and liquid aerosols that do not contain oil. A P100 (or HEPA) filter is at least 99.97% efficient.[8][9] A respirator program, including fit testing, is required for tight-fitting respirators.[9]
Operational Plan: Step-by-Step Procedures
Donning (Putting On) PPE Workflow
A systematic approach to donning PPE is essential to ensure complete protection.
-
Hand Hygiene: Thoroughly wash and dry your hands.
-
Gown/Lab Coat: Put on a clean, appropriately sized lab coat or chemical-resistant gown. Fasten it completely.
-
Respirator: If required, perform a seal check on your respirator before entering the work area. Don the respirator according to the manufacturer's instructions.
-
Eye and Face Protection: Put on safety glasses with side shields or a face shield.[1]
-
Gloves: Select the appropriate gloves based on the task. Pull the gloves on, ensuring the cuffs of the gown are tucked inside the gloves.
Doffing (Removing) PPE Protocol
The removal of PPE should be performed in a manner that prevents self-contamination. The outside of the PPE should be considered contaminated.
-
Gloves: Remove the first glove by grasping the outside of the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove.[10] Dispose of gloves in a designated hazardous waste container.[11]
-
Hand Hygiene: Perform hand hygiene.
-
Gown/Lab Coat: Unfasten the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it in the designated waste container.
-
Eye and Face Protection: Remove eye and face protection by handling the headband or earpieces. Place in a designated area for decontamination or disposal.
-
Respirator: Remove your respirator without touching the front.
-
Final Hand Hygiene: Perform thorough hand hygiene after all PPE has been removed.[2]
Disposal Plan
All PPE contaminated with this compound must be treated as hazardous waste.
-
Segregation: At the point of use, place all disposable PPE (gloves, gowns, etc.) into a designated, clearly labeled, and sealed hazardous waste container.[11]
-
Container Management: Ensure the hazardous waste container is kept closed when not in use. Do not overfill the container.[11]
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[2][11]
-
Empty Chemical Containers: Triple-rinse empty containers of the chemical. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse and dispose of it according to institutional guidelines, which may include recycling or landfill disposal.[12]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for safely working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ibc.utah.edu [ibc.utah.edu]
- 2. Your Guide to Learn How to Don and Doff PPE | Liberty Safety [libertysafety.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. solusgrp.com [solusgrp.com]
- 5. vdp.com [vdp.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. esafetysupplies.com [esafetysupplies.com]
- 8. osha.gov [osha.gov]
- 9. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 10. youtube.com [youtube.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
